Urea, 1-isopropyl-1-nitroso-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitroso-1-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-3(2)7(6-9)4(5)8/h3H,1-2H3,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQQMNLJMLELNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168548 | |
| Record name | Urea, 1-isopropyl-1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16830-14-1 | |
| Record name | Urea, 1-isopropyl-1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016830141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-isopropyl-1-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Urea, 1-isopropyl-1-nitroso-
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of the core properties, synthesis, handling, and analysis of Urea, 1-isopropyl-1-nitroso-. The structure is designed to logically present the scientific data and field-proven insights necessary for its safe and effective use in a research environment.
Executive Summary
Urea, 1-isopropyl-1-nitroso- (N-isopropyl-N-nitrosourea, IPNU) is a member of the N-alkyl-N-nitrosourea (ANU) class of compounds. ANUs are potent, direct-acting alkylating agents known for their mutagenic, carcinogenic, and cytotoxic properties. This guide delves into the fundamental characteristics of IPNU, drawing upon the extensive knowledge base of the ANU class to provide a robust framework for its application in research. We will explore its physicochemical properties, mechanism of action as a DNA alkylating agent, a representative synthesis protocol, critical safety and handling procedures, and a validated methodology for its analytical quantification. This document is intended to serve as an essential resource for professionals in chemical biology, oncology research, and drug development who utilize such tool compounds to probe biological systems or develop new therapeutic agents.
Introduction to N-Alkyl-N-Nitrosoureas
The N-alkyl-N-nitrosourea (ANU) family of compounds represents a significant class of electrophilic agents widely used in experimental cancer research and, historically, in chemotherapy.[1] Their biological activity is intrinsically linked to their ability to decompose under physiological conditions to generate highly reactive species that alkylate nucleic acids and carbamoylate proteins.[2] Prominent members of this class, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), are well-characterized mutagens and carcinogens used to induce tumors in animal models for cancer studies.[3][4]
Urea, 1-isopropyl-1-nitroso- (IPNU), as an isopropyl derivative, is expected to share these fundamental properties. Its lipophilic nature, a common trait for nitrosoureas, suggests it can readily cross cell membranes to exert its effects directly on intracellular macromolecules without requiring metabolic activation.[1] Understanding the specific properties conferred by the isopropyl group is crucial for its targeted application in research.
Physicochemical Properties
Experimental physicochemical data for Urea, 1-isopropyl-1-nitroso- is not extensively documented in public literature. However, its properties can be reliably inferred from its structure and comparison with closely related analogs like MNU and ENU.
| Property | Value / Description | Source |
| IUPAC Name | 1-isopropyl-1-nitrosourea | - |
| Synonyms | N-isopropyl-N-nitrosourea, IPNU | - |
| CAS Number | 16830-14-1 | - |
| Molecular Formula | C₄H₉N₃O₂ | - |
| Molecular Weight | 131.13 g/mol | - |
| Appearance | Expected to be a pale yellow or pinkish crystalline solid, similar to other ANUs.[3][4] | - |
| Solubility | Predicted to have some solubility in water and good solubility in organic solvents like ethanol, methanol, and DMSO.[5] | - |
| logP (Octanol/Water) | Estimated to be slightly higher than ENU (0.068) due to the larger alkyl group, suggesting moderate lipophilicity.[6] | - |
| Stability | Unstable in aqueous solutions, especially at neutral or alkaline pH, decomposing to release alkylating species. Sensitive to light.[4][7] | - |
Mechanism of Action: DNA Alkylation and Protein Carbamoylation
The cytotoxic and mutagenic effects of IPNU stem from its spontaneous, non-enzymatic decomposition under physiological conditions. This process generates two types of reactive intermediates: an alkyldiazonium ion and an isocyanate.
-
Alkylation Pathway: The compound decomposes to form an isopropyl-diazohydroxide, which is protonated and subsequently loses water to yield the highly reactive isopropyldiazonium cation . This cation is a potent electrophile that rapidly alkylates nucleophilic centers on DNA bases.[8] The primary targets are the ring nitrogens, with N7 of guanine and N3 of adenine being the most frequent sites of alkylation.[8] Alkylation at the O⁶ position of guanine is less frequent but is considered a highly pro-mutagenic lesion, as it can lead to G:C to A:T transition mutations during DNA replication.
-
Carbamoylation Pathway: The decomposition also yields isopropyl isocyanate . This species can react with the amine groups of proteins, particularly the ε-amino group of lysine residues, in a process called carbamoylation. This modification can alter protein structure and function, potentially inhibiting critical enzymes involved in DNA repair, further potentiating the cytotoxic effects of the DNA alkylation.[2]
Diagram: Mechanism of IPNU Decomposition and DNA Interaction
The following diagram illustrates the chemical decomposition of Urea, 1-isopropyl-1-nitroso- and its subsequent reaction with DNA.
Caption: Decomposition of IPNU into reactive alkylating and carbamoylating species.
Synthesis and Purification
The synthesis of IPNU follows the general procedure for N-alkyl-N-nitrosoureas, which involves the nitrosation of the corresponding urea precursor, N-isopropylurea. N-isopropylurea can be synthesized from the reaction of an isopropyl isocyanate with ammonia or by other established methods. The subsequent nitrosation is typically achieved using sodium nitrite in a strong acid.
Experimental Protocol: Synthesis of Urea, 1-isopropyl-1-nitroso-
Disclaimer: This protocol is representative and should be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-isopropylurea (Precursor)
-
Rationale: To create the urea backbone that will be subsequently nitrosated.
-
Procedure: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve isopropylamine in a suitable solvent (e.g., water or THF).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of potassium cyanate (KOCN) or an equivalent molar amount of urea while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
The product, N-isopropylurea, can be isolated by solvent evaporation and recrystallization from an appropriate solvent system like ethanol/water.
Step 2: Nitrosation of N-isopropylurea
-
Rationale: To introduce the nitroso group. This reaction is performed at low temperature to prevent premature decomposition of the product and control the exothermic reaction. Formic acid is often used as it provides the necessary acidic environment.
-
Procedure: Dissolve the synthesized N-isopropylurea in formic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
While maintaining the low temperature and stirring, add a concentrated aqueous solution of sodium nitrite (NaNO₂) dropwise. The reaction mixture may change color.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The product, Urea, 1-isopropyl-1-nitroso-, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum in a desiccator, protected from light.
Diagram: Synthesis Workflow
Sources
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- 3. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]
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"Urea, 1-isopropyl-1-nitroso-" chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Nitrosoureas
N-nitrosourea compounds represent a class of alkylating agents with significant implications in medicinal chemistry and toxicology.[1][2] Their biological activity stems from their ability to decompose in vivo, generating electrophilic species that can alkylate nucleophilic sites on biomolecules, most notably DNA.[1][3][4] This mechanism of action is the basis for the use of some N-nitrosoureas as chemotherapeutic agents; however, it is also intrinsically linked to their mutagenic and carcinogenic properties.[1][3][5] This guide provides a detailed examination of a specific member of this class, Urea, 1-isopropyl-1-nitroso- (also known as N-isopropyl-N-nitrosourea), focusing on its chemical structure, synthesis, and the critical safety considerations associated with its handling.
Chemical Structure and Properties of Urea, 1-isopropyl-1-nitroso-
The chemical structure of Urea, 1-isopropyl-1-nitroso- is characterized by a urea backbone substituted with an isopropyl group and a nitroso group on the same nitrogen atom. This arrangement is key to its reactivity and biological activity.
Chemical Structure:
Key Physicochemical Properties:
| Property | Value/Description | Source |
| CAS Number | 16830-14-1 | Inferred from chemical databases |
| Molecular Formula | C4H9N3O2 | Inferred from chemical databases |
| Molecular Weight | 131.13 g/mol | Inferred from chemical databases |
| Appearance | Likely a pale yellow crystalline solid, characteristic of many N-nitrosoureas. | Inferred from analogous compounds |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. | Inferred from analogous compounds |
Synthesis of Urea, 1-isopropyl-1-nitroso-
The synthesis of Urea, 1-isopropyl-1-nitroso- is a two-step process that first involves the preparation of the precursor, N-isopropylurea, followed by its nitrosation.
Part 1: Synthesis of the Precursor, N-Isopropylurea
There are several established methods for the synthesis of N-substituted ureas. Two common and reliable approaches are detailed below.
Method A: From Isopropylamine and Urea
This method involves the reaction of isopropylamine with urea.[6] The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of urea, followed by the elimination of ammonia.
Experimental Protocol (Method A):
-
In a round-bottom flask equipped with a reflux condenser, combine isopropylamine and urea in a suitable solvent (e.g., water or a high-boiling point alcohol).
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude N-isopropylurea can be purified by recrystallization from a suitable solvent, such as ethanol or water.
Method B: From Isopropyl Isocyanate and Ammonia
A highly efficient method for preparing N-isopropylurea involves the reaction of isopropyl isocyanate with ammonia.[7] This reaction is typically rapid and produces high yields of the desired product.
Experimental Protocol (Method B):
-
In a well-ventilated fume hood, dissolve isopropyl isocyanate in an inert anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution at a slow, steady rate.
-
A white precipitate of N-isopropylurea will form. Continue the addition of ammonia until the reaction is complete (as monitored by TLC or the disappearance of the isocyanate peak in the IR spectrum).
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 2: Nitrosation of N-Isopropylurea to Yield Urea, 1-isopropyl-1-nitroso-
The final step is the introduction of the nitroso group onto the substituted nitrogen of N-isopropylurea. This is typically achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium. The following protocol is adapted from a reliable general procedure for the synthesis of nitrosomethylurea from Organic Syntheses.[8]
Experimental Protocol:
Caution: N-nitrosoureas are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.
-
In a beaker, dissolve N-isopropylurea in a suitable solvent, such as aqueous acetic acid or dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
While maintaining the low temperature and stirring vigorously, slowly add a cold aqueous solution of sodium nitrite dropwise. The rate of addition should be controlled to prevent the temperature from rising above 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
The product, Urea, 1-isopropyl-1-nitroso-, may precipitate out of the solution as a pale yellow solid.
-
Collect the solid product by vacuum filtration, washing it with cold water.
-
Dry the product under vacuum in a desiccator. It is crucial to avoid heating the compound as N-nitrosoureas can be thermally unstable.
Visualizing the Synthesis Workflow:
Caption: Proposed mechanism of action for Urea, 1-isopropyl-1-nitroso-.
Safety and Handling
Extreme Caution is Advised.
Urea, 1-isopropyl-1-nitroso- should be treated as a highly hazardous substance. N-nitrosourea compounds are generally classified as potent carcinogens and mutagens. [1][2][5] Key Hazards:
-
Carcinogenicity: There is substantial evidence that N-nitroso compounds are carcinogenic in a variety of animal species, and they are reasonably anticipated to be human carcinogens. [5][9][10]* Mutagenicity: These compounds are known to cause genetic mutations due to their DNA alkylating properties. [1]* Toxicity: Acute toxicity can occur through ingestion, inhalation, or skin contact.
Recommended Safety Precautions:
-
Engineering Controls: All work with Urea, 1-isopropyl-1-nitroso- must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Double gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A dedicated lab coat should be worn and decontaminated regularly.
-
-
Handling: Avoid creating dust. Use wet wiping for cleaning spills. All contaminated materials should be treated as hazardous waste.
-
Disposal: Dispose of all waste containing this compound in accordance with institutional and national regulations for carcinogenic waste.
Conclusion
Urea, 1-isopropyl-1-nitroso- is a representative member of the N-nitrosourea class of compounds. Its synthesis, while straightforward, requires careful handling due to the hazardous nature of the final product. The biological activity of this compound is intrinsically linked to its ability to act as an alkylating agent, a property that makes it a subject of interest in both cancer research and toxicology. Researchers, scientists, and drug development professionals must approach the study and handling of this and related compounds with a thorough understanding of their chemical properties, reactivity, and the significant health risks they pose.
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The anomalous biological activity of nitroso-2-oxopropyl compounds. Cancer Lett. 1991 Nov;60(2):121-7. doi: 10.1016/0304-3835(91)90218-7. [Link]
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Morimoto K, Tanaka A, Yamaha T. Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Carcinogenesis. 1983 Nov;4(11):1455-8. doi: 10.1093/carcin/4.11.1455. [Link]
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Pour P, Raha CR, Salmasi S, Stepan K. Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. J Cancer Res Clin Oncol. 1983;105(1):24-32. doi: 10.1007/BF00405234. [Link]
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Schallreuter KU, Gleason FK, Wood JM. The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. Biochim Biophys Acta. 1990 Aug 13;1054(1):14-20. doi: 10.1016/0167-4889(90)90199-n. [Link]
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Escaping the cohort of concern: in vitro experimental evidence supports non-mutagenicity of N-nitroso-hydrochlorothiazide. Arch Toxicol. 2024 Dec;98(12):4159-4172. doi: 10.1007/s00204-024-03859-3. [Link]
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Bronstein SM, et al. Toxicity, mutagenicity, and mutational spectra of N-ethyl-N-nitrosourea in human cell lines with different DNA repair phenotypes. Cancer Res. 1991 Oct 1;51(19):5188-97. [Link]
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"Urea, 1-isopropyl-1-nitroso-" mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Urea, 1-isopropyl-1-nitroso-
Introduction
Urea, 1-isopropyl-1-nitroso- (iso-propylnitrosourea, IPNU) is a member of the N-nitrosourea (NNU) class of compounds. These compounds are recognized for their potent biological activity, primarily as alkylating agents that can induce mutagenic and carcinogenic effects.[1][2] This guide provides a detailed exploration of the core mechanism of action of IPNU, designed for researchers, scientists, and drug development professionals. We will delve into its chemical activation, molecular interactions with cellular macromolecules, the resulting cellular responses, and the experimental methodologies employed to elucidate these processes.
I. Chemical Properties and Spontaneous Activation
Unlike many carcinogens that require metabolic activation, N-nitrosoureas such as IPNU are direct-acting agents.[3][4] Their mechanism is initiated by spontaneous decomposition under physiological conditions (aqueous environment, neutral pH), a process that does not necessitate enzymatic activity.[3][5]
The activation cascade begins with the decomposition of the N-nitrosourea moiety. This process leads to the formation of a highly reactive isopropyl diazonium ion, which subsequently releases molecular nitrogen to yield an isopropyl carbenium ion. This carbenium ion is a potent electrophile and the ultimate alkylating species responsible for the biological activity of IPNU.
Figure 1: Spontaneous activation pathway of 1-isopropyl-1-nitroso-urea.
II. Molecular Mechanism of Action: DNA Alkylation
The primary molecular target of the isopropyl carbenium ion is the cellular genetic material, DNA.[5][6] The electrophilic carbenium ion readily attacks the numerous nucleophilic centers within the DNA molecule, forming covalent isopropyl-DNA adducts.[6]
While alkylation can occur at various positions on all DNA bases (adenine, guanine, cytosine, and thymine) and on the phosphate backbone, certain sites are more prone to attack and have greater biological consequences.[6][7] The major and most studied adducts formed by N-alkyl-N-nitrosoureas are:
-
O⁶-isopropylguanine (O⁶-iPrG): Alkylation at the O⁶ position of guanine is considered a critical miscoding lesion.[6] During DNA replication, this modified base can incorrectly pair with thymine instead of cytosine, leading to G:C to A:T transition mutations. The persistence of O⁶-alkylguanine adducts in DNA is strongly correlated with the carcinogenic potential of N-nitroso compounds.[8]
-
N⁷-isopropylguanine (N⁷-iPrG): This is often a major adduct, though it is generally considered less mutagenic than O⁶-iPrG.[9] However, its formation can destabilize the glycosidic bond, potentially leading to depurination and the creation of an abasic site, which is also a mutagenic lesion.[10]
-
Other Adducts: Alkylation can also occur at other sites, such as the N³ position of adenine and the O⁴ position of thymine, each contributing to the overall genotoxicity of the compound.[6]
Figure 2: Formation of key DNA adducts by the reactive metabolite of IPNU.
| Adduct Type | Typical Location | Primary Consequence |
| O⁶-alkylguanine | Guanine | Miscoding lesion, G:C → A:T mutations |
| N⁷-alkylguanine | Guanine | Glycosidic bond instability, depurination |
| O⁴-alkylthymine | Thymine | Miscoding lesion |
| N³-alkyladenine | Adenine | Blocks DNA replication |
Table 1: Major DNA adducts formed by N-alkyl-N-nitrosoureas and their consequences.
III. Cellular Responses and Pathological Outcomes
The formation of DNA adducts by IPNU triggers a cascade of cellular responses, ultimately leading to mutagenesis and carcinogenesis.
A. DNA Repair Mechanisms
Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents. The primary defense against O⁶-alkylguanine adducts is the enzyme O⁶-alkylguanine-DNA alkyltransferase (MGMT) .[8] MGMT directly transfers the alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site.[8] This is a stoichiometric, "suicide" reaction, as the protein is inactivated after a single repair event.[8]
The efficiency of the MGMT repair system is a critical determinant of cell survival and susceptibility to the carcinogenic effects of N-nitrosoureas. Cells with high levels of MGMT activity can effectively remove these premutagenic lesions, conferring resistance. Conversely, low MGMT activity leads to the persistence of O⁶-isopropylguanine, increasing the likelihood of mutations.
Other repair pathways, such as Base Excision Repair (BER) , are responsible for removing adducts like N⁷-isopropylguanine and N³-isopropyladenine.[11]
B. Mutagenesis and Carcinogenesis
If the DNA damage induced by IPNU overwhelms the cellular repair capacity, or if the repair mechanisms are deficient, the persistent adducts can lead to mutations during DNA replication. If these mutations occur in critical genes, such as tumor suppressor genes (e.g., TP53) or oncogenes (e.g., RAS), they can initiate the process of carcinogenesis. The accumulation of such mutations can lead to uncontrolled cell proliferation and the development of tumors.
Figure 3: Cellular fate of IPNU-induced DNA adducts.
IV. Experimental Methodologies for Studying the Mechanism of Action
The elucidation of the mechanism of action of IPNU and other N-nitrosoureas relies on a combination of analytical chemistry and molecular biology techniques.
Protocol: In Vitro DNA Alkylation and Adduct Analysis
This protocol outlines a general workflow for identifying and quantifying the DNA adducts formed by IPNU.
1. In Vitro DNA Alkylation: a. Prepare a solution of calf thymus DNA in a physiologically relevant buffer (e.g., phosphate buffer, pH 7.2). b. Add a known concentration of IPNU to the DNA solution. c. Incubate the mixture at 37°C for a defined period to allow for the spontaneous decomposition of IPNU and subsequent DNA alkylation. d. Stop the reaction and purify the alkylated DNA from unreacted compound and byproducts, typically by ethanol precipitation.
2. DNA Hydrolysis: a. The alkylated DNA must be hydrolyzed to release the individual modified nucleosides or bases for analysis. b. Enzymatic Hydrolysis: Use a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) to digest the DNA into individual deoxyribonucleosides.[12] This is a gentle method that preserves the adduct structure. c. Acid Hydrolysis: Alternatively, mild acid hydrolysis (e.g., with 0.1 M HCl) can be used to specifically release purine adducts by cleaving the glycosidic bond.[9]
3. Adduct Separation and Detection (LC-MS/MS): a. The resulting hydrolysate is analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[12][13] b. HPLC Separation: A reverse-phase HPLC column (e.g., C18) is used to separate the various adducts from the normal, unmodified nucleosides based on their hydrophobicity.[13] c. MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set up to first select the ions corresponding to the predicted masses of the isopropyl-nucleoside adducts (parent ion) and then fragment them to produce a characteristic pattern of daughter ions. This provides a highly specific and sensitive method for adduct identification and quantification.[14][15]
Figure 4: Experimental workflow for the analysis of IPNU-DNA adducts.
V. Conclusion
The mechanism of action of Urea, 1-isopropyl-1-nitroso- is characteristic of the N-nitrosourea class of compounds. It functions as a direct-acting genotoxic agent through a well-defined pathway of spontaneous chemical decomposition to a reactive isopropyl carbenium ion. This electrophile primarily targets cellular DNA, forming a spectrum of covalent adducts. The formation and subsequent persistence of miscoding lesions, particularly O⁶-isopropylguanine, are the critical initiating events that lead to mutation and, ultimately, carcinogenesis. Understanding this detailed mechanism is fundamental for assessing the toxicological risk of such compounds and for the rational design of therapeutic agents that exploit similar alkylating chemistries.
References
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- Wiestler, O., Kleihues, P., & Pegg, A. E. (1984). O4-alkylation of thymine in DNA of various rat tissues following a single dose of N-nitroso-N-methylurea. Carcinogenesis, 5(1), 121-124.
- Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127-138.
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An In-depth Technical Guide on Urea, 1-isopropyl-1-nitroso- as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea, 1-isopropyl-1-nitroso-, also known as N-isopropyl-N-nitrosourea (IPNU), is a member of the N-nitrosourea class of compounds. These compounds are characterized by a nitroso group attached to a urea functional group. N-nitrosoureas are highly reactive molecules that have garnered significant interest in the fields of cancer research and pharmacology due to their potent alkylating capabilities.[1][2] The alkylating nature of these compounds allows them to introduce alkyl groups into biological macromolecules, most notably DNA, leading to cytotoxic effects. This property has been harnessed in the development of chemotherapeutic agents.[3] However, their reactivity also makes them potent mutagens and carcinogens, necessitating careful handling and a thorough understanding of their chemical and biological properties.[4][5] This guide provides a comprehensive technical overview of 1-isopropyl-1-nitroso-urea, focusing on its mechanism of action as an alkylating agent, synthesis, applications, and safety considerations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 1-isopropyl-1-nitroso-urea is essential for its synthesis, handling, and application in a research setting.
| Property | Value | Source |
| CAS Number | 16830-14-1 | [6] |
| Molecular Formula | C4H9N3O2 | [6] |
| Molecular Weight | 131.13 g/mol | [6] |
| Boiling Point | 242.43°C (rough estimate) | Chemical Supplier Data |
| Density | 1.3227 g/cm³ (rough estimate) | Chemical Supplier Data |
| Refractive Index | 1.5700 (estimate) | Chemical Supplier Data |
| Solubility | Soluble in DMSO | Chemical Supplier Data |
Mechanism of Action: DNA Alkylation
The biological activity of 1-isopropyl-1-nitroso-urea stems from its ability to act as an alkylating agent, specifically targeting DNA. This process is initiated by the decomposition of the N-nitrosourea moiety under physiological conditions.
Decomposition and Formation of the Alkylating Species
N-nitrosoureas do not require metabolic activation to become reactive.[7] They spontaneously decompose, particularly under aqueous conditions, to generate highly reactive electrophilic species. The decomposition of 1-isopropyl-1-nitroso-urea is proposed to proceed through the formation of an unstable diazonium ion, which then releases nitrogen gas to yield an isopropyl carbocation. This carbocation is a potent electrophile that readily reacts with nucleophilic sites on biological macromolecules.
Interaction with DNA
The primary target for the isopropyl carbocation is the DNA within a cell. Alkylation can occur at several nucleophilic sites on the DNA bases. The most common sites of alkylation by N-nitroso compounds are the N7 position of guanine and the N3 position of adenine.[8] However, alkylation at the O6 position of guanine is considered to be the most critical lesion in terms of mutagenicity and carcinogenicity.[9][10] The formation of an O6-isopropylguanine adduct can lead to mispairing during DNA replication, where it can pair with thymine instead of cytosine, resulting in a G:C to A:T transition mutation.
A study on the related compound, 1-n-propyl-1-nitrosourea, demonstrated the formation of both 7-n-propylguanine and O6-n-propylguanine as major reaction products with DNA in vitro.[9] It is highly probable that 1-isopropyl-1-nitroso-urea follows a similar pattern, leading to the formation of 7-isopropylguanine and O6-isopropylguanine, as well as other minor adducts. The ratio of O6- to N7-alkylation is an important factor in determining the biological consequences of exposure to these agents.
Synthesis of Urea, 1-isopropyl-1-nitroso-
The synthesis of N-nitrosoureas is a critical process for their study and application. A general and adaptable method involves the nitrosation of the corresponding urea precursor.
General Synthetic Workflow
The synthesis of 1-isopropyl-1-nitroso-urea typically starts from isopropylurea. The key step is the introduction of the nitroso group, which is commonly achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, under acidic conditions.
Experimental Protocol (Adapted from a General Method)
The following protocol is an adaptation of a general method for the synthesis of N-nitrosourea derivatives and should be performed with appropriate safety precautions in a well-ventilated fume hood.[11]
Materials:
-
Isopropylurea
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Water
Procedure:
-
Dissolution of Precursor: Dissolve the isopropylurea in aqueous sulfuric acid. The concentration of the acid should be carefully controlled.
-
Formation of Two-Phase System: Add methylene chloride to the aqueous acid solution to form a two-phase reaction mixture. The use of a two-phase system can facilitate the separation of the product, as the nitrosated urea is often more soluble in the organic phase.[11]
-
Nitrosation: Cool the mixture in an ice bath. Slowly add a solution of sodium nitrite to the stirred two-phase mixture. The temperature should be maintained below room temperature, preferably between 5-15°C, to control the reaction rate and minimize side reactions.[11]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, separate the organic layer. Wash the organic phase with water and then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The crude product can be purified by crystallization or column chromatography to yield pure 1-isopropyl-1-nitroso-urea.
Applications in Research and Drug Development
While specific applications for 1-isopropyl-1-nitroso-urea are not as widely documented as for other N-nitrosoureas like carmustine (BCNU) or lomustine (CCNU), its properties as a direct-acting alkylating agent make it a valuable tool in several research areas.
-
Mutagenesis and Carcinogenesis Studies: Due to its ability to induce DNA damage, 1-isopropyl-1-nitroso-urea can be used as a model compound to study the mechanisms of chemical mutagenesis and carcinogenesis.[10][12] By examining the types and frequencies of mutations induced by this compound, researchers can gain insights into the cellular responses to DNA alkylation.
-
DNA Repair Pathway Investigation: The introduction of specific DNA adducts by 1-isopropyl-1-nitroso-urea allows for the investigation of various DNA repair pathways. Cells deficient in specific repair mechanisms can be treated with the compound to understand the role of those pathways in mitigating the cytotoxic and mutagenic effects of alkylating agents.
-
Screening for Anticancer Activity: As a member of a class of compounds known for their anticancer properties, 1-isopropyl-1-nitroso-urea could be screened for its efficacy against various cancer cell lines. Structure-activity relationship studies can be conducted by comparing its activity to other N-nitrosourea derivatives.
Safety, Handling, and Disposal
N-nitroso compounds are classified as probable human carcinogens and should be handled with extreme caution.[13][14]
Hazard Summary:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13][15]
-
Mutagenicity: May cause genetic defects.
-
Reproductive Toxicity: May damage fertility or the unborn child.[13][15]
-
Flammability: Flammable solid.[15]
Handling Precautions:
-
Engineering Controls: All work with 1-isopropyl-1-nitroso-urea should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A lab coat should be worn at all times.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill and Disposal Procedures:
-
Spills: In case of a spill, evacuate the area. Small spills of solid material can be carefully collected using appropriate tools and placed in a sealed container for disposal. Avoid creating dust. The spill area should then be decontaminated.
-
Disposal: Dispose of 1-isopropyl-1-nitroso-urea and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
Urea, 1-isopropyl-1-nitroso- is a potent alkylating agent with significant biological activity. Its ability to spontaneously decompose and alkylate DNA makes it a valuable tool for research into mutagenesis, carcinogenesis, and DNA repair. While not as extensively studied as some of its clinical counterparts, a thorough understanding of its chemical properties, mechanism of action, and safe handling procedures is crucial for its application in a research setting. Further investigation into the specific biological effects and potential therapeutic applications of this compound may yield valuable insights for the development of new scientific tools and therapeutic strategies.
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Morimoto, K., Tanaka, A., & Yamaha, T. (1983). Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro. Carcinogenesis, 4(11), 1455–1458. [Link]
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Lijinsky, W., & Reuber, M. D. (1991). The anomalous biological activity of nitroso-2-oxopropyl compounds. Cancer Letters, 60(2), 121-7. [Link]
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Kokkinakis, D. M., Scarpelli, D. G., & Hollenberg, P. F. (1993). High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts. Carcinogenesis, 14(8), 1621-5. [Link]
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Pour, P., & Lawson, T. (1984). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)amine following subcutaneous or oral administration to rats. Cancer Letters, 23(2), 177-83. [Link]
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Wang, G., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 9(12), 343. [Link]
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Yahagi, T., et al. (1977). Mutagenicities of N-nitrosamines on Salmonella. Mutation Research, 48(2), 121-9. [Link]
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Wiessler, M., & Schmahl, D. (1980). Reaction of N-n-butyl-N-nitrosourea with DNA in vitro. Carcinogenesis, 1(10), 849-54. [Link]
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Ludlum, D. B., et al. (1993). Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity. Chemical Research in Toxicology, 6(5), 583-9. [Link]
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In Vitro Assessment of Urea, 1-isopropyl-1-nitroso- (IPNU): A Technical Guide for Preclinical Safety Evaluation
This guide provides a comprehensive framework for the in vitro toxicological evaluation of Urea, 1-isopropyl-1-nitroso- (IPNU), a member of the N-nitroso-urea class of compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles and detailed methodologies for assessing the genotoxic potential of IPNU. The narrative emphasizes the causal relationships behind experimental choices and the integration of self-validating systems to ensure data integrity and scientific rigor.
Introduction: The Toxicological Profile of N-Nitroso-Ureas
N-nitroso compounds are a significant class of chemical agents known for their carcinogenic and mutagenic properties.[1] Their biological activity stems from their ability to form reactive electrophilic species that can alkylate cellular macromolecules, most notably DNA.[1][2] Urea, 1-isopropyl-1-nitroso- (IPNU) is an N-nitroso-urea compound that warrants careful toxicological assessment due to its structural alerts for genotoxicity. This guide will detail a strategic in vitro testing battery to characterize the mutagenic and clastogenic potential of IPNU, providing critical data for early-stage safety assessment in drug development and chemical safety evaluation.
Mechanism of Action: DNA Alkylation and Cellular Response
The primary mechanism of genotoxicity for N-nitroso-ureas involves the generation of alkylating agents that form covalent adducts with DNA bases.[1][3] This process can lead to DNA damage, mutations, and chromosomal aberrations, which are hallmarks of carcinogenesis.
Metabolic Activation and Formation of Reactive Intermediates
Caption: Proposed metabolic activation pathway of IPNU.
Formation of DNA Adducts
Based on studies of structurally similar compounds like 1-n-propyl-1-nitrosourea, IPNU is expected to form several DNA adducts. The primary adducts are likely to be 7-isopropylguanine and O6-isopropylguanine, with the formation of O6-isopropylguanine being of particular concern due to its high miscoding potential, leading to G:C to A:T transition mutations.[4]
Cellular Signaling in Response to IPNU-Induced DNA Damage
The presence of DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for maintaining genomic integrity. Studies on N-nitroso-N-ethylurea (NEU), a related compound, have shown the activation of key checkpoint kinases, Chk1 and Chk2.[5][6] These kinases are central players in the ATM-Chk2 and ATR-Chk1 pathways, which are activated by DNA double-strand breaks and single-stranded DNA, respectively.[7][8] Activation of these pathways leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.
Caption: DNA damage response pathway activated by IPNU.
In Vitro Genotoxicity Testing Strategy
A tiered approach to in vitro genotoxicity testing is recommended to comprehensively evaluate the mutagenic and clastogenic potential of IPNU. This battery of tests includes the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay.
Caption: In vitro genotoxicity testing workflow for IPNU.
Detailed Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical to induce point mutations in bacteria.[9] For N-nitroso compounds, specific modifications to the standard protocol are recommended to enhance sensitivity.[10][11][12]
Principle: Histidine-requiring strains of Salmonella typhimurium are exposed to the test compound in the presence and absence of a metabolic activation system (S9). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Protocol:
-
Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay with and without a post-mitochondrial fraction (S9) from the livers of rodents induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. A higher concentration of S9 (e.g., 10-30%) is often recommended for nitrosamines. Hamster liver S9 may be more effective than rat liver S9 for some nitrosamines.[13][14]
-
Method: Employ the pre-incubation method. Mix the test compound, bacterial culture, and S9 mix (or buffer) and incubate at 37°C for 20-30 minutes before plating on minimal glucose agar.
-
Dose Selection: Use a minimum of five different analyzable concentrations of IPNU, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.
-
Controls: Include a vehicle control (e.g., DMSO) and appropriate positive controls for each strain with and without S9 activation (e.g., 2-nitrofluorene, sodium azide, N-ethyl-N'-nitro-N-nitrosoguanidine, and 2-aminoanthracene).
-
Data Analysis: Count the number of revertant colonies per plate. A positive response is defined as a dose-related increase in the number of revertants, with at least a two-fold increase over the vehicle control for most strains (three-fold for TA1535 and TA1537).
Data Interpretation: While specific quantitative data for IPNU in the Ames test is not publicly available, data for other N-nitroso-ureas suggests that a positive response, particularly in base-pair substitution strains like TA100 and TA1535, is expected.
| Parameter | Expected Outcome for a Mutagenic N-nitroso-urea |
| Strains | Positive in TA100 and/or TA1535 (base-pair substitutions) |
| S9 Requirement | May be positive with and without S9, but S9 may enhance the response |
| Dose-Response | A clear dose-dependent increase in revertant colonies |
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) events.[15][16][17][18]
Principle: Cells are treated with the test compound, and after one cell division, the formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is assessed in binucleated cells.
Protocol:
-
Cell Lines: Use a suitable mammalian cell line such as human peripheral blood lymphocytes, TK6, or CHO cells.
-
Metabolic Activation: Conduct the assay with and without an S9 metabolic activation system.
-
Treatment: Expose cells to at least three concentrations of IPNU for a short duration (e.g., 3-6 hours) with S9 and for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Determine cytotoxicity using a measure of cell proliferation, such as the Cytochalasin B Proliferation Index (CBPI) or Relative Increase in Cell Count (RICC). The highest concentration tested should induce approximately 50-60% cytotoxicity.
-
Controls: Include a vehicle control and positive controls for both clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine).
Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells. While specific dose-response data for IPNU is not available, N-ethyl-N-nitrosourea has been shown to induce micronuclei at doses ranging from 12.5 to 100 mg/kg in vivo, suggesting that IPNU would likely be positive in an in vitro micronucleus assay at appropriate micromolar concentrations.[19]
| Endpoint | Description | Expected Outcome for a Clastogen |
| Micronucleus Frequency | Number of micronucleated binucleated cells per 1000 binucleated cells | Statistically significant, dose-dependent increase |
| Cytotoxicity | Measure of cell proliferation (e.g., CBPI, RICC) | Should be assessed to ensure micronuclei are not a result of excessive toxicity |
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.[2][20][21][22] An enzyme-modified version can be used to specifically detect alkylated bases.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.
Protocol:
-
Cell Lines: Use a relevant mammalian cell line (e.g., TK6, HepG2).
-
Treatment: Expose cells to at least three concentrations of IPNU for a short duration (e.g., 1-4 hours).
-
Comet Assay Procedure (Alkaline):
-
Embed cells in low-melting-point agarose on a slide.
-
Lyse cells in a high-salt, detergent solution to remove membranes and proteins.
-
Treat slides with alkali to unwind the DNA and express alkali-labile sites as strand breaks.
-
Perform electrophoresis at high pH.
-
Neutralize and stain the DNA with a fluorescent dye.
-
-
Enzyme-Modified Comet Assay: After lysis, incubate the nucleoids with lesion-specific enzymes such as formamidopyrimidine DNA glycosylase (FPG) to detect alkylated purines.
-
Image Analysis: Capture images using a fluorescence microscope and analyze at least 50-100 comets per sample using appropriate software to quantify DNA damage (e.g., % tail DNA, tail moment).
-
Controls: Include a vehicle control and a positive control (e.g., hydrogen peroxide for strand breaks, methyl methanesulfonate for alkylation).
Data Interpretation: A positive result is a statistically significant, dose-dependent increase in the chosen comet parameter. While specific dose-response data for IPNU is lacking, N-methyl-N-nitrosourea has been shown to induce significant DNA damage in the comet assay.[20]
| Parameter | Description | Expected Outcome for a DNA Damaging Agent |
| % Tail DNA | The percentage of total DNA fluorescence in the comet tail | Statistically significant, dose-dependent increase |
| Tail Moment | Product of the tail length and the fraction of DNA in the tail | Statistically significant, dose-dependent increase |
| Enzyme-Specific Lesions | Increase in comet tail formation after incubation with lesion-specific enzymes | Indicates the presence of specific types of DNA adducts |
Conclusion and Future Directions
The in vitro testing battery described in this guide provides a robust framework for characterizing the genotoxic potential of Urea, 1-isopropyl-1-nitroso- (IPNU). Based on the known reactivity of N-nitroso-ureas, it is anticipated that IPNU will demonstrate mutagenic activity in the Ames test and induce DNA damage and chromosomal aberrations in mammalian cells, detectable by the comet and micronucleus assays, respectively.
The absence of publicly available quantitative data for IPNU underscores the importance of conducting these assays to establish a comprehensive safety profile. Future studies could also explore the specific DNA adducts formed by IPNU using techniques like mass spectrometry and investigate the downstream consequences of the activation of DNA damage signaling pathways, such as the impact on cell cycle progression and apoptosis in more detail. This multi-faceted approach will provide critical information for the risk assessment of IPNU and guide further in vivo studies if necessary.
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High mutagenic activity of N-nitrosobis(2-oxopropyl)amine and N-nitrosobis(2-hydroxypropyl)amine in the host-mediated assay in hamsters: evidence for premutagenic methyl and hydroxylpropyl adducts. Carcinogenesis. 1987;8(10):1559-64. [Link]
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Administration-route-related differences in the micronucleus test with N-ethyl-N-nitrosourea. Mutation Research. 1989;223(4):377-81. [Link]
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Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology. 2023;142:105410. [Link]
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Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International Journal of Medical Sciences. 2017;14(9):959-968. [Link]
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DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences. 2023;24(5):4687. [Link]
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Reaction of DNA with alkylating agents. Differential alkylation of poly[dA-dT] by methylnitrosourea and ethylnitrosourea. Biochemistry. 1982;21(4):863-8. [Link]
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In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. Genes and Environment. 2021;43:2. [Link]
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Microsomal metabolism of nitrosoureas. Cancer Research. 1975;35(2):296-301. [Link]
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Optimal Dose Selection of N-methyl-N-nitrosourea for the Rat Comet Assay to Evaluate DNA Damage in Organs With Different Susceptibility to Cytotoxicity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2015;789-790:30-6. [Link]
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Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. 2024;39(2):78-95. [Link]
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Effect of carbamoylation on the repair of nitrosourea-induced DNA alkylation damage in L1210 cells. Cancer Research. 1979;39(1):82-9. [Link]
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The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Molecular Cancer Research. 2010;8(9):1175-88. [Link]
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Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. 2024;39(2):78-95. [Link]
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Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation. International Journal of Molecular Sciences. 2015;16(12):29551-61. [Link]
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The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment. 2016;38:18. [Link]
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An In-Depth Technical Guide to Urea, 1-isopropyl-1-nitroso-: Synthesis, Mechanisms, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Urea, 1-isopropyl-1-nitroso-, a representative member of the N-nitroso-N-alkylurea class of compounds. While specific research on this particular molecule is limited, this document extrapolates from the extensive knowledge of the broader nitrosourea class to detail its probable synthesis, physicochemical properties, and mechanism of action. The historical development of nitrosoureas as alkylating agents, their applications in chemotherapy, and their carcinogenic properties are also discussed. This guide serves as a foundational resource for researchers interested in the synthesis, biological activity, and potential applications of N-nitroso-N-alkylureas.
Introduction and Historical Context
The story of N-nitroso-N-alkylureas is intrinsically linked to the development of chemical warfare agents and the subsequent dawn of cancer chemotherapy. The study of nitrogen mustards in the 1940s revealed their potent cytotoxic effects, leading to their investigation as potential anti-cancer drugs.[1] This pioneering work laid the groundwork for the discovery and development of a vast array of alkylating agents, including the nitrosourea class.[1][2]
Nitrosoureas gained prominence as anti-cancer drugs due to their unique ability to cross the blood-brain barrier, making them effective against brain tumors.[3][4] Compounds like BCNU (carmustine) and CCNU (lomustine) became important tools in the oncologist's arsenal.[3] The history of nitrosoureas is a testament to the serendipitous nature of scientific discovery, where observations from military research catalyzed the development of life-saving therapeutics.[5][6]
Physicochemical Properties
Based on the general properties of the N-nitrosourea class, the following characteristics can be anticipated for Urea, 1-isopropyl-1-nitroso-.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C₄H₉N₃O₂ | - |
| Molecular Weight | 131.13 g/mol | - |
| Appearance | Likely a pale yellow crystalline solid or oil. | [7][8] |
| Solubility | Expected to be soluble in organic solvents. | [9] |
| Stability | Unstable; sensitive to heat, light, and aqueous conditions, particularly at non-neutral pH. | [7] |
Synthesis of Urea, 1-isopropyl-1-nitroso-
The synthesis of Urea, 1-isopropyl-1-nitroso- would logically proceed through a two-step process: the synthesis of the precursor, N-isopropylurea, followed by its nitrosation.
Synthesis of N-Isopropylurea (Precursor)
There are two primary methods for the synthesis of N-isopropylurea:
-
From Isopropyl Isocyanate and Ammonia: This is a common and efficient method for preparing monosubstituted ureas.[10]
-
From Isopropylamine and Urea: This condensation reaction is another viable route.[11]
Experimental Protocol: Synthesis of N-Isopropylurea from Isopropyl Isocyanate
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
Reagents: Charge the flask with a solution of aqueous ammonia.
-
Addition: Slowly add isopropyl isocyanate dropwise to the stirred ammonia solution via the addition funnel. An exothermic reaction is expected, so cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Isolation: The product, N-isopropylurea, will likely precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Nitrosation of N-Isopropylurea
The final step is the introduction of the nitroso group onto the nitrogen atom of N-isopropylurea. This is typically achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium.[12][13]
Experimental Protocol: Nitrosation of N-Isopropylurea
Caution: N-nitrosoureas are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a designated fume hood.
-
Reaction Setup: In a fume hood, dissolve N-isopropylurea in a suitable solvent, such as aqueous acetic acid or formic acid, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Nitrosating Agent: Prepare a solution of sodium nitrite in water.
-
Addition: Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of N-isopropylurea. Maintain the temperature below 5°C throughout the addition. The reaction mixture may change color, often to a yellow or orange hue.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified period.
-
Workup: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by chromatography on silica gel.
Caption: General workflow for the synthesis of Urea, 1-isopropyl-1-nitroso-.
Mechanism of Action: DNA Alkylation
The biological activity of N-nitroso-N-alkylureas stems from their ability to act as potent DNA alkylating agents.[7] These compounds are chemically unstable under physiological conditions and undergo spontaneous decomposition to generate highly reactive electrophilic species.
The decomposition of Urea, 1-isopropyl-1-nitroso- is initiated by the abstraction of the proton from the unsubstituted nitrogen atom. This leads to the formation of an unstable intermediate that ultimately yields an alkyldiazonium ion. The isopropyl diazonium ion is a powerful alkylating agent that readily reacts with nucleophilic sites on DNA bases.
The primary targets for alkylation are the nitrogen and oxygen atoms of the purine and pyrimidine bases. Of particular significance is the alkylation of the O⁶ position of guanine, which can lead to mispairing with thymine during DNA replication, resulting in G:C to A:T transition mutations.[14] This DNA damage, if not repaired by cellular mechanisms, can trigger apoptosis or lead to mutagenesis and carcinogenesis.[15][16]
Caption: The mechanism of DNA alkylation by Urea, 1-isopropyl-1-nitroso-.
Applications and Biological Significance
While specific applications for Urea, 1-isopropyl-1-nitroso- have not been documented, the broader class of nitrosoureas has been extensively studied and utilized in several key areas:
-
Cancer Chemotherapy: As mentioned, nitrosoureas like carmustine and lomustine have been used to treat various cancers, particularly brain tumors.[3]
-
Experimental Carcinogenesis: Due to their potent carcinogenic properties, N-nitroso-N-alkylureas are widely used in animal models to induce tumors for cancer research.[16][17] This allows scientists to study the mechanisms of tumor development and to test the efficacy of potential cancer treatments.
-
Mutagenesis Studies: The ability of nitrosoureas to induce specific types of DNA mutations makes them valuable tools in genetic research.[7]
Safety and Handling
Urea, 1-isopropyl-1-nitroso-, like all N-nitroso-N-alkylureas, should be considered a highly hazardous substance. It is expected to be a potent carcinogen, mutagen, and teratogen.[15][18]
Handling Precautions:
-
All work with this compound must be conducted in a certified chemical fume hood.
-
Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn at all times.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
All contaminated waste must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
Conclusion
Urea, 1-isopropyl-1-nitroso- serves as a representative example of the N-nitroso-N-alkylurea class of compounds. While direct research on this specific molecule is sparse, a comprehensive understanding of its properties, synthesis, and biological activity can be derived from the extensive body of knowledge on related nitrosoureas. This technical guide provides a foundation for researchers and drug development professionals, highlighting the historical significance, synthetic pathways, mechanism of action, and critical safety considerations associated with this class of potent alkylating agents. Further research into the specific properties and potential applications of individual N-nitroso-N-alkylureas may yet uncover novel therapeutic or research applications.
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He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(15), 8565. [Link]
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An In-Depth Technical Guide to the Mutagenic Potential of Urea, 1-isopropyl-1-nitroso- (N-Nitroso-N-isopropylurea)
Introduction: Unmasking a Potent Alkylating Agent
Urea, 1-isopropyl-1-nitroso-, also known as N-Nitroso-N-isopropylurea (IPNU), belongs to the N-nitroso class of compounds. This chemical family is of significant concern to the scientific and regulatory communities due to the well-documented carcinogenic and mutagenic properties of many of its members.[1][2] Unlike many N-nitrosamines that require metabolic activation to exert their effects, N-nitrosoureas like IPNU are typically direct-acting alkylating agents.[2][3][4] Their ability to spontaneously generate reactive electrophiles under physiological conditions makes them potent mutagens capable of directly interacting with cellular DNA.
This guide provides a comprehensive technical overview of the mutagenic potential of IPNU. We will dissect its mechanism of action, detail the authoritative experimental workflows for its assessment, and provide insights into the interpretation of resulting data. The objective is to equip researchers and drug development professionals with the foundational knowledge required to evaluate the risks associated with IPNU and similar N-nitroso compounds.
Part 1: The Core Mechanism of Mutagenicity
The mutagenicity of IPNU is not a result of complex enzymatic processing but rather a straightforward chemical decomposition that produces a highly reactive DNA-alkylating species. This direct-acting nature is a hallmark of N-nitrosoureas.[2][5][6]
1.1. Spontaneous Decomposition and Formation of the Alkylating Intermediate
Under aqueous physiological conditions (pH 7.4, 37°C), IPNU undergoes spontaneous, non-enzymatic decomposition. The process begins with the hydrolysis of the urea moiety, which ultimately leads to the formation of an unstable isopropyldiazonium ion. This ion rapidly breaks down, releasing nitrogen gas and generating a highly electrophilic isopropyl carbocation (CH₃)₂CH⁺.[2][3] This carbocation is the ultimate reactive species responsible for the compound's genotoxicity.
Caption: Decomposition pathway of IPNU to its reactive electrophile.
1.2. DNA Adduct Formation: The Molecular Origin of Mutation
The isopropyl carbocation, being a powerful electrophile, readily attacks nucleophilic centers within the DNA molecule. While it can react at several positions on all four DNA bases, the most significant reactions in terms of mutagenic outcome occur at the oxygen atoms of guanine and thymine.[7][8]
The primary promutagenic lesion is the formation of O⁶-isopropylguanine . During DNA replication, this modified guanine base preferentially mispairs with thymine instead of cytosine. If this damage is not corrected by DNA repair mechanisms, such as O⁶-alkylguanine-DNA alkyltransferase (MGMT), subsequent rounds of replication will solidify a G:C to A:T transition mutation in the DNA sequence.[7][9]
Other adducts, such as N⁷-isopropylguanine and O⁴-isopropylthymine, are also formed. While N⁷-adducts can destabilize the glycosidic bond leading to depurination and potential strand breaks, the O⁶-position adducts are considered the most critical drivers of the point mutations induced by such alkylating agents.[7]
Caption: Mechanism of G:C to A:T transition mutation via O⁶-isopropylguanine.
Part 2: A Validated Framework for Experimental Assessment
To definitively characterize the mutagenic potential of IPNU, a tiered testing strategy compliant with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is required.[10] This strategy evaluates the induction of both gene mutations and chromosomal damage.
2.1. Assay 1: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471
The Ames test is the foundational screen for detecting point mutations. Its high sensitivity for N-nitroso compounds makes it an essential first step.
-
Expertise & Causality: This assay uses specially engineered strains of Salmonella typhimurium and Escherichia coli that cannot synthesize a required amino acid (histidine or tryptophan, respectively). A positive result occurs when the test chemical causes a mutation that restores the gene's function, allowing the bacteria to grow in an amino-acid-deficient medium. For an alkylating agent like IPNU, strains sensitive to base-pair substitutions (e.g., TA100, TA1535) are expected to show a strong positive response.[11][12]
-
Self-Validating Protocol: To ensure robust and reliable data, an "enhanced" Ames test protocol is recommended for N-nitroso compounds.[13][14] This protocol maximizes the sensitivity of the assay. Although IPNU is a direct-acting agent, the protocol includes testing both with and without an exogenous metabolic activation system (S9 fraction) to provide a comprehensive profile and adhere to regulatory standards. Hamster liver S9 is often more effective than rat liver S9 for activating many nitrosamines and is recommended for a comprehensive assessment.[11][13][15][16]
Experimental Protocol: Enhanced Ames Test for IPNU
-
Strain Selection: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[14]
-
Dose Selection: Perform a preliminary range-finding experiment to determine a dose range that includes cytotoxic and non-cytotoxic concentrations. Eight concentrations are typically used in the main experiment.
-
Preparation: Prepare fresh solutions of IPNU in a suitable solvent (e.g., DMSO or water) immediately before use.[17][18]
-
Assay Method (Pre-incubation): a. In a sterile tube, combine 100 µL of the appropriate bacterial culture, 50 µL of the IPNU test solution (or solvent/positive control), and 500 µL of either phosphate buffer (-S9) or S9 mix (+S9). Recommended S9 mixes include 30% hamster liver S9 and 30% rat liver S9, tested independently.[14] b. Incubate the mixture for 30 minutes at 37°C with gentle shaking.[11][14][16] This pre-incubation step enhances the interaction between the mutagen and the bacteria. c. Add 2.0 mL of top agar (containing a trace amount of histidine/tryptophan to allow for a few initial cell divisions) to the tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (his+ or trp+) on each plate.
-
Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically reaching at least a two-fold increase over the solvent control value for the relevant strains.
Caption: Workflow for the enhanced bacterial reverse mutation (Ames) test.
2.2. Assay 2: In Vivo Micronucleus Test - OECD TG 474
A positive Ames test provides strong evidence for mutagenicity. However, regulatory bodies require confirmation in a mammalian system, preferably in vivo, to assess effects on chromosomes and account for factors like absorption, distribution, metabolism, and excretion (ADME). The in vivo micronucleus assay is the gold standard for this purpose.[19][20]
-
Expertise & Causality: This test detects damage to chromosomes or the mitotic spindle. Micronuclei are small, membrane-bound bodies in the cytoplasm of cells that contain either chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events) that were not incorporated into the daughter nuclei during cell division.[21][22] The assay is typically performed in rodents by analyzing immature erythrocytes (reticulocytes) in the bone marrow or peripheral blood, as these cells expel their main nucleus but retain any micronuclei. An increase in the frequency of micronucleated reticulocytes (MN-RETs) in treated animals is a direct indicator of genotoxicity.[21][22]
-
Self-Validating Protocol: The protocol must include a vehicle control and a positive control to ensure the system is responsive. Dose levels should be selected based on a prior toxicity study, with the highest dose being the maximum tolerated dose (MTD).[22] Confirmation of exposure by analyzing plasma for the test compound is also a critical component of a valid study.
Experimental Protocol: Rodent In Vivo Micronucleus Test
-
Animal Model: Use a standard rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), typically using 6 animals per sex per group.[22]
-
Dose Administration: Administer IPNU (e.g., via oral gavage or intraperitoneal injection) to three dose groups. A concurrent vehicle control group and a positive control group (e.g., treated with N-ethyl-N-nitrosourea) are required.[23] Dosing is typically done for two consecutive days.[22]
-
Sample Collection: Collect peripheral blood or bone marrow approximately 24 hours after the final dose.[21] Peripheral blood is preferred for its less invasive nature and ability to be automated.
-
Slide Preparation/Staining: a. For flow cytometry (preferred method), stain cells with fluorescent dyes specific for RNA (to identify reticulocytes) and DNA (to identify micronuclei).[20] b. For microscopy, prepare bone marrow smears or blood smears and stain with an appropriate dye (e.g., acridine orange or Giemsa).
-
Scoring: Analyze a large number of reticulocytes (e.g., 4,000 per animal) for the presence of micronuclei.[20] Also, determine the ratio of reticulocytes to total erythrocytes to assess bone marrow toxicity.
-
Data Analysis: A positive result is a statistically significant, dose-dependent increase in the frequency of MN-RETs in the treated groups compared to the vehicle control. The results should also exceed the laboratory's historical control range.
Caption: Workflow for the in vivo rodent micronucleus assay.
Part 3: Data Synthesis and Interpretation
Based on the known chemical properties of IPNU as a direct-acting alkylating agent, a clear pattern of results is anticipated from the genotoxicity testing battery.
Table 1: Anticipated Mutagenicity Profile for Urea, 1-isopropyl-1-nitroso-
| Assay | OECD Guideline | Endpoint Measured | Metabolic Activation (-S9) | Metabolic Activation (+S9) | Expected Outcome | Rationale |
| Ames Test | TG 471 | Gene Mutation | Strongly Positive | Positive | Mutagenic | Direct-acting alkylating agent causes base-pair substitutions. |
| (S. typhimurium TA100, TA1535) | ||||||
| Ames Test | TG 471 | Gene Mutation | Negative | Negative | Non-mutagenic | Agent is not expected to cause frameshift mutations. |
| (S. typhimurium TA98, TA1537) | ||||||
| In Vitro Micronucleus | TG 487 | Chromosome Damage | Positive | Positive | Clastogenic | DNA alkylation leads to DNA strand breaks, forming chromosome fragments. |
| In Vivo Micronucleus | TG 474 | Chromosome Damage | N/A | N/A | Positive | Confirms clastogenic activity in a whole animal system. |
Authoritative Interpretation:
-
A strong positive result in the Ames test, particularly in base-pair substitution strains like TA100 and TA1535 without S9 activation, is the classic signature of a direct-acting alkylating agent.
-
A positive result in the in vivo micronucleus assay provides definitive evidence that IPNU is genotoxic in a mammalian system, capable of causing chromosomal damage.[19] This result carries significant weight in risk assessment as it demonstrates that the compound can reach and damage the genetic material of target cells in a whole organism.
-
Collectively, this profile—positive for both gene mutation and chromosomal damage in vivo—provides unequivocal evidence that Urea, 1-isopropyl-1-nitroso- is a mutagen. This would classify it as a significant genotoxic hazard, warranting extreme caution and stringent control measures to prevent human exposure.
Conclusion
Urea, 1-isopropyl-1-nitroso- (IPNU) is a potent, direct-acting genotoxicant. Its mechanism of action involves spontaneous chemical decomposition to an electrophilic isopropyl carbocation, which directly alkylates DNA. The formation of promutagenic adducts, primarily O⁶-isopropylguanine, leads to a high potential for G:C to A:T transition mutations. Furthermore, the resulting DNA damage is expected to manifest as chromosomal aberrations, detectable as an increase in micronuclei in vivo.
The experimental framework outlined in this guide, centered on the enhanced Ames test and the in vivo micronucleus assay, provides a robust and scientifically sound methodology for confirming this mutagenic potential. For professionals in research and drug development, any encounter with this molecule or structurally similar N-nitrosoureas necessitates the assumption of a significant mutagenic and carcinogenic risk until proven otherwise through a comprehensive battery of genotoxicity tests.
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White, A. T., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 255–268. [Link]
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Mekenyan, O., et al. (2012). Development of structural alerts for the in vivo micronucleus assay in rodents. JRC Publications Repository. [Link]
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Richardson, F. C., et al. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. [Link]
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OECD. (2016). Test No. 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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An In-depth Technical Guide on the Carcinogenic Properties of Urea, 1-isopropyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the carcinogenic properties of Urea, 1-isopropyl-1-nitroso- (N-isopropyl-N-nitrosourea, IPNU). While specific toxicological data for IPNU is limited in publicly accessible literature, this guide synthesizes information from closely related N-nitroso compounds to provide a robust assessment of its likely carcinogenic potential and mechanism of action. N-nitroso compounds are a well-established class of potent carcinogens, and nitrosoureas, in particular, are recognized as direct-acting alkylating agents. This guide will delve into the anticipated metabolism, mechanism of genotoxicity, expected carcinogenic profile, and the experimental methodologies required for a definitive evaluation of IPNU's cancer-causing potential. This document is intended to serve as a critical resource for researchers in toxicology, oncology, and drug development, providing a scientifically grounded framework for understanding and investigating the risks associated with this compound.
Introduction: The Chemical Profile of Urea, 1-isopropyl-1-nitroso-
Urea, 1-isopropyl-1-nitroso- (IPNU) is an N-nitroso compound with the chemical formula C₄H₉N₃O₂. As a member of the nitrosourea class, it is structurally analogous to well-characterized carcinogens such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU). The presence of the N-nitroso group is a key structural alert for carcinogenicity. Nitrosoureas are known for their ability to spontaneously decompose under physiological conditions to form reactive electrophilic species that can alkylate cellular macromolecules, most notably DNA.[1][2] This direct-acting nature distinguishes them from many other carcinogens that require metabolic activation.
Mechanistic Insights into Carcinogenicity
The carcinogenic activity of N-nitroso compounds is intrinsically linked to their ability to act as alkylating agents.[3] For nitrosoureas like IPNU, this process does not necessitate enzymatic activation, a critical aspect of their toxicity.
Spontaneous Decomposition and Formation of Reactive Intermediates
Under physiological conditions (aqueous environment, neutral pH), IPNU is expected to undergo spontaneous decomposition. This process is initiated by the cleavage of the N-N bond, leading to the formation of an isopropyl diazonium ion (CH₃)₂CH-N₂⁺ and an isocyanate. The isopropyl diazonium ion is a highly reactive electrophile and the primary alkylating species.
Diagram of the Proposed Decomposition Pathway of Urea, 1-isopropyl-1-nitroso-
Caption: Proposed decomposition of IPNU leading to the formation of a reactive isopropyl diazonium ion and subsequent DNA alkylation.
DNA Alkylation: The Initiating Event of Carcinogenesis
The isopropyl diazonium ion generated from IPNU is a potent electrophile that will readily react with nucleophilic sites on DNA bases. The primary targets for alkylation by such agents are the oxygen and nitrogen atoms in the DNA bases.[3][4] Key adducts expected to be formed include:
-
O⁶-isopropylguanine: This is considered a highly miscoding lesion. During DNA replication, DNA polymerase often incorrectly pairs thymine instead of cytosine opposite O⁶-isopropylguanine, leading to G:C to A:T transition mutations. The persistence of this adduct is strongly correlated with the carcinogenic potential of alkylating agents.[3]
-
O⁴-isopropylthymine: Another significant miscoding lesion that can contribute to mutagenesis.
-
N⁷-isopropylguanine and N³-isopropyladenine: These are also formed but are generally considered less directly mutagenic than the O-alkylated adducts. However, they can destabilize the glycosidic bond, leading to depurination and the formation of apurinic sites, which can be mutagenic if not repaired.
The formation of these DNA adducts, if not efficiently repaired by cellular DNA repair mechanisms (such as O⁶-alkylguanine-DNA alkyltransferase, AGT), can lead to permanent mutations in critical genes, including proto-oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis.
Anticipated Carcinogenic Profile
Extrapolation from Structurally Similar Compounds
Studies on N-nitroso compounds with small alkyl groups, such as MNU and ENU, have demonstrated their ability to induce tumors in various organs. The target organ specificity is often dependent on the route of administration, the dose, and the animal species.
| Compound | Animal Model | Route of Administration | Primary Target Organs for Tumors | Reference |
| N-methyl-N-nitrosourea (MNU) | Rats | Intravenous | Mammary gland, forestomach | [5][6] |
| N-methyl-N-nitrosourea (MNU) | Mice | Intraperitoneal | Thymic lymphoma, lung tumors | [7] |
| N-ethyl-N-nitrosourea (ENU) | Rats | Drinking water | Nervous system, mammary gland, lung, intestinal tract | [8] |
| N-ethyl-N-nitrosourea (ENU) | Dogs | Intrarectal | Colon | [9] |
Based on these findings, it is reasonable to hypothesize that IPNU would also be a multi-potent carcinogen, capable of inducing tumors in various tissues. The isopropyl group may influence its distribution and metabolic fate, potentially leading to a different target organ profile compared to its methyl and ethyl counterparts.
Experimental Protocols for Carcinogenicity Assessment
A definitive assessment of the carcinogenic properties of IPNU requires a comprehensive set of toxicological studies. The following experimental workflows are standard methodologies for such an evaluation.
Genotoxicity Assays
A battery of in vitro and in vivo genotoxicity tests is essential to determine the mutagenic and clastogenic potential of IPNU.
4.1.1. Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To detect point mutations (base-pair substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Prepare various concentrations of IPNU in a suitable solvent.
-
In a pre-incubation method, mix the test compound with the bacterial tester strain (e.g., TA98, TA100, TA1535, TA1537) and a liver S9 fraction (from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters) for metabolic activation. Although nitrosoureas are direct-acting, the use of S9 is still recommended to detect any potential for metabolic deactivation or potentiation.
-
After a short incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[10][11][12]
-
4.1.2. In Vitro Mammalian Cell Chromosomal Aberration Test
-
Objective: To assess the ability of IPNU to induce structural chromosomal damage in cultured mammalian cells.
-
Methodology:
-
Culture a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).
-
Expose the cells to various concentrations of IPNU for a defined period (e.g., 3-6 hours with S9, or up to 24 hours without S9).
-
After treatment, wash the cells and culture them for a further period to allow for cell division.
-
Arrest the cells in metaphase using a spindle inhibitor (e.g., colcemid).
-
Harvest the cells, treat with a hypotonic solution, and fix.
-
Prepare microscope slides and stain the chromosomes.
-
Analyze at least 100 metaphase spreads per concentration for structural aberrations (e.g., breaks, gaps, deletions, translocations). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[2][13][14]
-
Workflow for In Vitro Genotoxicity Assessment
Caption: Standard workflow for the in vitro assessment of the genotoxic potential of IPNU.
Long-Term Animal Carcinogenicity Bioassays
The definitive evidence for the carcinogenicity of a substance comes from long-term studies in animals.
-
Objective: To determine the tumorigenic potential of IPNU following chronic exposure in rodents.
-
Methodology (based on NTP guidelines):
-
Species and Strain: Use two rodent species, typically Fischer 344 rats and B6C3F1 mice.
-
Group Size: Use groups of at least 50 males and 50 females for each dose level and the control group.
-
Dose Selection: Based on subchronic toxicity studies, select at least two dose levels and a vehicle control. The highest dose should induce some toxicity but not significantly compromise survival.
-
Route of Administration: The route should be relevant to potential human exposure (e.g., gavage, drinking water, dermal application).
-
Duration: The study duration is typically 2 years.
-
Endpoints:
-
Daily clinical observations and weekly body weight measurements.
-
Complete necropsy of all animals at the end of the study or when found moribund.
-
Histopathological examination of all major organs and any gross lesions.
-
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. A statistically significant increase in the incidence of benign or malignant tumors in any organ is evidence of carcinogenicity.
-
Conclusion and Future Directions
While direct experimental evidence for the carcinogenicity of Urea, 1-isopropyl-1-nitroso- is currently lacking in the public domain, its chemical structure as a nitrosourea provides a strong basis for predicting its carcinogenic potential. The proposed mechanism of action involves spontaneous decomposition to a reactive isopropyl diazonium ion, which subsequently alkylates DNA, leading to mutagenic lesions and the initiation of cancer.
For drug development professionals and researchers, IPNU and structurally related compounds should be handled with extreme caution, assuming they are potent carcinogens. Further research, following the experimental protocols outlined in this guide, is imperative to definitively characterize the carcinogenic risk posed by this compound. Such studies will be crucial for regulatory agencies and for ensuring the safety of new chemical entities in pharmaceutical development.
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Kim, N. W., Seo, S. M., Yoo, E. S., Kang, A. R., Lee, J. H., Lee, J. H., ... & Kim, J. H. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PloS one, 18(1), e0280214. [Link]
- Anderson, D., & Styles, J. A. (1978). The bacterial mutation test. British journal of cancer, 37(6), 924.
- Gullino, P. M., Pettigrew, H. M., & Grantham, F. H. (1975). N-nitrosomethylurea as a mammary gland carcinogen in rats. Journal of the National Cancer Institute, 54(2), 401-414.
- Rizvi, R. Y., Alvi, N. K., & Hadi, S. M. (1986). Effect of alkylation with N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea on the secondary structure of DNA. Bioscience reports, 6(7), 617-624.
- Barrows, L. R., & Magee, P. N. (1982). Nonenzymatic methylation of DNA by S-adenosylmethionine in vitro. Carcinogenesis, 3(3), 349-351.
- Thomas, B. J., Kovatch, R. M., & Lijinsky, W. (1988). The induction of bladder tumors in F344 rats by intravesicular administration of some nitrosamines. Japanese journal of cancer research, 79(3), 309-313.
- Kokkinakis, D. M., Scarpelli, D. G., Hollenberg, P. F., & Rao, M. S. (1987). Metabolism of the beta-oxidized intermediates of N-nitrosodi-n-propylamine: N-nitroso-beta-hydroxypropylpropylamine and N-nitroso-beta-oxopropylpropylamine. Carcinogenesis, 8(8), 1095-1099.
- Lijinsky, W., & Reuber, M. D. (1983). Carcinogenesis in rats by nitrosodialkylureas containing methyl and ethyl groups given by gavage and in drinking water. Journal of the National Cancer Institute, 70(5), 959-963.
- Celik, A., & Aslanturk, O. S. (2010). Chromosomal aberrations observed in root tip cells of Allium cepa: A-Metaphase chromosomes; B-Cell with fragment; C-Chromatid Bridge; D-Stickiness; E-Polar deviation; F-Micronucleus.
- Kuwabara, N., & Takayama, S. (1983). Histopathological study on N-ethyl-N'-nitro-N-nitrosoguanidine-induced colon cancer in dogs. International journal of cancer, 32(2), 255-258.
- National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of N-Nitrosodi-n-propylamine (CAS No. 621-64-7) in F344/N Rats (Drinking Water Studies). National Toxicology Program technical report series, 351, 1-144.
- Ogiu, T., Hard, G. C., Maekawa, A., & Odashima, S. (1986). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. Cancer letters, 32(2), 157-164.
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Jain, D., Chaudhary, P., Varshney, N., & Janmeda, P. (2021). Carcinogenic effects of N-nitroso compounds in the environment. CABI Agriculture and Bioscience, 2(1), 1-10. [Link]
- Hill, D. L., & Shih, T. W. (1975). Microsomal metabolism of nitrosoureas. Cancer research, 35(11 Part 1), 3379-3383.
- Drablos, F., Feyzi, E., Aas, P. A., Vaag, J. B., Kavli, B., Bratlie, M. S., ... & Krokan, H. E. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance. DNA repair, 3(11), 1389-1407.
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- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
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Methodological & Application
Application Note & Protocol: Investigating the Anti-Tumor Effects of Urea, 1-isopropyl-1-nitroso- (IPNU) in Cancer Cell Lines
Introduction
Urea, 1-isopropyl-1-nitroso- (IPNU) belongs to the nitrosourea class of compounds, which are historically significant as DNA alkylating agents in cancer therapy. These agents are highly reactive molecules that covalently modify the DNA of cancer cells, disrupting cellular processes and leading to cell death. Their cell cycle-independent mechanism of action makes them effective against a variety of malignancies, including slow-growing tumors. This guide provides a comprehensive overview of the scientific rationale and detailed experimental protocols for evaluating the anti-cancer efficacy of IPNU in vitro. We will delve into its mechanism of action, protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, and key considerations for experimental design and data interpretation.
Scientific Background & Mechanism of Action
Nitrosoureas exert their cytotoxic effects primarily by inducing DNA damage. Upon spontaneous degradation under physiological conditions, IPNU generates highly reactive alkylating species. These intermediates covalently attach an alkyl group to nucleophilic sites on DNA bases, with a critical target being the O⁶ position of guanine.
This alkylation leads to several downstream cellular consequences:
-
DNA Damage & Cross-linking: The formation of O⁶-alkylguanine adducts can lead to DNA strand breaks and inter-strand cross-linking. This damage physically obstructs the DNA double helix, preventing its separation for essential processes like replication and transcription.
-
Cell Cycle Arrest: Cellular DNA damage checkpoints are activated in response to these lesions. This often leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21, which can halt cell cycle progression at the G1/S or G2/M phases to allow for DNA repair. If the damage is too extensive to be repaired, the cell is targeted for elimination.
-
Induction of Apoptosis: Overwhelming DNA damage triggers programmed cell death, or apoptosis. This is a controlled process orchestrated by a cascade of enzymes called caspases, culminating in the systematic dismantling of the cell.
A crucial factor influencing the efficacy of IPNU is the cellular DNA repair machinery. The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) directly reverses the alkylation at the O⁶ position of guanine, thereby conferring resistance to the drug. Therefore, cancer cells with high MGMT expression or activity are often resistant to nitrosourea-based chemotherapy, while cells with low or silenced MGMT expression are more sensitive.
Experimental Design Considerations
Cell Line Selection: The choice of cancer cell line is critical. Consider the following:
-
Tissue of Origin: Select cell lines relevant to the cancer type of interest (e.g., glioblastoma, lymphoma, melanoma).
-
MGMT Status: The expression level of the MGMT DNA repair protein is a key determinant of sensitivity to alkylating agents. We recommend using both MGMT-proficient and MGMT-deficient cell lines to assess the compound's mechanism. For example, some glioblastoma cell lines (e.g., U87 MGMT-proficient vs. T98G MGMT-deficient) are well-characterized for their MGMT status.
-
Growth Rate: Ensure the cell line has a consistent and reproducible doubling time for accurate cytotoxicity measurements.
Experimental Controls: To ensure data integrity, every experiment must include:
-
Untreated Control: Cells cultured in medium alone. This serves as the baseline for normal cell health and proliferation.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve IPNU. This is crucial to confirm that the solvent itself does not have cytotoxic effects.
-
Positive Control (Optional but Recommended): A well-characterized chemotherapy drug with a similar mechanism (e.g., Carmustine or Lomustine) can be used to validate the assay systems.
Dose-Response and IC₅₀ Determination: It is essential to test IPNU across a wide range of concentrations to determine its potency. A dose-response experiment allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit cell growth by 50%. A typical approach involves a serial dilution, often using logarithmic or semi-logarithmic steps.
Materials & Reagents
| Material/Reagent | Recommended Supplier/Cat. No. |
| Urea, 1-isopropyl-1-nitroso- (IPNU) | Varies (Source from a reputable chemical supplier) |
| Selected Cancer Cell Lines | ATCC or equivalent cell bank |
| Complete Growth Medium (e.g., DMEM, RPMI-1640) | Gibco / Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher Scientific |
| Penicillin-Streptomycin Solution | Gibco / Thermo Fisher Scientific |
| Trypsin-EDTA (0.25%) | Gibco / Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS), sterile | Gibco / Thermo Fisher Scientific |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich |
| Cell Counting Kit-8 (WST-8) | Dojindo Molecular Technologies |
| Caspase-3 Colorimetric Assay Kit | Abcam, MP Biomedicals, or equivalent |
| Propidium Iodide (PI) / RNase Staining Buffer | BD Biosciences or equivalent |
| 96-well and 6-well tissue culture plates | Corning, Falcon, or equivalent |
| Flow Cytometry Tubes | Falcon or equivalent |
Core Experimental Protocols
Protocol 4.1: Preparation of IPNU Stock and Working Solutions
Causality Note: IPNU, like many organic compounds, has low aqueous solubility. A polar aprotic solvent like DMSO is required to create a concentrated stock solution that can be serially diluted into aqueous cell culture medium for experiments.
-
Prepare 100 mM Stock Solution: Dissolve the appropriate mass of IPNU powder in cell culture-grade DMSO to achieve a final concentration of 100 mM. For example, for IPNU (M.W. ≈ 131.13 g/mol ), dissolve 13.11 mg in 1 mL of DMSO.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw a single aliquot of the 100 mM stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Protocol 4.2: General Cell Culture and Seeding
-
Culture Cells: Maintain cancer cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage Cells: Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.
-
Cell Seeding for Assays:
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the required density and seed into the appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well for cell cycle/apoptosis). Seeding densities must be optimized for each cell line to ensure they are in the logarithmic growth phase during treatment.
-
Protocol 4.3: Cytotoxicity Assessment (WST-8/CCK-8 Assay)
This protocol measures cell viability by quantifying the metabolic activity of the cell population. Viable cells reduce the WST-8 tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the number of living cells.
Step-by-Step Method:
-
Seed Cells: Seed cells into a 96-well plate at a pre-optimized density (e.g., 3,000-8,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Treat Cells: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of IPNU. Include untreated and vehicle (DMSO) control wells.
-
Incubate: Incubate the plate for a period relevant to the cell line's doubling time (typically 48 or 72 hours).
-
Add Reagent: Add 10 µL of Cell Counting Kit-8 (WST-8) reagent to each well.
-
Incubate: Incubate the plate for 1-4 hours at 37°C, until a visible color change is apparent in the control wells.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Calculate Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 4.4: Analysis of Apoptosis (Caspase-3 Activity Assay)
Causality Note: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a peptide substrate (DEVD) labeled with a colorimetric reporter (pNA). When cleaved by active Caspase-3 in the cell lysate, the pNA is released and produces a yellow color, which can be quantified.
-
Seed and Treat: Seed cells in 6-well plates and treat with IPNU (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.
-
Harvest Cells: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge to pellet the cells.
-
Prepare Lysate: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer provided in the kit. Incubate on ice for 10 minutes.
-
Centrifuge: Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.
-
Perform Assay:
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration.
-
In a 96-well plate, add 50-200 µg of protein per well. Adjust the volume with lysis buffer.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Read Absorbance: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the Caspase-3 activity.
Protocol 4.5: Cell Cycle Analysis by Flow Cytometry
Causality Note: Propidium iodide (PI) is a fluorescent molecule that intercalates with DNA. By staining cells with PI and analyzing their fluorescence intensity with a flow cytometer, one can determine the amount of DNA per cell and thus quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Seed and Treat: Seed cells in 6-well plates. Treat with IPNU at the desired concentrations for 24-48 hours.
-
Harvest Cells: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fix Cells: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Stain Cells: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. The RNase is crucial for degrading RNA, ensuring that PI only stains DNA.
-
Incubate: Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze: Analyze the samples on a flow cytometer. Gate on the single-cell population and generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
Data Interpretation & Expected Results
The following table summarizes the expected outcomes from the described protocols when treating a sensitive cancer cell line with IPNU.
| Assay | Parameter Measured | Expected Result with IPNU Treatment | Interpretation |
| Cytotoxicity (WST-8) | Cell Viability (%) | Dose-dependent decrease | IPNU reduces the number of metabolically active, viable cells. Allows for IC₅₀ calculation. |
| Apoptosis | Caspase-3 Activity (OD₄₀₅) | Dose-dependent increase | IPNU induces programmed cell death via the activation of executioner caspases. |
| Cell Cycle | % of Cells in each phase | Accumulation of cells in the G2/M phase | IPNU-induced DNA damage activates the G2/M checkpoint, causing cell cycle arrest. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cytotoxicity assay | Uneven cell seeding; edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the 96-well plate. |
| Vehicle control shows toxicity | DMSO concentration is too high. | Recalculate dilutions to ensure the final DMSO concentration is <0.5%. |
| No significant apoptosis detected | Timepoint is too early/late; drug concentration is too low. | Perform a time-course experiment (e.g., 12, 24, 48h). Use concentrations at and above the IC₅₀. |
| Poor cell cycle histogram resolution | Cell clumps; improper fixation. | Filter cells through a nylon mesh before analysis. Ensure ethanol is ice-cold and added slowly while vortexing. |
References
Click to expand
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Wikipedia. Alkylating antineoplastic agent. [Link]
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Drugs.com. List of Alkylating agents. [Link]
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Regional Cancer Care Associates. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. [Link]
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Open Exploration Publishing. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics. [Link]
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PubMed. O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. [Link]
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Application Note: A Validated Protocol for the Laboratory Synthesis of N-isopropyl-N-nitrosourea
Abstract
This document provides a comprehensive guide for the laboratory synthesis of N-isopropyl-N-nitrosourea, a representative N-nitroso compound. N-nitrosoureas are a class of potent alkylating agents with historical significance in medicinal chemistry, but they are also recognized as highly hazardous substances. This guide is intended for researchers and drug development professionals with a strong background in synthetic organic chemistry. The protocol is structured to ensure scientific integrity, reproducibility, and, most importantly, user safety. We detail a two-step process beginning with the synthesis of the 1-isopropylurea precursor, followed by a carefully controlled nitrosation reaction using a two-phase solvent system to enhance yield and product stability. The causality behind critical experimental choices is explained, and all procedures are grounded in established chemical principles.
Critical Safety Imperative: Handling N-Nitrosoureas
WARNING: N-nitroso compounds, including N-isopropyl-N-nitrosourea, are highly toxic and are classified as probable human carcinogens and mutagens.[1][2][3] Exposure can occur through inhalation, ingestion, or dermal contact.[2] All handling and synthesis steps must be performed with extreme caution and adherence to the following mandatory safety protocols.
-
Designated Area: All work involving N-nitrosoureas must be conducted in a designated area within a certified chemical fume hood or a Class II, Type B biological safety cabinet to prevent exposure to aerosols or dust.[1][2][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required at all times. This includes:
-
A flame-resistant, buttoned lab coat.[4]
-
Double-layered nitrile gloves, ensuring no skin is exposed between the glove and the lab coat sleeve.[2]
-
Chemical safety goggles and a full-face shield.
-
For handling the solid compound, a full-face particle respirator with N100 (US) or equivalent cartridges is recommended.[4]
-
-
Contamination and Waste Disposal:
-
All contaminated materials (glassware, gloves, absorbent pads) must be treated as hazardous waste.[1][5]
-
Decontaminate surfaces with a 5% acetic acid solution followed by a thorough wash.[1]
-
Dispose of all chemical waste in sealed, clearly labeled containers according to institutional and federal regulations. Contact your institution's Environmental Protection Agency (EPA) or Department of Environmental Protection (DEP) representative for specific guidance.[1]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[2][5]
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1]
-
Inhalation: Move the individual to fresh air immediately.[6]
-
In all cases of exposure, seek immediate medical attention.[5]
-
Synthesis Pathway and Workflow
The synthesis of N-isopropyl-N-nitrosourea is most reliably achieved via a two-step process. The first step involves the formation of the urea precursor, 1-isopropylurea, from isopropylamine. The second, critical step is the nitrosation of this precursor under controlled acidic conditions to yield the final product.
The general synthetic approach for forming N-nitrosoureas involves the reaction of the corresponding urea with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.[7][8] We employ an improved two-phase solvent system for the nitrosation step. This method dissolves the urea precursor in an aqueous acid phase, while the N-nitrosourea product is continuously extracted into a non-miscible organic solvent as it is formed. This approach is advantageous as it protects the acid-sensitive product from degradation in the aqueous phase, leading to higher yields and purity.[8][9]
Caption: Overall workflow for the synthesis of N-isopropyl-N-nitrosourea.
Experimental Protocols
Protocol 3.1: Synthesis of 1-Isopropylurea (Precursor)
Principle: This synthesis follows a standard procedure for creating monosubstituted ureas. Isopropylamine is treated with an aqueous solution of potassium cyanate. The amine acts as a nucleophile, attacking the cyanate to form an isocyanate intermediate, which is rapidly hydrolyzed to the corresponding carbamic acid and subsequently reacts with another amine molecule or rearranges to form the stable urea product.
| Materials & Reagents | Specification | Supplier Example | CAS No. |
| Isopropylamine | ≥99.5% | Sigma-Aldrich | 75-31-0 |
| Potassium Cyanate (KOCN) | ≥96% | Sigma-Aldrich | 590-28-3 |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific | 7647-01-0 |
| Deionized Water | 18.2 MΩ·cm | In-house | 7732-18-5 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium cyanate in 50 mL of deionized water.
-
In a separate beaker, prepare a solution of isopropylamine hydrochloride by slowly adding 7.5 mL of isopropylamine to 15 mL of deionized water, followed by the slow, dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus paper. Cool this solution in an ice bath.
-
Slowly add the cooled isopropylamine hydrochloride solution to the stirring potassium cyanate solution.
-
Gently warm the reaction mixture to 50-60°C on a water bath and maintain this temperature with stirring for 1 hour.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two small portions of ice-cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to a constant weight. The expected product is 1-isopropylurea as a white solid.
Protocol 3.2: Nitrosation to N-isopropyl-N-nitrosourea
Principle: This procedure utilizes a two-phase nitrosation reaction.[9] The precursor, 1-isopropylurea, is dissolved in aqueous sulfuric acid. An immiscible organic solvent, methylene chloride, is added. Upon the slow addition of aqueous sodium nitrite, nitrous acid is formed in the aqueous phase, which nitrosates the urea at the substituted nitrogen. The resulting N-isopropyl-N-nitrosourea is more soluble in the organic phase and is immediately extracted, protecting it from the harsh acidic conditions.[8] The reaction is maintained at 0°C to ensure the stability of both the nitrosating agent and the final product.
| Materials & Reagents | Specification | Supplier Example | CAS No. |
| 1-Isopropylurea | From Protocol 3.1 | N/A | 556-07-0 |
| Sulfuric Acid (H₂SO₄) | 95-98% (conc.) | Sigma-Aldrich | 7664-93-9 |
| Methylene Chloride (CH₂Cl₂) | ACS Grade, ≥99.5% | Fisher Scientific | 75-09-2 |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich | 7632-00-0 |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | Sigma-Aldrich | 7757-82-6 |
| n-Heptane | Anhydrous, 99% | Sigma-Aldrich | 142-82-5 |
Procedure:
-
EXTREME CAUTION: Perform all steps in a certified chemical fume hood.
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, prepare a solution of 100 mL of 20% sulfuric acid by slowly adding concentrated H₂SO₄ to deionized water. Cool this solution to 0-5°C in an ice-salt bath.
-
Dissolve 5.0 g of 1-isopropylurea in the chilled sulfuric acid solution.
-
To this solution, add 50 mL of methylene chloride. The mixture will form two phases.
-
In a separate beaker, dissolve 16.0 g of sodium nitrite in 80 mL of deionized water and cool the solution.
-
Add the sodium nitrite solution to the dropping funnel and add it dropwise to the vigorously stirred two-phase reaction mixture over 45-60 minutes. CRITICAL: Maintain the internal reaction temperature at 0-5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1 hour. The organic layer should develop a yellowish color.
-
Transfer the reaction mixture to a separatory funnel. Separate the layers and collect the bottom organic (methylene chloride) layer.
-
Wash the organic layer sequentially with 50 mL of cold deionized water, 50 mL of cold saturated sodium bicarbonate solution (caution: effervescence), and finally 50 mL of cold deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.
-
Isolation: The product can be isolated by crystallization. Slowly add the methylene chloride solution to a beaker containing 150 mL of chilled n-heptane with stirring.
-
Collect the precipitated solid by vacuum filtration and dry under vacuum. The product is N-isopropyl-N-nitrosourea, typically a pale yellow solid. Store in a tightly sealed container at 2-8°C, protected from light.[4]
Product Characterization
To validate the synthesis, the identity and purity of the final product, N-isopropyl-N-nitrosourea, must be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the urea protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbon of the urea and the carbons of the isopropyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the N=O stretch around 1425–1490 cm⁻¹ and a strong carbonyl (C=O) stretch.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (131.13 g/mol ).
Summary of Reaction Parameters
| Parameter | Step 1: Precursor Synthesis | Step 2: Nitrosation |
| Key Reagents | Isopropylamine, KOCN | 1-Isopropylurea, NaNO₂, H₂SO₄ |
| Solvent System | Water | Water / Methylene Chloride (Two-Phase) |
| Reaction Temperature | 50-60°C | 0-5°C |
| Reaction Time | 1 hour | 2 hours |
| Workup/Purification | Crystallization, Ether Wash | Liquid-Liquid Extraction, Washes, Crystallization |
| Theoretical Yield (Basis) | Based on Isopropylamine | Based on 1-Isopropylurea |
| Expected Outcome | White Crystalline Solid | Pale Yellow Crystalline Solid |
References
-
New Jersey Department of Health. (n.d.). N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of Georgia. (n.d.). N-Methyl-N-nitrosourea-684-93-5.docx. UGA Research. Retrieved from [Link]
-
Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). SOP # 003. Retrieved from [Link]
- Georg Thieme Verlag. (2014). Product Class 4: N-Nitrosoamines. Science of Synthesis.
- Royal Society of Chemistry. (2014). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry.
- Google Patents. (1984).
- PubChem. (n.d.). Propylamine, N-isopropyl-N-nitroso-.
- Ali, R., Wolfe, C. S., & Wirth, T. (2024). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. Chemistry—Methods, e202300053.
- Sigma-Aldrich. (n.d.). N-ethyl-n-nitrosourea.
- ChemicalBook. (n.d.). N-NITROSO-DI-ISO-PROPYLAMINE synthesis.
- Pettit, G. R., et al. (1975). Preparation of nitroso-13N-labeled nitrosoureas. Journal of Medicinal Chemistry, 18(10), 1029-31.
- Organic Chemistry Portal. (n.d.).
- European Patent Office. (1999).
- SynZeal. (n.d.). N-Nitrosodiisopropylamine | 601-77-4.
- PrepChem.com. (n.d.).
- Google Patents. (2000).
- PubChem. (n.d.). Nitrosourea.
- ResearchGate. (n.d.). C-Nitroso Compounds: Synthesis, Physicochemical Properties and Biological Activities.
- AquigenBio. (n.d.). UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY.
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Application and Protocol Guide for the Quantification of N-Nitroso-N-isopropylurea
For: Researchers, scientists, and drug development professionals.
Foreword: The Imperative for Precise N-Nitroso-N-isopropylurea Quantification
N-nitroso compounds (NOCs) are a class of potent genotoxic agents and are classified as probable human carcinogens.[1][2] The presence of such impurities, even at trace levels, is a significant concern in the pharmaceutical industry, leading to rigorous regulatory scrutiny.[3] N-Nitroso-N-isopropylurea (NIPU), also known as 1-isopropyl-1-nitroso-urea, falls within this "cohort of concern" as defined by the International Council for Harmonisation (ICH) M7 guideline, necessitating highly sensitive and specific analytical methods for its detection and quantification.[4]
This document provides a comprehensive guide to the analytical methodologies for the quantification of NIPU. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to establish robust and reliable analytical control strategies. We will delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and discuss the critical aspects of method validation. While specific validated methods for NIPU are not widely published, the protocols herein are adapted from established methods for structurally similar N-nitrosoureas and represent a strong starting point for method development and validation.
Understanding the Analyte: Physicochemical Properties and Analytical Challenges
A thorough understanding of the analyte's properties is paramount for developing a successful analytical method.
Chemical Structure:
-
Name: N-Nitroso-N-isopropylurea; 1-isopropyl-1-nitroso-urea
-
CAS Number: 16830-14-1
-
Molecular Formula: C₄H₉N₃O₂
-
Molecular Weight: 131.13 g/mol [5]
Key Analytical Challenges:
-
Stability: N-nitrosoureas are known to be unstable, particularly in aqueous solutions and at non-neutral pH.[6][7] Alkaline conditions can lead to rapid degradation, producing diazoalkanes.[8] They can also be sensitive to light.[9] This instability necessitates careful sample handling, immediate analysis after preparation, and potentially the use of non-aqueous solvents or acidic mobile phases to ensure the integrity of the analyte during the analytical process.
-
Thermal Lability: Many N-nitrosoureas are thermally labile, decomposing at elevated temperatures.[6] This property often makes Gas Chromatography (GC) a less suitable technique without prior derivatization, as the high temperatures of the injection port and column can lead to analyte degradation and inaccurate quantification.[6]
-
Trace-Level Detection: As a potential genotoxic impurity, the acceptable intake limits for NIPU are expected to be in the nanogram-per-day range.[3] Consequently, analytical methods must possess high sensitivity to achieve limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (ppb) or even lower range.[10]
Recommended Analytical Techniques: A Comparative Overview
Given the challenges associated with NIPU analysis, liquid chromatography-based methods are the most appropriate.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation by reverse-phase chromatography followed by detection based on UV absorbance. | Widely available, cost-effective, robust for routine analysis. | Lower sensitivity compared to MS, potential for interference from co-eluting impurities with similar UV spectra.[11] |
| LC-MS/MS | Separation by HPLC coupled with highly selective and sensitive detection based on mass-to-charge ratio. | Gold standard for trace-level quantification, high specificity reduces matrix interference, provides structural confirmation.[1][12] | Higher instrument cost and complexity. |
For initial screening or for matrices with higher expected concentrations, HPLC-UV can be a valuable tool. However, for trace-level quantification and confirmation in complex matrices such as drug substances and products, LC-MS/MS is the recommended technique due to its superior sensitivity and specificity.[3]
Experimental Protocols
The following protocols are proposed based on established methods for analogous N-nitrosoureas, such as N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU).[6][13] These methods must be fully validated for the specific analysis of N-Nitroso-N-isopropylurea in your sample matrix.
Protocol 1: Quantification of N-Nitroso-N-isopropylurea by HPLC-UV
This protocol provides a starting point for the development of a robust HPLC-UV method for the quantification of NIPU.
3.1.1. Materials and Reagents
-
N-Nitroso-N-isopropylurea reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid or Phosphoric acid (analytical grade)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
3.1.2. Instrumentation
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3.1.3. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to improve peak shape and analyte stability.[14] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 90% A to 10% A over 20 minutes | To ensure elution of NIPU and separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature for reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on sensitivity requirements. |
| Detection | 230 - 245 nm | N-nitrosoureas typically have a UV maximum in this range.[6] |
3.1.4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of NIPU reference standard and dissolve in acetonitrile. Note: Due to the potential instability, prepare fresh daily and protect from light.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the sample diluent to cover the expected concentration range.
-
Sample Preparation: Accurately weigh the sample and dissolve in the sample diluent to a known concentration. If necessary, filter the sample through a 0.45 µm syringe filter before injection.
3.1.5. Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area of NIPU against the concentration of the working standard solutions.
-
Quantification: Determine the concentration of NIPU in the sample by comparing its peak area to the calibration curve.
-
System Suitability: Inject a mid-level standard multiple times (n≥5) and evaluate parameters such as retention time precision (%RSD ≤ 2.0%), peak area precision (%RSD ≤ 2.0%), and tailing factor (≤ 2.0).
Workflow for HPLC-UV Analysis of NIPU
Sources
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- 14. N-Nitroso-N-methylurea | SIELC Technologies [sielc.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Urea, 1-isopropyl-1-nitroso-
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Urea, 1-isopropyl-1-nitroso- (N-nitroso-N-isopropylurea). As a member of the N-nitrosourea class of compounds, which are often potent alkylating agents and are considered a "cohort of concern" by regulatory bodies, its accurate quantification is critical in research, drug development, and safety assessment.[1] This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7]
Introduction and Scientific Rationale
Urea, 1-isopropyl-1-nitroso- (CAS RN: 16830-14-1), is an N-nitrosamide. N-nitroso compounds are a class of chemicals characterized by the nitroso group (-N=O) bonded to a nitrogen atom.[6] Many compounds in this class are known mutagens and probable human carcinogens, necessitating stringent control and sensitive analytical methods for their detection.[2][6][8] The formation of such impurities can occur during the synthesis of active pharmaceutical ingredients (APIs) or drug products when secondary or tertiary amines are exposed to nitrosating agents (like nitrites) under specific, often acidic, conditions.[6][7]
The inherent chemical nature of N-nitrosoureas presents analytical challenges. They are generally less stable than nitrosamines and can be susceptible to degradation by heat, light, and non-neutral pH conditions.[1] Therefore, the analytical method must be designed to ensure the integrity of the analyte from sample preparation through to detection.
This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely adopted, reliable, and accessible technique for the analysis of N-nitroso compounds.[9][10] The causality behind each methodological choice is explained to provide researchers with a deep understanding of the protocol's design.
Physicochemical Properties and Analytical Considerations
-
Chemical Structure:
-
IUPAC Name: 1-isopropyl-1-nitrosourea
-
Molecular Formula: C₄H₉N₃O₂
-
Molecular Weight: 131.13 g/mol
-
-
UV Absorbance: N-nitroso compounds typically exhibit two characteristic UV absorption bands: a strong absorbance maximum (λmax) around 230-240 nm and a weaker band at a higher wavelength (approximately 330-375 nm).[11][12] For achieving high sensitivity and low limits of detection (LOD) and quantification (LOQ), monitoring at the lower wavelength is preferable. This method employs a detection wavelength of 230 nm, based on data from closely related N-nitrosoureas like N-Nitroso-N-ethylurea (ENU).[12][13]
-
Stability: N-nitrosamides are known to be unstable in aqueous basic solutions and can also degrade in acidic media or upon exposure to light.[1] Therefore, it is imperative that samples are prepared fresh, protected from light using amber vials, and analyzed promptly. The use of a buffered mobile phase and a suitable organic solvent for sample dilution helps to mitigate degradation.
HPLC Method and Protocols
This section provides a step-by-step protocol for the analysis of Urea, 1-isopropyl-1-nitroso-. The method is designed to be specific, sensitive, and robust.
Instrumentation and Chromatographic Conditions
The selection of a C18 stationary phase is based on its wide applicability and proven performance for separating polar to moderately non-polar small molecules, such as N-nitrosoureas, from various matrices. The mobile phase, a gradient of methanol and water with a formic acid modifier, is chosen to provide good peak shape and resolution. Formic acid helps to control the ionization state of the analyte and any potential silanol interactions with the stationary phase, leading to sharper, more symmetrical peaks.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | A system equipped with a gradient pump, autosampler with temperature control, column oven, and UV/PDA detector. |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelco C-18 DB, Inertsil ODS 3V, or equivalent).[10][13] |
| Mobile Phase A | 0.1% Formic Acid in Water, LC-MS Grade |
| Mobile Phase B | 0.1% Formic Acid in Methanol, LC-MS Grade |
| Gradient Elution | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Autosampler Temperature | 10 °C |
| Run Time | 25 minutes |
Reagents and Standard Preparation
-
Chemicals: Urea, 1-isopropyl-1-nitroso- reference standard (>98% purity), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Diluent: Methanol. Methanol is chosen as the diluent due to its miscibility with the mobile phase and its ability to solubilize the analyte while minimizing on-column matrix effects.[14]
Protocol 1: Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Urea, 1-isopropyl-1-nitroso- reference standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the Stock Standard Solution with methanol to cover the desired calibration range (e.g., 0.05 µg/mL to 5.0 µg/mL). These should be prepared fresh daily.
Sample Preparation Protocol
The goal of sample preparation is to quantitatively extract the analyte from the sample matrix while removing interfering components.[15] The protocol below is a general guideline for a solid drug substance.
Protocol 2: Sample Preparation (from a solid matrix)
-
Weighing: Accurately weigh an appropriate amount of the sample powder (e.g., 100 mg) into a suitable volumetric flask (e.g., 50 mL amber flask). The target is to achieve a final concentration within the validated linear range of the method.
-
Dissolution: Add approximately 70% of the flask volume with methanol.
-
Extraction: Sonicate for 15 minutes to ensure complete dissolution and extraction of the analyte.
-
Dilution: Allow the solution to return to room temperature, then dilute to the final volume with methanol and mix well.
-
Clarification: Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter into an amber HPLC vial.[14][16] Discard the first 1 mL of the filtrate.
-
Analysis: Analyze the sample promptly by HPLC.
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure, from initial setup to final data reporting.
Caption: Workflow for HPLC analysis of Urea, 1-isopropyl-1-nitroso-.
Method Validation: A Self-Validating System
In line with ICH Q2(R1) guidelines, the analytical method must be validated to ensure its suitability for the intended purpose.[2] Validation provides objective evidence that the method is reliable, reproducible, and accurate for the analysis of Urea, 1-isopropyl-1-nitroso-.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a sample spiked with the analyte. | No interfering peaks at the retention time of the analyte. Peak purity should pass if using a PDA detector. |
| Linearity | Analyze at least five concentrations across the proposed range (e.g., 0.05 - 5.0 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[8][17] |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Report the calculated concentration. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1. Precision at this level should be demonstrated. | Report the calculated concentration. RSD for precision at LOQ should be ≤ 10%.[18] |
| Accuracy (Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. | Mean recovery should be within 98.0% - 102.0%.[8][17] |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | System suitability parameters should remain within limits. Results should not be significantly affected. |
| Solution Stability | Analyze standard and sample solutions stored at room temperature and refrigerated conditions over a period (e.g., 24, 48 hours) against a freshly prepared standard. | Analyte should remain stable (e.g., < 2% deviation from the initial value). |
System Suitability
Before commencing any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.
Protocol 3: System Suitability Test
-
Inject the diluent (blank) to ensure no system contamination.
-
Make five replicate injections of a working standard solution (e.g., 1 µg/mL).
-
Calculate the parameters listed in Table 3.
Table 3: System Suitability Criteria
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Times | ≤ 1.0% for 5 replicate injections |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the quantification of Urea, 1-isopropyl-1-nitroso-. By explaining the rationale behind the chosen parameters and grounding the protocol in authoritative regulatory guidelines, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to the described validation and system suitability protocols will ensure the generation of high-quality, trustworthy, and scientifically sound data, which is paramount when dealing with potentially mutagenic impurities.
References
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U.S. Food and Drug Administration (FDA). (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. [Link]
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-
King, J. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. National Law Review. [Link]
-
Topiox Research. (2025). Understanding ICH Guidelines for Nitrosamine Impurities in Pharmaceuticals. [Link]
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Aurigene. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]
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U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. [Link]
-
Rathod, S. R., et al. (2025). Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products. Biomedical Chromatography, 39(6), e70064. [Link]
-
ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
-
ResearchGate. (2025). Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. [Link]
-
Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]
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Pharmaceutical Technology. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
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Policy & Medicine. (2024). ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]
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SIELC Technologies. (n.d.). Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column. [Link]
-
Khorolskiy M, et al. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Iranian Journal of Pharmaceutical Research, 20(3), e124493. [Link]
-
Defense Technical Information Center. (1995). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). [Link]
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-
National Center for Biotechnology Information. (n.d.). N-Ethyl-N-nitrosourea. PubChem Compound Database. [Link]
-
Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]
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A Robust GC-MS Method for the Trace-Level Detection of 1-isopropyl-1-nitroso-urea via Chemical Derivatization
An Application Note from the Office of the Senior Application Scientist
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control of these impurities.[1][2][3] N-nitrosoureas, such as 1-isopropyl-1-nitroso-urea, represent a unique analytical challenge for standard gas chromatography (GC) methods due to their inherent thermal lability, which can lead to analyte degradation in the hot GC inlet and inaccurate quantification.[4] This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method that overcomes this limitation through a chemical derivatization strategy. The protocol involves a denitrosation step to form the stable corresponding secondary amine, followed by derivatization to a thermally stable and volatile compound suitable for GC-MS analysis. This method provides the high selectivity and low detection limits required to meet stringent regulatory guidelines for nitrosamine impurity analysis.
Introduction: The Challenge of N-Nitrosourea Analysis
N-nitrosamines can form during the synthesis of active pharmaceutical ingredients (APIs) or within the finished drug product.[2] Their potential for genotoxicity requires highly sensitive analytical methods capable of detecting them at trace levels. While GC-MS is a powerful technique for volatile and semi-volatile nitrosamines, direct analysis of N-nitrosoureas is problematic.[2][5] The N-NO bond in nitrosoureas can be weak, and the overall structure is often prone to thermal decomposition at typical GC injection port temperatures.[4][6] This degradation leads to poor reproducibility and underestimation of the impurity level.
To address this, our method employs a chemical derivatization workflow. This strategy is based on two key principles:
-
Denitrosation: The labile N-nitroso group is chemically removed, converting the parent compound into its more stable secondary amine/urea precursor.
-
Derivatization: The resulting precursor is reacted with a reagent to increase its volatility and thermal stability, making it ideal for GC separation and subsequent MS detection.[7][8]
This approach not only prevents on-instrument degradation but also improves chromatographic peak shape and enhances the sensitivity of the MS detection.
Principle of the Method: A Two-Step Derivatization Workflow
The core of this protocol is the conversion of the thermally unstable 1-isopropyl-1-nitroso-urea into a stable derivative. This is achieved through a sequential reaction as outlined below.
Step 1: Denitrosation
The sample extract is treated with hydrobromic acid (HBr) in an appropriate solvent. The HBr selectively cleaves the N-NO bond, releasing nitric oxide and forming the corresponding 1-isopropylurea.[7]
Step 2: Derivatization of the Resulting Amine
The 1-isopropylurea is then derivatized. While various reagents can be used, this protocol utilizes trifluoroacetic anhydride (TFAA), which reacts with the amine functional group to form a highly stable, volatile, and electron-rich trifluoroacetyl derivative. This derivative is easily separated by GC and produces a characteristic fragmentation pattern in the mass spectrometer.
Caption: Chemical derivatization workflow for 1-isopropyl-1-nitroso-urea analysis.
Detailed Experimental Protocol
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN) - All HPLC or GC-MS grade.
-
Standards: 1-isopropyl-1-nitroso-urea analytical standard.
-
Internal Standard (IS): N-Nitrosodimethylamine-d6 (NDMA-d6) or another suitable deuterated nitrosamine.[9]
-
Reagents: Hydrobromic acid (33% in acetic acid), Trifluoroacetic anhydride (TFAA), Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate.
-
Consumables: 15 mL glass centrifuge tubes, 2 mL GC vials with PTFE-lined caps, 0.2 µm PTFE syringe filters.
Preparation of Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 1-isopropyl-1-nitroso-urea and the internal standard (e.g., NDMA-d6) in methanol. Store at -20°C in amber vials.[2][9]
-
Intermediate Standard Mix (1 µg/mL): Dilute the stock solutions in DCM to create a mixed working standard solution.[2]
-
Calibration Standards (1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard mix with DCM.[2][10]
-
Denitrosation Reagent: 33% HBr in acetic acid.
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA).
Sample Preparation and Derivatization Workflow
This protocol is designed for a drug substance (API). It should be validated and adapted for specific drug product matrices.
-
Weighing & Dissolution: Accurately weigh ~500 mg of the API into a 15 mL centrifuge tube.[9]
-
Spiking: Add a known amount of internal standard solution to the tube.
-
Extraction: Add 5 mL of DCM, vortex for 1 minute, and shake for 10 minutes. Centrifuge at 4000 rpm for 5 minutes to separate the solids.[10]
-
Transfer: Carefully transfer the supernatant (DCM layer) to a clean tube.
-
Denitrosation: Add 100 µL of the HBr reagent to the extract. Vortex for 30 seconds and allow to react at room temperature for 15 minutes.
-
Neutralization: Add 2 mL of saturated sodium bicarbonate solution to neutralize the acid. Vortex and allow the layers to separate.
-
Derivatization: Transfer the organic (DCM) layer to a fresh tube containing anhydrous sodium sulfate to remove residual water. Add 50 µL of TFAA. Cap the tube tightly and heat at 60°C for 20 minutes.
-
Final Preparation: Cool the sample to room temperature. Filter the derivatized extract through a 0.2 µm PTFE syringe filter into a GC vial for analysis.
Caption: Step-by-step sample preparation and derivatization workflow.
GC-MS Instrument Conditions
Optimal conditions should be determined for the specific instrument in use. The following parameters provide a validated starting point.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte onto the column, essential for trace-level analysis.[10] |
| Inlet Temperature | 250 °C | Sufficient to ensure volatilization of the stable derivative without causing degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides excellent separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for good peak focusing, while the ramp effectively separates analytes. |
| MS System | Agilent 7010B GC/TQ or equivalent | A triple quadrupole system offers superior selectivity and sensitivity using MS/MS.[11][12] A single quadrupole in SIM mode is also a viable alternative. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| Source Temperature | 230 °C | Standard temperature to maintain ion source cleanliness and performance.[10] |
| Quad Temperature | 150 °C | Standard temperature to ensure stable mass filtering.[12] |
| Acquisition Mode | Full Scan (for identification): m/z 40-450SIM/MRM (for quantification) | Full scan is used for initial method development and peak identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification to achieve the lowest detection limits.[12] |
| Selected Ions | To be determined empirically based on the mass spectrum of the derivatized standard. | Key ions will include the molecular ion (if present) and major, characteristic fragment ions of the trifluoroacetyl derivative of 1-isopropylurea. |
Method Performance and Validation
A validated method should demonstrate performance characteristics that meet regulatory expectations. The following table summarizes typical targets for a nitrosamine impurity method.
| Validation Parameter | Target Specification | Rationale |
| Linearity (R²) | > 0.995 | Demonstrates a direct proportional relationship between analyte concentration and instrument response across the desired range.[10][11] |
| Limit of Detection (LOD) | < 3 ppb (ng/g) | The lowest concentration that can be reliably detected. Must be below the regulatory threshold.[11] |
| Limit of Quantification (LOQ) | < 10 ppb (ng/g) | The lowest concentration that can be accurately and precisely quantified. Often set at 3x the LOD.[9][12] |
| Accuracy (Recovery) | 70 - 130% | Measures the agreement between the experimental value and the true value, assessed by spiking known amounts into a blank matrix.[9] |
| Precision (%RSD) | ≤ 20% at the LOQ | Measures the repeatability of the method. The relative standard deviation (%RSD) should be within acceptable limits.[9] |
Conclusion
The analytical method detailed in this note provides a robust, sensitive, and reliable protocol for the quantification of 1-isopropyl-1-nitroso-urea in pharmaceutical materials. By employing a strategic chemical derivatization workflow, the critical issue of thermal lability is effectively overcome, enabling the use of standard GC-MS instrumentation. This method is suitable for quality control laboratories tasked with monitoring nitrosamine impurities to ensure compliance with global regulatory standards and safeguard patient health.
References
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.
- Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies.
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Egyptian Drug Authority.
- Detection of N-Nitrosamine Impurities in Pharmaceutical Products by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- Study on N-Nitrosoureas by Electron Spray Ioniz
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. King & Spalding.
- High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. Shimadzu.
- Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
- CDER Nitrosamine Impurity Acceptable Intake Limits. U.S.
- GC-MS Method Development for Nitrosamine Testing.
- Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection.
- Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry.
- Derivatization Method for Determination of Nitrosamines by GC–MS.
- Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC).
- Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
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Application Notes & Protocols for the In Vivo Use of N-Nitroso-Urea Compounds in Mouse Models: A Framework for 1-isopropyl-1-nitroso-urea
Abstract: This document provides a comprehensive guide for researchers on the in vivo application of N-nitroso-urea (NNU) compounds in mouse models for cancer research. While specific, detailed protocols for Urea, 1-isopropyl-1-nitroso- (IPN) are not extensively documented in current literature, this guide establishes a robust framework by extrapolating from well-characterized analogs such as N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU). We delve into the fundamental mechanism of action, provide detailed protocols for preparation and administration, outline critical safety procedures, and discuss the expected outcomes based on data from related compounds. This guide is intended to serve as a foundational resource, emphasizing the need for pilot studies and careful validation when adapting these protocols for IPN or other NNU analogs.
Introduction: N-Nitroso-Urea Compounds as Tools in Carcinogenesis
N-nitroso-urea (NNU) compounds are potent alkylating agents widely utilized in preclinical cancer research to induce carcinogenesis in animal models.[1] These compounds, including the well-studied N-ethyl-N-nitrosourea (ENU) and N-methyl-N-nitrosourea (MNU), serve as powerful mutagens that can generate a spectrum of tumors, providing invaluable models for studying tumor initiation, progression, and therapeutic interventions.[2][3]
The primary utility of these chemical inducers lies in their ability to create spontaneous tumors within an immunocompetent host, closely mimicking aspects of human cancer development.[4] The specific compound used, along with the mouse strain, dosage, and route of administration, dictates the resulting tumor phenotype.[5][6] For instance, ENU is known to induce tumors in a variety of tissues, including the lungs, stomach, and liver, and can cause lymphomas.[7][8] MNU is frequently used as a positive control in carcinogenicity studies, reliably inducing thymic lymphoma and intestinal adenomas in p53+/- mice.[3]
Urea, 1-isopropyl-1-nitroso- (IPN) belongs to this same class of alkylating agents. While direct experimental data on its in vivo application in mice is sparse, its structural similarity to other NNUs suggests a comparable mechanism of action and carcinogenic potential. This guide will leverage the extensive knowledge base of its analogs to propose a scientifically grounded approach for its use in mouse models.
Mechanism of Action: DNA Alkylation and Mutagenesis
N-nitroso compounds are procarcinogens that typically require metabolic activation or undergo spontaneous decomposition to exert their mutagenic effects.[9] The core mechanism involves the generation of a highly reactive electrophilic species—a diazonium ion or a carbonium ion—that readily reacts with nucleophilic sites on DNA bases.
This process, known as DNA alkylation, results in the formation of DNA adducts.[9] While multiple sites on the DNA can be alkylated, the formation of adducts at the O⁶-position of guanine is particularly pro-mutagenic. This modification can lead to mispairing during DNA replication (O⁶-alkylguanine pairing with thymine instead of cytosine), resulting in G:C to A:T transition mutations. The accumulation of such mutations in critical genes, such as tumor suppressors (e.g., Trp53) or proto-oncogenes (e.g., Kras), can drive cellular transformation and tumorigenesis.[2] Some N-nitroso compounds, like diethylnitrosamine (DENA), have been shown to induce nitric oxide (NO) generation, leading to hypoxia and suppression of DNA, RNA, and protein synthesis, further contributing to cellular stress and transformation.[10]
Caption: General mechanism of N-nitroso-urea induced carcinogenesis.
Application in Mouse Models: A Protocol Framework
Disclaimer: The following protocol is a framework derived from established procedures for ENU and MNU.[3][5] Researchers must conduct pilot studies to determine the optimal dose, vehicle, and timeline for IPN, as its specific toxicity, solubility, and carcinogenic potency may differ from its analogs. All procedures involving this chemical must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[5]
Materials and Preparation
-
Chemical: Urea, 1-isopropyl-1-nitroso- (IPN)
-
Vehicle: Trioctanoin or phosphate-buffered saline (PBS), pH 7.4. The choice of vehicle depends on the solubility of IPN. ENU is often dissolved in trioctanoin.[5]
-
Animals: Mouse strain of choice. Note that tumor susceptibility is highly strain-dependent.[5] Common strains for carcinogenesis studies include BALB/c and C57BL/6.[4] Genetically engineered mouse models (GEMMs), such as Trp53+/- mice, may exhibit accelerated tumor development.[3][11]
-
Equipment: Chemical fume hood, insulin syringes with 28-gauge needles, analytical balance, vortex mixer, foil.
Comparative Dosing of NNU Analogs
The following table summarizes typical dosing parameters for ENU and MNU to serve as a starting point for developing a protocol for IPN.
| Compound | Mouse Strain | Dosage | Route of Admin. | Primary Tumor Types Observed | Reference |
| N-ethyl-N-nitrosourea (ENU) | (Not specified) | 60 µg/g body weight | Intraperitoneal (i.p.) | Liver, lungs, stomach, ovaries, lymphomas | [5] |
| N-methyl-N-nitrosourea (MNU) | p53+/- | 75 mg/kg | Intraperitoneal (i.p.) | Thymic lymphoma, intestinal adenomas | [3] |
| N-methyl-N-nitrosourea (MNU) | FVB-Trp53+/- | 50-75 mg/kg | (Not specified) | Thymic malignant lymphoma, lung tumors | [11] |
Step-by-Step Protocol for Tumor Induction
-
Preparation of Dosing Solution (Perform in Chemical Fume Hood):
-
Rationale: NNU compounds are sensitive to light and have a short half-life in solution.[5] Preparation immediately before use is critical for consistent dosing.
-
a. Determine the target dose based on analog data (e.g., starting with a range of 50-75 mg/kg).
-
b. Weigh the required amount of IPN powder.
-
c. Add the appropriate vehicle (e.g., trioctanoin) to achieve the desired final concentration (e.g., 10-12 mg/mL).
-
d. Vortex thoroughly until the compound is fully dissolved.
-
e. Wrap the container in aluminum foil to protect it from light. Use the solution within 3 hours of preparation.[5]
-
-
Animal Dosing:
-
Rationale: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of these agents.[3][7] Dosing is based on individual body weight for accuracy.
-
a. Weigh each mouse immediately before injection.
-
b. Calculate the precise volume of the IPN solution to inject for each mouse based on its weight and the solution concentration.
-
c. Administer the solution via i.p. injection using an insulin syringe. A single injection is often sufficient to induce tumors.[5]
-
-
Post-Administration Monitoring:
-
Rationale: Animals must be monitored for acute toxicity and signs of tumor development to ensure humane treatment and to identify study endpoints.
-
a. Short-term (First 72 hours): Monitor for signs of acute toxicity such as weight loss, lethargy, ruffled fur, or labored breathing.
-
b. Long-term (Weekly): Monitor body weight and perform regular health checks. Palpate for subcutaneous masses. Monitor for clinical signs associated with internal tumors, which may include abdominal distension, hunched posture, or wasting.
-
-
Endpoint Determination and Tissue Harvest:
-
Rationale: The experimental endpoint is reached either at a predetermined time point (e.g., 6-9 months) or when animals meet humane endpoint criteria (e.g., significant weight loss, tumor burden exceeding 10% of body weight, or inability to access food/water).
-
a. Euthanize mice using a humane, institutionally-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
b. Perform a thorough necropsy, examining all major organs for gross abnormalities or tumors.
-
c. Harvest tumors and relevant tissues. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze another portion in liquid nitrogen for molecular analyses (DNA, RNA, protein).
-
Caption: Workflow for in vivo tumor induction using IPN in mice.
Safety, Handling, and Waste Disposal
CAUTION: N-nitroso-urea compounds are potent carcinogens, mutagens, and teratogens.[12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work involving the handling of pure IPN or its solutions (weighing, reconstitution, dose drawing) must be conducted in a certified chemical fume hood or a Class II Type B biological safety cabinet to prevent inhalation exposure.[12]
-
Personal Protective Equipment (PPE):
-
Animal Handling Precautions:
-
For at least 3 days following administration, the animals and their waste (urine, feces, bedding) should be considered hazardous as the compound and its metabolites may be excreted.[12][14]
-
Cage changes should be performed in a ventilated cage changing station.
-
All contaminated bedding must be handled as hazardous chemical waste and disposed of via incineration.[12]
-
-
Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[13]
-
Eye Contact: Flush with water for at least 15 minutes and seek immediate medical attention.[13]
-
Minor Spills: Absorb the spill with absorbent pads, clean the area with a 0.5% sodium hypochlorite solution followed by water, and dispose of all materials as hazardous waste.[12]
-
-
Waste Disposal:
-
Sharps: All needles and syringes must be disposed of in a designated sharps container. Do not recap needles.[12]
-
Chemical Waste: Unused IPN solution and contaminated labware must be collected and disposed of through your institution's hazardous chemical waste program.
-
Animal Carcasses: Deceased animals must be placed in sealed plastic bags, labeled as hazardous, and disposed of via incineration.[12]
-
Caption: Critical safety workflow for handling N-nitroso-urea compounds.
References
- Maekawa, A., Odashima, S., & Nakadate, M. (1976). Distribution and metabolism of 1-propyl-1-nitrosourea in rats.
- Yilmaz, M., et al. (2023). Tumour induction in BALB/c mice for imaging studies: An improved protocol. Journal of Cellular and Molecular Medicine.
- Biosynth. (2019).
- Jacks, T., et al. (1994). Tumor spectrum analysis in p53-mutant mice. Current Biology.
- Millipore. (N.D.).
- Cayman Chemical. (2025).
- Ruggieri, A., et al. (2022). Spontaneous and Induced Animal Models for Cancer Research.
- Pikhtelev, A. M., et al. (2000). [The most important stages of the mechanism of action in vivo of carcinogen diethylnitrosoamine and its effect on the synthesis of RNA, proteins, DNA, and deoxyribonucleotides]. Biokhimiia.
- Gurley, K. E., Moser, R. D., & Kemp, C. J. (2015). Induction of Liver Tumors in Mice with N-Ethyl-N-Nitrosourea or N-Nitrosodiethylamine. Cold Spring Harbor Protocols.
- Gurley, K. E., Moser, R. D., & Kemp, C. J. (2015). Induction of Liver Tumors in Mice with N-Ethyl-N-Nitrosourea or N-Nitrosodiethylamine. Cold Spring Harbor Protocols.
- Gurley, K. E., Moser, R. D., & Kemp, C. J. (2015). Induction of Liver Tumors in Mice with N-Ethyl-N-Nitrosourea or N-Nitrosodiethylamine.
- Rossi, L., et al. (1979). Induction of tumors by direct injection of N-ethyl-N-nitrosourea into the amniotic space of the mouse fetus.
- ResearchGate. (2013). Is it possible to induce tumor in outbred mice by injection of mouse tumor cells?.
- Van Roy, F., et al. (2022). Innovative mouse models for the tumor suppressor activity of Protocadherin-10 isoforms. BMC Cancer.
- Taconic Biosciences. (N.D.). Syngeneic Tumor Mouse Models & Research Tools.
- Standard Operating Procedure for N-Nitroso-N-methylurea. (N.D.).
- MSDS of Isopropyl-Urea. (N.D.).
- Flake, G. P., et al. (2008). N-Methyl-N-Nitrosourea (MNU): A positive control chemical for p53+/- mouse carcinogenicity studies.
- Lee, K., et al. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PLOS ONE.
- Grosse, J., et al. (2006). N-ethyl-N-nitrosourea-based Generation of Mouse Models for Mutant G Protein-Coupled Receptors. Physiological Genomics.
- Schafer, E. W., Jr., & Bowles, W. A., Jr. (1985). Acute oral toxicity and repellency of 933 chemicals to house and deer mice. Toxicology and Applied Pharmacology.
- Maronpot, R. R., et al. (2024). Relevance of Carcinogen-Induced Preclinical Cancer Models.
- O'Connor, P. J., et al. (1973). Inhibition of protein synthesis by N-methyl-N-nitrosourea in vivo. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.
- McDonald, J. D., et al. (1990). The use of N-ethyl-N-nitrosourea to produce mouse models for human phenylketonuria and hyperphenylalaninemia. Progress in Clinical and Biological Research.
- Odashima, S. (1976).
- Clarke, S. E., & Jeffrey, P. (2001). Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Xenobiotica.
- Li, Y., et al. (2021). Application of mouse model for evaluation of recombinant LpxC and GmhA as novel antigenic vaccine candidates of Glaesserella parasuis serotype 13. AMB Express.
- Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed.
- Peck, R. M., & Peck, E. B. (1980). Relationships between carcinogenesis in vivo and alkylation and solvolysis in vitro. Cancer Research.
- Marini, J. C., Lee, B., & Garlick, P. J. (2006). In vivo urea kinetic studies in conscious mice. The Journal of Nutrition.
- Lain, S., et al. (2008).
- Flake, G. P., et al. (2008). N-Methyl-N-Nitrosourea (MNU): A Positive Control Chemical for p53+/- Mouse Carcinogenicity Studies.
- Al-Salami, H., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules.
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Application Notes & Protocols: N-Nitroso-N-Alkylureas as Tools for Genetic Research
A Senior Application Scientist's Guide to N-Methyl-N-Nitrosourea (MNU) as a Representative N-Nitroso-N-Alkylurea
Author's Note
While the query specified "Urea, 1-isopropyl-1-nitroso-," this compound is not extensively documented in widely available genetic research literature. Therefore, this guide focuses on a closely related and well-characterized N-nitroso-N-alkylurea, N-Methyl-N-Nitrosourea (MNU) . The principles, mechanisms, and protocols detailed herein for MNU serve as an authoritative and representative model for understanding the application of this class of alkylating agents in genetic research.
Part 1: Foundational Principles & Mechanism of Action
N-Nitroso-N-alkylureas are potent mutagens that have been instrumental in classical genetics for inducing mutations in a wide range of organisms, from microbes to mammals. Their utility stems from their ability to act as powerful alkylating agents, directly modifying the chemical structure of DNA.
Chemical Basis of Mutagenesis
MNU does not require metabolic activation to become reactive. In aqueous environments at physiological pH, it spontaneously decomposes to yield a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate is the primary agent of DNA alkylation.
The methyldiazonium ion readily attacks nucleophilic centers on DNA bases. While it can alkylate various positions, the most significant for mutagenesis is the O⁶-position of guanine, forming O⁶-methylguanine (O⁶-MeG). Other adducts, such as N⁷-methylguanine and N³-methyladenine, are also formed but are generally less mutagenic or are more efficiently repaired.
The Path to Mutation: Mispairing and Replication
The formation of O⁶-methylguanine is a critical premutagenic lesion. During DNA replication, the modified O⁶-MeG base has a high propensity to mispair with thymine (T) instead of cytosine (C). This occurs because the methyl group at the O⁶ position disrupts the normal hydrogen bonding pattern with cytosine and favors pairing with thymine.
If this mispaired O⁶-MeG:T base pair is not corrected by the cell's DNA repair machinery (specifically by the enzyme O⁶-methylguanine-DNA methyltransferase, MGMT), a second round of replication will solidify the mutation. The strand containing the O⁶-MeG will template for a C, restoring the wild-type sequence in one daughter cell (assuming repair occurs). However, the strand containing the mismatched thymine will serve as a template for the incorporation of adenine (A), resulting in a permanent G:C to A:T transition mutation in the other daughter cell.
Caption: Mechanism of MNU-induced G:C to A:T transition mutation.
Part 2: Experimental Design & Strategic Considerations
The success of a mutagenesis experiment using MNU depends on careful optimization of concentration and exposure time. These parameters must be balanced to achieve a sufficiently high mutation rate without causing excessive cytotoxicity.
Determining the Optimal MNU Concentration: The Kill Curve
A preliminary "kill curve" or dose-response experiment is essential for any new model system (cell line, bacterial strain, etc.). This experiment establishes the relationship between MNU concentration and cell survival.
Objective: To identify the MNU concentration that results in a significant but manageable level of cell death. A survival rate of 20-50% is often targeted, as this range typically correlates with a high frequency of non-lethal mutations.
Generalized Protocol for a Kill Curve (Adherent Mammalian Cells):
-
Cell Plating: Seed cells in 6-well plates at a density that will allow for growth over the course of the experiment without reaching confluence. Plate enough wells for each MNU concentration plus untreated controls.
-
MNU Preparation: (Perform in a certified chemical fume hood) . MNU is unstable in aqueous solution. Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO immediately before use. Protect from light.
-
Treatment: The next day, when cells are well-adhered and in log-phase growth, replace the medium with fresh medium containing the desired final concentrations of MNU. A typical range to test is 0, 50, 100, 250, 500, and 1000 µM. Include a solvent-only control (DMSO).
-
Exposure: Incubate cells with the MNU-containing medium for a fixed, short duration (e.g., 1 hour). The short exposure is critical because MNU has a short half-life in culture medium.
-
Wash and Recovery: After the exposure period, aspirate the MNU medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh, complete growth medium.
-
Survival Assay: Incubate the cells for a period that allows for colony formation (e.g., 7-14 days). Assess viability using a method like the crystal violet assay:
-
Wash cells with PBS.
-
Fix with 10% formalin for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash extensively with water and allow to dry.
-
Solubilize the dye with a solvent (e.g., 10% acetic acid) and measure the absorbance at ~590 nm.
-
-
Data Analysis: Normalize the absorbance of treated wells to the untreated control to calculate the percent survival. Plot percent survival against MNU concentration.
Data Presentation: Example Kill Curve Data
| MNU Concentration (µM) | Mean Absorbance (OD590) | % Survival (Normalized to Control) |
| 0 (Control) | 1.52 | 100% |
| 50 | 1.25 | 82% |
| 100 | 0.98 | 64% |
| 250 | 0.61 | 40% |
| 500 | 0.24 | 16% |
| 1000 | 0.05 | 3% |
From this example data, a concentration of 250 µM would be a suitable starting point for a mutagenesis screen, as it induces significant lethality (suggesting high DNA damage) while leaving a substantial population of viable cells to screen for mutant phenotypes.
Part 3: Detailed Protocol for Forward Genetic Screening
This protocol outlines a workflow for inducing mutations with MNU and screening for a desired phenotype, such as drug resistance.
Objective: To generate and isolate mutant cell clones that exhibit resistance to a selective agent (e.g., a cytotoxic drug).
Caption: Workflow for a forward genetic screen using MNU.
Protocol Steps:
-
Mutagenesis:
-
Plate the parental cell line in large-format flasks (e.g., T-175).
-
Treat the cells with the pre-determined optimal concentration of MNU (e.g., 250 µM) for 1 hour as described in the kill curve protocol.
-
Wash the cells thoroughly and replace with fresh, non-selective medium.
-
Allow the cells to grow for 2-3 days. This "recovery period" is crucial for the cells to undergo DNA replication, which fixes the O⁶-MeG:T mispairs into permanent G:C to A:T mutations. It also allows for the degradation of the wild-type protein, which might otherwise mask the mutant phenotype.
-
-
Selection:
-
After the recovery period, detach and re-plate the mutagenized cell population into multiple dishes or flasks.
-
Introduce the selective agent into the culture medium. The concentration of the selective agent should be sufficient to kill the parental, wild-type cells within 5-7 days.
-
Maintain the cells under continuous selective pressure, replacing the medium as needed.
-
-
Isolation of Resistant Clones:
-
After 2-3 weeks, most cells will have died, but small, isolated colonies of resistant mutants should become visible.
-
Carefully monitor the plates. When colonies are large enough to be manipulated, they can be isolated. A common method involves using cloning cylinders: a sterile cylinder is placed over a colony, a small amount of trypsin is added to detach the cells, and the cell suspension is transferred to a new well or dish.
-
Expand each isolated clone in a separate culture vessel, maintaining the selective pressure initially to ensure the phenotype is stable.
-
-
Validation and Characterization:
-
Confirm Resistance: Once clonal populations are established, the resistance phenotype must be quantitatively validated. This is typically done by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC₅₀) of the selective drug for both the mutant clones and the original parental cell line. A significant increase in IC₅₀ for the mutant clone confirms resistance.
-
Identify the Mutation: The ultimate goal is to identify the genetic change responsible for the resistance. Modern next-generation sequencing (NGS) techniques are ideal for this. Whole Exome Sequencing (WES) is often sufficient and cost-effective. By comparing the exome of the mutant clone to that of the parental cell line, one can identify single nucleotide variants (SNVs). Candidate mutations are often non-synonymous changes in genes known or suspected to be related to the drug's mechanism of action.
-
Part 4: Safety, Handling, and Decontamination
CRITICAL SAFETY NOTICE: N-Nitroso-N-alkylureas like MNU are potent carcinogens, mutagens, and teratogens.[1] All handling must be performed with extreme caution in accordance with institutional safety policies.
-
Engineering Controls: Always handle solid MNU and concentrated solutions within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, double nitrile gloves, and chemical splash goggles at all times.
-
Decontamination: All surfaces, glassware, and plasticware that come into contact with MNU must be decontaminated. A common method is to use a strong base, such as 1 M NaOH, which rapidly degrades the compound. Liquid waste containing MNU should be similarly inactivated with NaOH before disposal according to institutional guidelines.
-
Storage: Store solid MNU in a cool, dark, and dry place, typically refrigerated and protected from light.
References
-
Esteller, M., et al. (2000). Inactivation of the DNA repair gene O6-methylguanine-DNA methyltransferase by promoter hypermethylation is associated with G to A mutations in K-ras in colorectal tumorigenesis. Cancer Research, 60(9), 2368-71. [Link]
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Kaina, B., et al. (2001). Repair of O(6)-methylguanine is not affected by thymine base pairing and the presence of MMR proteins. Mutation Research, 485(4), 293-305. [Link]
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Loechler, E. L., et al. (1984). The structural basis for the mutagenicity of O6-methyl-guanine lesions. Proceedings of the National Academy of Sciences, 81(8), 2245-2249. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12699, N-Methyl-N-nitrosourea. PubChem. [Link]
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Tsubura, A., et al. (2011). Animal models of N-Methyl-N-nitrosourea-induced mammary cancer and retinal degeneration with special emphasis on therapeutic trials. In Vivo, 25(1), 11-22. [Link]
-
Wikipedia contributors. (2023). N-Nitroso-N-methylurea. Wikipedia, The Free Encyclopedia. [Link]
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Yuan, B., et al. (2022). N-Methyl-N-nitrosourea Induced 3′-Glutathionylated DNA-Cleavage Products in Mammalian Cells. Analytical Chemistry, 94(45), 15595-15603. [Link]
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Zassadowski, F., et al. (2019). Unbiased Forward Genetic Screening with Chemical Mutagenesis to Uncover Drug-Target Interactions. Methods in Molecular Biology, 1953, 23-31. [Link]
-
Zhang, Y., et al. (2020). Modulation of N-Methyl-N-nitrosourea Mutagenesis in Mouse Embryo Fibroblasts Derived from the gpt Delta Mouse by an Inhibitor of the O6-Methylguanine Methyltransferase, MGMT. Chemical Research in Toxicology, 33(4), 986-995. [Link]
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Application Notes and Protocols for Cell Culture Treatment with N-Nitroso-Alkylating Agents: A Representative Protocol Using Urea, 1-isopropyl-1-nitroso-
Senior Application Scientist Note: This document provides a detailed framework for the in vitro application of N-nitroso-urea compounds, a class of potent alkylating agents. Due to the limited specific literature on "Urea, 1-isopropyl-1-nitroso-," this guide leverages extensive data from closely related and well-studied analogs, such as N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU). The protocols herein are presented as a representative methodology and should be adapted and optimized for the specific N-nitroso-urea compound and cell line used in your research.
Introduction: The Double-Edged Sword of N-Nitroso-Ureas
N-nitroso-urea compounds are a class of highly reactive molecules widely recognized for their potent carcinogenic, mutagenic, and teratogenic properties.[1] This biological activity stems from their function as direct-acting alkylating agents, capable of covalently modifying cellular macromolecules, most notably DNA.[2][3] In the realm of biomedical research, this very cytotoxicity is harnessed to study the fundamental mechanisms of DNA damage and repair, cell cycle checkpoints, and carcinogenesis.[4][5]
These compounds do not require metabolic activation to exert their effects.[2] Under physiological conditions, they spontaneously decompose to yield highly reactive electrophilic species that readily attack nucleophilic sites on DNA bases.[2] This interaction leads to the formation of various DNA adducts, which, if not properly repaired by the cell's machinery, can lead to mutations, DNA strand breaks, cell cycle arrest, and ultimately, apoptosis or neoplastic transformation.[4][5]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive protocol for the treatment of cell cultures with a representative N-nitroso-urea, "Urea, 1-isopropyl-1-nitroso-." We will delve into the causality behind experimental choices, from safe handling and stock preparation to detailed treatment workflows and downstream analysis, ensuring a robust and reproducible experimental design.
Mechanism of Action: DNA Alkylation and Cellular Consequences
The primary mechanism of action for N-nitroso-ureas is the alkylation of DNA. Upon spontaneous decomposition in aqueous solution (such as cell culture media), these compounds generate a reactive diazonium ion, which is a potent alkylating agent. This electrophile then transfers its alkyl group (in this case, an isopropyl group) to various nucleophilic sites on DNA bases.
Key DNA adducts formed by N-nitroso-ureas include modifications at the N7 and O6 positions of guanine, and the N3 position of adenine.[6][7] The formation of O6-alkylguanine is particularly mutagenic as it can mispair with thymine during DNA replication, leading to GC to AT transition mutations.[4][8] The cellular response to this damage is complex, involving the activation of DNA damage surveillance pathways, such as the ATM-Chk2 and ATR-Chk1 signaling cascades, which coordinate cell cycle arrest to allow time for DNA repair.[5] If the damage is too extensive to be repaired, the cell may be directed towards apoptosis.
Caption: Mechanism of N-nitroso-urea induced DNA damage.
Safety and Handling: A Critical Precaution
N-nitroso-urea compounds are potent carcinogens and should be handled with extreme caution.[1] All procedures should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
Key Safety Considerations:
-
Engineering Controls: Always work within a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE at all times.[9]
-
Waste Disposal: All contaminated materials (pipette tips, tubes, media) must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Decontamination: Decontaminate work surfaces with a suitable agent after each use.
-
Accidental Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[10][11]
Stock Solution Preparation and Storage
The stability of N-nitroso-ureas in solution is a critical factor, as they can degrade in aqueous environments.[2] Therefore, stock solutions should be prepared in a non-aqueous, sterile solvent and stored under conditions that minimize degradation.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a common solvent for poorly water-soluble compounds and will prevent premature decomposition of the N-nitroso-urea.[3] |
| Concentration | 10-100 mM | A high concentration stock minimizes the volume of solvent added to the cell culture medium, reducing potential solvent-induced cytotoxicity. |
| Storage | -80°C in small, single-use aliquots | Freezing at -80°C slows down chemical degradation. Aliquoting prevents multiple freeze-thaw cycles which can accelerate degradation. |
| Light Sensitivity | Protect from light | Some related compounds are light-sensitive.[9] Storing in amber vials or wrapping tubes in foil is a good precautionary measure. |
Protocol for Stock Solution Preparation (10 mM):
-
Calculate the mass of "Urea, 1-isopropyl-1-nitroso-" required to make a 10 mM solution.
-
In a chemical fume hood, carefully weigh the required amount of the compound.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Dispense into small, single-use, sterile microcentrifuge tubes.
-
Store at -80°C, protected from light.
Experimental Design and Cell Treatment Protocol
The following protocol outlines a general workflow for treating adherent cells in culture. This should be optimized for your specific cell line and experimental goals.
Caption: General workflow for cell culture treatment.
Step-by-Step Protocol:
-
Cell Seeding:
-
One day prior to treatment, seed your cells into the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/DNA extraction) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to prepare these solutions fresh immediately before use due to the instability of N-nitroso-ureas in aqueous media.[2]
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and an untreated control (medium only).
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cells.
-
Gently add the prepared treatment media (including controls) to the appropriate wells.
-
Return the cells to the incubator (37°C, 5% CO2) for the desired treatment duration. The incubation time will depend on the specific endpoint being measured. Short-term incubations (e.g., 1-4 hours) are often sufficient to induce DNA damage, while longer incubations (24-72 hours) may be required to observe effects on cell viability or apoptosis.
-
-
Downstream Analysis:
-
Following the treatment period, the cells can be harvested and processed for various downstream analyses.
-
Determining Optimal Working Concentration
The effective concentration of any N-nitroso-urea will be highly dependent on the cell line, as different cells exhibit varying sensitivities and DNA repair capacities.[12][13] Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration range for your studies. A common starting point is a cell viability assay (e.g., MTT, MTS, or PrestoBlue).
Example Concentration Ranges for Related N-Nitroso-Ureas:
| Compound | Cell Line | Concentration Range | Effect | Reference |
| N-nitroso-N-methylurea (NMU) | Human Keratinocytes | 5 µM | Increased NF-κB activity | [3] |
| N-nitroso-N-ethylurea (NEU) | Pisum sativum | 6.25 mM | DNA strand breaks | [14] |
| N-nitroso-N-ethylurea (NEU) | Mammalian Cells | Not specified | Checkpoint activation | [5] |
Protocol for Dose-Response Curve (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Prepare a range of concentrations of the N-nitroso-urea (e.g., 0.1 µM to 10 mM) in complete medium. Include vehicle and untreated controls.
-
Treat the cells for a defined period (e.g., 24, 48, or 72 hours).
-
After incubation, perform the MTT assay according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth). This will inform the selection of sublethal and lethal doses for subsequent experiments.
Recommended Downstream Assays
The choice of downstream assays will depend on the specific research question.
-
DNA Damage:
-
Comet Assay (Single Cell Gel Electrophoresis): A sensitive method to detect DNA strand breaks in individual cells.[5]
-
Immunofluorescence for γH2AX: Staining for phosphorylated H2AX, a marker for DNA double-strand breaks.
-
-
Cell Cycle Analysis:
-
Flow Cytometry with Propidium Iodide (PI) Staining: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and identify cell cycle arrest.
-
-
Apoptosis Assays:
-
Annexin V/PI Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3/7).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | - Compound degraded - Concentration too low - Cell line is resistant | - Prepare fresh working solutions immediately before use. - Perform a wider dose-response curve. - Verify the DNA repair capacity of your cell line (e.g., MGMT expression).[8] |
| High variability between replicates | - Inconsistent cell seeding - Compound instability/precipitation in media | - Ensure a single-cell suspension and uniform seeding. - Visually inspect media for precipitation after adding the compound. Test solubility in your specific media.[15][16] |
| High toxicity in vehicle control | - DMSO concentration is too high | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).[16] |
| Contamination | - Poor aseptic technique | - Review and adhere strictly to aseptic techniques.[17][18] |
References
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Teicher, B. A., Frei, E., 3rd. (1990). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 50(14), 4451-4456. [Link]
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Frei, E., 3rd, Teicher, B. A., Holden, S. A., Cathcart, K. N., Wang, Y. (1988). Alkylating agent resistance: in vitro studies with human cell lines. Proceedings of the National Academy of Sciences of the United States of America, 85(7), 2156-2160. [Link]
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Colvin, O. M., Friedman, H. S., Gamcsik, M. P., Fenselau, C., Hilton, J. (1993). Role of glutathione in cellular resistance to alkylating agents. Advances in Enzyme Regulation, 33, 19-26. [Link]
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Gorbacheva, L. B., Kukushkina, G. V., Sokolova, I. S. (1968). [Study of the effect of nitrosopropylurea on the biosynthesis of DNA, RNA and protein]. Biokhimiia, 33(3), 504-508. [Link]
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Sangon Biotech. (n.d.). N-Nitroso-N-methylurea Safety Data Sheet. [Link]
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Klapacz, J., et al. (2016). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. Mutation Research/Reviews in Mutation Research, 767, 77-91. [Link]
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Morimoto, K., Tanaka, A., Yamaha, T. (1983). Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. Carcinogenesis, 4(11), 1455-1458. [Link]
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Kalia, V., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Chemical Research in Toxicology. [Link]
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Knaan-Shanzer, S., et al. (2011). DNA Damage Induced by Alkylating Agents and Repair Pathways. Journal of Nucleic Acids, 2011, 543531. [Link]
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PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]
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Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. [Link]
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Leitao, J., Petkova, S., Djondjurov, L. (1987). The induction of DNA strand breaks at specific sites by N-nitroso-N-ethylurea depends on the phases of the cell cycle. Mutation Research, 180(2), 239-248. [Link]
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Chem-Supply. (n.d.). Isopropyl-Urea MSDS. [Link]
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Schallreuter, K. U., Wood, J. M. (1990). The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. Biochimica et Biophysica Acta, 1054(1), 14-20. [Link]
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Lahiri, M., et al. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC Cancer, 14, 287. [Link]
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Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. [Link]
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Ortlieb, H., Kleihues, P. (1980). Reaction of N-n-butyl-N-nitrosourea with DNA in vitro. Carcinogenesis, 1(10), 849-854. [Link]
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Wikipedia. (n.d.). N-Nitroso-N-methylurea. [Link]
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Application Notes and Protocols for the Safe Handling of Urea, 1-isopropyl-1-nitroso-
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Urea, 1-isopropyl-1-nitroso-" is a chemical for which detailed, specific toxicological and safety data is not widely available. The following guidelines are based on the known hazards of closely related N-nitroso compounds, which are often potent carcinogens, mutagens, and teratogens. Therefore, "Urea, 1-isopropyl-1-nitroso-" should be handled with extreme caution as a probable human carcinogen. These protocols are intended to provide a framework for safe handling and are not a substitute for a comprehensive, institution-specific risk assessment.
Introduction: Understanding the Risks of N-Nitroso Compounds
N-nitroso compounds are a class of chemicals characterized by the nitroso group (-N=O) bonded to a nitrogen atom. Many compounds in this family, particularly N-nitrosoureas, are known to be powerful alkylating agents, capable of transferring alkyl groups to biological macromolecules like DNA. This mechanism is the basis for their potent carcinogenic and mutagenic properties. Animal studies on related compounds, such as N-nitroso-N-methylurea and N-nitroso-N-ethylurea, have demonstrated their ability to induce tumors in various organs.[1] Given the structural similarity, it is imperative to treat 1-isopropyl-1-nitroso-urea with the same high level of precaution.
The parent compound, isopropylurea, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2][3][4] The introduction of the N-nitroso group fundamentally alters the molecule's reactivity and toxicological profile, making it a substance of significant concern in a laboratory setting.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with "Urea, 1-isopropyl-1-nitroso-" begins. The following table summarizes the anticipated hazards based on data from analogous N-nitroso compounds.
| Hazard Category | Anticipated Risk | Mitigation Measures |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[5] May cause nausea, vomiting, and diarrhea.[6] | Use appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection. All manipulations should be performed in a certified chemical fume hood. |
| Carcinogenicity | Probable human carcinogen.[1] | Handle as a confirmed carcinogen. Minimize exposure through engineering controls, administrative controls, and PPE. |
| Mutagenicity | Likely mutagenic. | Avoid all direct contact. |
| Teratogenicity | May damage fertility or the unborn child.[5] | Personnel who are pregnant or planning to become pregnant should not handle this compound. |
| Reactivity | Sensitive to light and moisture.[6] May decompose upon heating to emit toxic fumes of nitrogen oxides (NOx).[6] Incompatible with strong acids and bases. Alkaline hydrolysis can produce toxic and potentially explosive gases.[6] | Store in a cool, dry, dark place away from incompatible materials. Avoid heat and direct sunlight. |
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle for handling "Urea, 1-isopropyl-1-nitroso-" is to minimize all possible routes of exposure.
Engineering Controls
-
Chemical Fume Hood: All work, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent the spread of contamination.
Personal Protective Equipment (PPE)
-
Gloves: At a minimum, double-gloving with nitrile gloves is required. For prolonged handling, consider using a more resistant glove material and consult with your institution's safety office. Change gloves frequently and immediately if they become contaminated.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.
-
Lab Coat: A buttoned lab coat is required. Consider using a disposable gown over the lab coat for added protection.
-
Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a respirator may be necessary.[7] Consult with your institution's environmental health and safety department for proper respirator selection and fit-testing.
Safe Handling and Experimental Protocols
General Workflow for Handling "Urea, 1-isopropyl-1-nitroso-"
Caption: General workflow for handling "Urea, 1-isopropyl-1-nitroso-".
Step-by-Step Protocol for Solution Preparation
-
Preparation: Before starting, ensure all necessary equipment (spatula, weighing paper, beaker, stir bar, solvent, etc.) is inside the chemical fume hood. Don all required PPE.
-
Weighing: Carefully weigh the desired amount of "Urea, 1-isopropyl-1-nitroso-" onto weighing paper. Avoid creating dust.
-
Transfer: Gently transfer the weighed compound into a suitable container for dissolution.
-
Dissolution: Add the solvent to the container and stir to dissolve. Keep the container covered as much as possible during this process.
-
Cleanup: Decontaminate the spatula and any other reusable equipment immediately after use. Dispose of the weighing paper and any other disposable items in the designated hazardous waste container.
Storage Requirements
-
Container: Store "Urea, 1-isopropyl-1-nitroso-" in its original, tightly sealed container.
-
Location: Keep in a cool, dry, dark, and well-ventilated area designated for carcinogens.
-
Compatibility: Store away from strong acids, bases, and oxidizing agents.[6]
-
Labeling: The storage location and the container must be clearly labeled with "DANGER: PROBABLE CARCINOGEN."
Spill and Emergency Procedures
Spill Response Protocol
Caption: Spill response protocol for "Urea, 1-isopropyl-1-nitroso-".
Decontamination
For minor spills, dampen the solid material with a 5% acetic acid solution before carefully transferring it to a suitable container.[6][8] The spill area should then be wiped with absorbent paper dampened with 5% acetic acid, followed by a thorough cleaning with soap and water.[6] All contaminated materials must be disposed of as hazardous waste.
Exposure Procedures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste contaminated with "Urea, 1-isopropyl-1-nitroso-", including unused compound, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.[7][9]
An improved procedure for the chemical decontamination of N-nitroso compounds involves treatment with aluminum-nickel alloy powder in an increasingly basic medium, which has been shown to achieve at least 99.98% destruction of the tested nitrosamides.[9] However, such procedures should only be carried out by trained personnel and in accordance with institutional and regulatory guidelines. For most laboratory settings, direct disposal through a licensed hazardous waste contractor is the recommended and safest option.
References
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Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526. [Link]
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Semantic Scholar. (2004). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. [Link]
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Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea. [Link]
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Capot Chemical Co., Ltd. (n.d.). MSDS of Isopropyl-Urea. [Link]
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Azomureș. (2024). Safety Data Sheet: UREA. [Link]
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National Center for Biotechnology Information. (n.d.). Isopropylurea. PubChem. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). N-Nitroso-n-methylurea. [Link]
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- 9. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Urea, 1-isopropyl-1-nitroso-" degradation and stability issues
Welcome to the technical support center for Urea, 1-isopropyl-1-nitroso- (N-nitroso-N-isopropylurea, NIPU). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, degradation, handling, and analysis of this compound. N-nitrosoureas are a class of highly reactive alkylating agents known for their inherent instability, which presents unique challenges in experimental settings. This guide offers practical, in-depth solutions to common issues encountered when working with NIPU.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of NIPU.
Q1: What is Urea, 1-isopropyl-1-nitroso- (NIPU), and what is its primary mechanism of action?
A1: Urea, 1-isopropyl-1-nitroso- is a member of the N-nitrosourea class of compounds. These compounds are known for their potent biological activity, which stems from their ability to act as alkylating agents.[1] The core mechanism involves the non-enzymatic decomposition of the N-nitrosourea structure to form a reactive electrophilic species.[1] In the case of NIPU, this is a 2-propyl diazonium ion, which can then transfer an isopropyl group to nucleophilic sites on cellular macromolecules like DNA. This alkylation of DNA is the basis for the cytotoxic and mutagenic effects of N-nitrosoureas.[1]
Q2: What are the main factors that influence the stability of NIPU?
A2: The stability of NIPU, like other N-nitrosoureas, is critically influenced by several factors:
-
pH: N-nitrosoureas are notoriously unstable in neutral to alkaline conditions.[2] Decomposition rates increase significantly with increasing pH. Acidic conditions generally improve stability.
-
Temperature: Elevated temperatures accelerate the degradation of N-nitrosoureas.[2] Therefore, proper storage at low temperatures is crucial.
-
Light: N-nitrosoureas can be sensitive to light, which can promote degradation.[3] It is advisable to protect NIPU and its solutions from light.
-
Moisture: The presence of water can facilitate hydrolysis and decomposition.[3]
Q3: How should I properly store NIPU to ensure its stability?
A3: To maximize the shelf-life of NIPU, it should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Light: Keep in a light-resistant container.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q4: What are the primary safety concerns when working with NIPU?
A4: NIPU is a suspected carcinogen and mutagen due to its alkylating properties. Therefore, it must be handled with extreme caution. Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All handling of solid NIPU and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Containment: Use a designated area for working with NIPU to prevent contamination of the general laboratory space.
-
Waste Disposal: All NIPU waste, including contaminated labware, is considered hazardous and must be disposed of according to institutional and local regulations for chemical carcinogens.[4][5]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with NIPU.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | NIPU degradation in stock solutions or experimental media. | Prepare fresh stock solutions of NIPU immediately before use. If solutions must be stored, keep them at low temperature (2-8°C) for short periods and protected from light. For in vitro assays, consider the stability of NIPU in your culture medium at 37°C and physiological pH; degradation can be rapid under these conditions.[2] |
| Precipitation observed when preparing aqueous solutions. | Low aqueous solubility of NIPU. | N-nitrosoureas can have limited water solubility.[1] Consider preparing a concentrated stock solution in a suitable organic solvent like DMSO and then diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Difficulty in detecting and quantifying NIPU by HPLC. | Inappropriate HPLC conditions or rapid on-column degradation. | Use a reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered to an acidic pH (e.g., with phosphoric or formic acid) to enhance stability during analysis.[6][7] Detection is typically performed using a UV detector at around 230 nm.[6] Due to the compound's lability, samples should be analyzed as quickly as possible after preparation. |
| Concerns about the complete decontamination of labware. | Residual NIPU contamination. | Decontaminate glassware and surfaces that have come into contact with NIPU. A common procedure involves treatment with an aluminum-nickel alloy powder in a basic solution to chemically degrade the N-nitrosourea.[8] Alternatively, surfaces can be wiped with a 5% acetic acid solution followed by soap and water.[3] |
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution of NIPU
This protocol describes the preparation of a stock solution of NIPU for use in in vitro experiments.
-
Safety Precautions: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of solid NIPU to the vial and record the weight.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex the vial until the NIPU is completely dissolved.
-
Storage: If not for immediate use, store the stock solution at -20°C in a tightly sealed, light-protected vial. Minimize freeze-thaw cycles.
Protocol 2: Forced Degradation Study of NIPU
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[9][10]
-
Preparation of NIPU Solution: Prepare a solution of NIPU in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the NIPU solution.
-
Base Hydrolysis: Add 0.1 M NaOH to the NIPU solution.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the NIPU solution.
-
Thermal Degradation: Heat the NIPU solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the NIPU solution to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis, neutralize the samples before analysis.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (see Section 2 for recommendations).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks and calculate the percentage of degradation.
Section 4: Visualizations
Diagram 1: Proposed Decomposition Pathway of N-nitroso-N-isopropylurea (NIPU)
Caption: Proposed decomposition of NIPU leading to the formation of a reactive alkylating agent.
Diagram 2: Workflow for Safe Handling and Disposal of NIPU
Caption: A summary of the key steps for the safe handling and disposal of NIPU.
References
-
Safety Data Sheet - 13. (2019, October 17). Retrieved from [Link]
-
Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). (n.d.). Defense Technical Information Center. Retrieved from [Link]
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SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). Retrieved from [Link]
- Decontamination and disposal of nitrosoureas and related N-nitroso compounds. (1988).
- Beijnen, J. H., van der Houwen, O. A., & Underberg, W. J. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 14(2), 83-95.
-
Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab. (n.d.). Retrieved from [Link]
-
Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Designing Forced Degradation for Nitrosamine-Risk Drug Products. (2025, November 22). Pharma Stability. Retrieved from [Link]
- Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (2023). Organic Process Research & Development.
- Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides. (n.d.). Google Patents.
- Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes. (1983).
- Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. (2025).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology, 38(3).
- Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. (1990). Journal of Analytical Toxicology, 14(3), 181-185.
-
HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Nitrosourea Chemotherapeutic Agents. (n.d.). In 15th Report on Carcinogens. National Toxicology Program. Retrieved from [Link]
- Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. (1979). Journal of the Chemical Society, Perkin Transactions 2, 1630-1635.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved from [Link]
-
Decomposition of nitrosoureas under anhydrous conditions. (B) In aqueous solution with the products of the alkylation of DNA and proteins. (n.d.). ResearchGate. Retrieved from [Link]
- Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. (2015). European Journal of Pharmaceutics and Biopharmaceutics, 93, 196-204.
Sources
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. kamatlab.com [kamatlab.com]
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- 7. Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 9. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
"Urea, 1-isopropyl-1-nitroso-" solubility in common lab solvents
Introduction
This guide is designed for researchers, scientists, and drug development professionals working with Urea, 1-isopropyl-1-nitroso- (also known as N-isopropyl-N-nitrosourea). As a nitrosourea-containing compound, it belongs to a class of molecules that are often potent alkylating agents, requiring careful handling due to potential toxicity and carcinogenicity.[1][2][3] Achieving proper solubilization is a critical first step for any successful in-vitro or in-vivo experiment, yet specific solubility data for this compound is not widely published.
This document provides a framework for addressing solubility challenges. We will cover frequently asked questions, provide a predicted solubility profile based on its chemical structure, outline a detailed protocol for determining solubility in your own laboratory setting, and offer a troubleshooting workflow for common issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: I need to prepare a stock solution of Urea, 1-isopropyl-1-nitroso-. What is the best solvent to start with?
For novel or poorly characterized compounds like this, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] DMSO is a powerful, polar aprotic solvent capable of dissolving a very wide array of organic molecules.[4][5] For compounds that may be sensitive to oxidation, using an anhydrous grade of DMSO and purging the vial with an inert gas like nitrogen or argon can be a good practice.[6]
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS). What went wrong?
This is a very common phenomenon known as "crashing out" or precipitation.[7] It occurs when a compound that is highly soluble in a strong organic solvent (like DMSO) is diluted into a solvent where it has poor solubility (like an aqueous buffer).[7] The key is to keep the final concentration of the organic solvent high enough to maintain solubility, without it interfering with your experiment. For many cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced artifacts.[7]
Recommended Actions:
-
Optimize Final Co-solvent Concentration: Determine the highest percentage of DMSO your assay can tolerate and aim for that in your final dilution.
-
Perform a Serial Dilution: Instead of a single large dilution step, perform a stepwise serial dilution. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[7]
-
Lower the Final Compound Concentration: The target concentration in your aqueous medium may simply be above the compound's solubility limit. Try working with a lower final concentration.[8]
Q3: How can I improve the aqueous solubility of this compound for my experiments?
If you require a higher concentration in an aqueous medium than is achievable by simple dilution from a DMSO stock, several strategies can be employed:
-
pH Adjustment: The urea and nitroso functional groups may have ionizable properties. Systematically adjusting the pH of your aqueous buffer may significantly enhance solubility. This requires experimental validation.[9]
-
Use of Surfactants: For some applications, adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help form micelles that encapsulate and solubilize hydrophobic compounds.[8]
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using a bath sonicator can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[10][11] However, be cautious, as nitrosoureas can be heat-sensitive and may degrade. Always test for compound stability under these conditions.
Q4: Is Urea, 1-isopropyl-1-nitroso- stable in solution?
Nitrosoureas as a class can be unstable, particularly in aqueous solutions, and are often sensitive to light and heat.[12][13] It is strongly recommended to:
-
Prepare Fresh Solutions: Make dilutions from your high-concentration stock immediately before each experiment.[8]
-
Store Properly: Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[8]
-
Assess Stability: If the compound will be incubated for long periods in your experimental medium, it is advisable to perform a stability study (e.g., using HPLC over time) to ensure it is not degrading under your specific conditions.
Part 2: Solubility Profile of Urea, 1-isopropyl-1-nitroso-
This information must be experimentally verified.
| Solvent | Type | Predicted Solubility | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Excellent starting solvent for a wide range of organic compounds. Recommended for creating high-concentration stock solutions. |
| Ethanol (EtOH) | Polar Protic | Likely Soluble | A common alternative to DMSO. The isopropyl group may enhance solubility in alcohols. Urea itself is soluble in ethanol.[15] |
| Methanol (MeOH) | Polar Protic | Likely Soluble | Similar to ethanol, should be effective. Isopropylurea is reported as soluble in methanol.[14] |
| Water | Polar Protic | Likely Sparingly to Insoluble | The presence of the non-polar isopropyl group and the overall structure likely limit aqueous solubility. N-isopropylacrylamide is water-soluble, but the addition of the nitroso group changes the properties significantly.[17] |
| Aqueous Buffers (e.g., PBS) | Polar Protic | Likely Sparingly to Insoluble | Similar to water. Direct dissolution is not recommended.[8] Precipitation is likely when diluting from an organic stock.[7] |
| Acetone | Polar Aprotic | Potentially Soluble | May be a viable solvent, but generally less powerful than DMSO for complex structures. |
| Dichloromethane (DCM) | Non-polar | Potentially Soluble | The molecule has both polar (urea, nitroso) and non-polar (isopropyl) characteristics. Solubility in non-polar solvents should be tested. |
Part 3: Experimental Protocol for Determining Solubility
This protocol describes a standard shake-flask method to determine the approximate thermodynamic solubility of a compound.[18][19]
Objective: To determine the approximate solubility of Urea, 1-isopropyl-1-nitroso- in a selected laboratory solvent at room temperature.
Core Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound in the supernatant is measured.[7]
Materials:
-
Urea, 1-isopropyl-1-nitroso- (solid powder)
-
Selected solvent(s) of interest (e.g., DMSO, Ethanol, Water)
-
2 mL glass vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Bath sonicator
-
Orbital shaker or rotator
-
Benchtop centrifuge
-
Calibrated pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Safety Precautions:
-
Handle with Extreme Care: Nitrosourea compounds are suspected carcinogens and mutagens.[1][3] Always handle this compound within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and double nitrile gloves.[1][20]
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with your institution's hazardous waste guidelines.[20]
Step-by-Step Methodology:
-
Preparation: Weigh out approximately 2-5 mg of Urea, 1-isopropyl-1-nitroso- and place it into a pre-weighed 2 mL glass vial. Record the exact mass.
-
Solvent Addition: Add a small, known volume of the test solvent to the vial (e.g., 100 µL). This creates a high initial concentration (e.g., 20-50 mg/mL).
-
Initial Solubilization Attempt: Cap the vial tightly and vortex vigorously for 1-2 minutes.[10] If the solid does not completely dissolve, proceed to the next step.
-
Equilibration: Place the vial on an orbital shaker or rotator at a consistent speed for 24 hours at a controlled room temperature (e.g., 25°C). This extended mixing time is crucial for ensuring the solution reaches thermodynamic equilibrium.[18]
-
Phase Separation: After 24 hours, visually inspect the vial to confirm that excess, undissolved solid remains. If no solid is present, you must repeat the experiment starting with a larger mass of the compound. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.[7]
-
Sample Collection: Carefully open the vial and pipette a known volume of the clear supernatant (e.g., 50 µL) into a new, clean vial. Be extremely careful not to disturb the solid pellet at the bottom.
-
Dilution and Quantification: Dilute the supernatant sample with an appropriate mobile phase or solvent to a concentration that falls within the linear range of your analytical instrument. Analyze the sample (e.g., via HPLC-UV) against a freshly prepared standard curve to determine its concentration.
-
Calculation: The concentration determined in the previous step represents the saturation solubility of the compound in that solvent at the specified temperature. Report the result in units such as mg/mL or mM.
Part 4: Troubleshooting Workflow for Solubility Issues
A systematic approach is essential for efficiently diagnosing and resolving solubility problems. The following workflow provides a logical decision-making process.
Sources
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- 2. Nitrosourea | CH3N3O2 | CID 105035 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. N-(3-hydroxypropyl)-N-nitrosourea CAS#: 71752-70-0 [chemicalbook.com]
- 14. alkemix.eu [alkemix.eu]
- 15. researchgate.net [researchgate.net]
- 16. NIPAM™ï¼N-Isopropyl acrylamideï¼ï½Productsï½KJ Chemicals Corporation [kjchemicals.co.jp]
- 17. N-Isopropylacrylamide | C6H11NO | CID 16637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. pubs.acs.org [pubs.acs.org]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Synthesis of 1-Isopropyl-1-nitrosourea
Welcome to the technical support center for the synthesis of 1-isopropyl-1-nitrosourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your synthetic outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-isopropyl-1-nitrosourea. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?
Low yield is the most common issue in N-nitrosourea synthesis. The cause is often multifactorial, stemming from inefficient nitrosation, product decomposition, or suboptimal reaction conditions.
Causality Analysis: The synthesis involves the reaction of N-isopropylurea with a nitrosating agent, typically formed in situ from sodium nitrite and a strong acid. The key electrophile is the nitrosonium ion (NO⁺). The yield is highly dependent on the effective generation of this ion and its subsequent reaction with the urea substrate, all while preventing the degradation of the sensitive N-nitroso product.
Troubleshooting Summary Table:
| Symptom | Possible Cause | Recommended Solution |
| Low Yield / No Product | 1. Ineffective Nitrosating Agent | Ensure the sodium nitrite is fresh and dry. Use a sufficiently strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid (HNO₂) and subsequently the nitrosonium ion (NO⁺). The pH of the reaction medium should be strongly acidic.[1] |
| 2. Suboptimal Temperature Control | The reaction is exothermic and the product is thermally labile.[2][3] Maintain the reaction temperature strictly between 0°C and 5°C using an ice-salt bath. Higher temperatures lead to rapid decomposition of the nitrosourea. | |
| 3. Incorrect Reagent Stoichiometry | Use a slight molar excess of sodium nitrite (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the N-isopropylurea.[3] | |
| 4. Product Decomposition During Workup | N-nitrosoureas are highly unstable in neutral or basic aqueous solutions.[2] Work up the reaction quickly in the cold. Avoid washing with basic solutions (e.g., sodium bicarbonate) unless absolutely necessary and performed rapidly at low temperatures. Extract the product into an organic solvent immediately after formation.[4][5] | |
| Oily Product / Fails to Crystallize | 1. Presence of Impurities | The starting N-isopropylurea may be impure. Recrystallize it before use. Impurities can also arise from side reactions or decomposition. |
| 2. Incomplete Reaction | Unreacted starting material can interfere with crystallization. Monitor the reaction by TLC (if applicable) to ensure completion. | |
| 3. Residual Solvent | Ensure all extraction solvents are thoroughly removed under reduced pressure at a low temperature. | |
| Product Decomposes During Storage | 1. Improper Storage Conditions | N-nitrosoureas are sensitive to heat, light, and moisture.[3] Store the purified product in a tightly sealed, amber vial at -20°C or below. |
| 2. Residual Acidity/Moisture | Trace amounts of acid or water can catalyze decomposition over time. Ensure the final product is thoroughly dried and free of acidic residue. |
Q2: The color of my reaction mixture changed unexpectedly (e.g., turned dark brown or black). What does this indicate?
An intense color change often signals significant product decomposition or competing side reactions.
Causality Analysis: N-nitrosoureas can decompose to form a variety of reactive species, which can polymerize or react further to produce colored tars. The nitrosation reaction itself should typically yield a pale yellow or light-colored solution or precipitate.[3]
Immediate Actions & Solutions:
-
Check Temperature: A sudden temperature spike is a common cause. Ensure your cooling bath is effective and that reagents are added slowly to manage the reaction's exotherm.
-
Evaluate Acid Concentration: Using an excessively high concentration of acid or adding it too quickly can lead to localized heating and aggressive side reactions.
-
Purity of Reagents: Contaminants in the starting materials or solvents can lead to undesirable color changes. Use high-purity reagents and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitrosation of N-isopropylurea?
The reaction proceeds via electrophilic nitrosation. The process can be broken down into three key stages, as illustrated in the diagram below.
Mechanism Steps:
-
Formation of Nitrous Acid: In the presence of a strong acid (H⁺), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).
-
Generation of the Nitrosonium Ion: Nitrous acid is further protonated by the strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[1]
-
Nucleophilic Attack: The nitrogen atom of the isopropyl-substituted amine group in N-isopropylurea acts as a nucleophile, attacking the nitrosonium ion. This is the key bond-forming step.
-
Deprotonation: A final deprotonation step yields the stable N-nitroso product, 1-isopropyl-1-nitrosourea.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0902015A1 - Process for the preparation of nitrosourea compounds - Google Patents [patents.google.com]
- 5. US6096923A - Process for the preparation of nitrosourea compounds - Google Patents [patents.google.com]
Technical Support Center: Navigating the Off-Target Landscape of Urea, 1-isopropyl-1-nitroso-
Welcome to the technical support center for researchers utilizing Urea, 1-isopropyl-1-nitroso- (CAS RN 16830-14-1), also known as N-nitroso-N-isopropylurea. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and troubleshoot the off-target effects inherent to this potent alkylating and carbamoylating agent. As a member of the nitrosourea class of compounds, its primary mechanism of inducing cytotoxicity through DNA damage is well-documented. However, its high reactivity also predisposes it to a range of off-target interactions that can confound experimental results and lead to unexpected phenotypes.
This document provides a structured question-and-answer format to directly address common issues, offering not just protocols but the scientific rationale behind them. Our goal is to empower you with the knowledge to conduct robust, well-controlled experiments and accurately interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the off-target effects of Urea, 1-isopropyl-1-nitroso-?
A1: The off-target effects of Urea, 1-isopropyl-1-nitroso- are rooted in its chemical instability and reactivity. Upon entering a physiological environment, it spontaneously decomposes to form two highly reactive species: an isopropyl cation and an isopropyl isocyanate.[1]
-
Alkylation: The isopropyl cation is a potent alkylating agent that can covalently modify nucleophilic sites on various biomolecules, not just DNA. While the intended target is often the O6 position of guanine in DNA, off-target alkylation can occur on other DNA bases, as well as on nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine.[1] This indiscriminate alkylation can alter protein structure and function, leading to a cascade of unintended cellular consequences.
-
Carbamoylation: The isopropyl isocyanate readily reacts with the primary amino groups of lysine residues and the N-termini of proteins.[1][2] This process, known as carbamoylation, can significantly alter a protein's charge, conformation, and interactions with other molecules. A critical off-target consequence of carbamoylation is the potential inactivation of DNA repair enzymes, which can synergize with the compound's DNA-alkylating activity.[1]
dot graph TD{ subgraph Off-Target Mechanisms A["Urea, 1-isopropyl-1-nitroso-"] --> B{"Spontaneous Decomposition"}; B --> C["Isopropyl Cation (Alkylating Agent)"]; B --> D["Isopropyl Isocyanate (Carbamoylating Agent)"]; C --> E["Off-Target Protein Alkylation (Cys, His, Lys)"]; D --> F["Off-Target Protein Carbamoylation (Lys, N-termini)"]; E --> G["Altered Protein Function & Signaling"]; F --> H["Inactivation of Enzymes (e.g., DNA Repair)"]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Primary off-target mechanisms.
Q2: My cells are exhibiting a phenotype inconsistent with DNA damage-induced apoptosis. Could this be an off-target effect?
A2: Yes, it is highly probable. While DNA damage is the canonical mechanism, the widespread, off-target alkylation and carbamoylation of proteins can trigger a multitude of cellular signaling pathways independent of the classic DNA damage response. For example, the modification of key signaling proteins like kinases or phosphatases could lead to aberrant pathway activation or inhibition, resulting in phenotypes such as altered cell morphology, unexpected changes in proliferation rates, or activation of survival pathways.
Q3: How can I begin to identify the specific off-target proteins of Urea, 1-isopropyl-1-nitroso- in my experimental system?
A3: A multi-pronged approach is recommended, starting with unbiased, proteome-wide screening methods. Two powerful techniques for this are the Cellular Thermal Shift Assay (CETSA) and Mass Spectrometry-based proteomics.
-
Cellular Thermal Shift Assay (CETSA): This method identifies protein targets by detecting changes in their thermal stability upon ligand binding. While direct covalent modification by Urea, 1-isopropyl-1-nitroso- may not always lead to a predictable thermal shift, this technique can be invaluable for identifying downstream protein complex alterations that result from an initial off-target interaction.
-
Mass Spectrometry-based Proteomics: This is a more direct approach to identify covalent modifications. By comparing the proteomes of treated and untreated cells, you can identify proteins that have been alkylated or carbamoylated. This can be achieved through "bottom-up" proteomics, where proteins are digested into peptides before analysis, allowing for the precise identification of modified amino acid residues.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You have treated your cells with Urea, 1-isopropyl-1-nitroso- and observe a phenotype (e.g., changes in cell migration, differentiation, or metabolic activity) that is not readily explained by DNA damage.
dot graph TD{ subgraph Troubleshooting Unexpected Phenotype A["Unexpected Phenotype Observed"] --> B{"Is the phenotype consistent with DNA damage?"}; B -- No --> C["Hypothesize Off-Target Protein Modification"]; C --> D["Perform Proteome-Wide Off-Target Identification"]; D --> E{"CETSA or Mass Spectrometry"}; E -- CETSA --> F["Identify Proteins with Altered Thermal Stability"]; E -- MS --> G["Identify Alkylated/Carbamoylated Proteins"]; F --> H["Validate Hits with Orthogonal Assays"]; G --> H; H --> I["Pathway Analysis of Validated Off-Targets"]; I --> J["Hypothesis Refinement & Further Experiments"]; B -- Yes --> K["Proceed with DNA Damage Pathway Analysis"]; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }
Workflow for troubleshooting an unexpected phenotype.
Issue 2: Inconsistent or Irreproducible Results
You are observing high variability in your experimental outcomes between replicates or different batches of the compound.
-
Possible Cause 1: Compound Instability. Urea, 1-isopropyl-1-nitroso- is inherently unstable in aqueous solutions. The rate of decomposition can be influenced by pH, temperature, and the presence of nucleophiles in your media.
-
Solution: Prepare fresh stock solutions of the compound in an appropriate solvent (e.g., DMSO) immediately before each experiment. When diluting into aqueous media, do so at the last possible moment and ensure consistent timing across all samples.
-
-
Possible Cause 2: Variable Carbamoylation of Media Components. The isocyanate generated can react with amino acids and proteins in your cell culture media, depleting the effective concentration of the compound that reaches the cells.
-
Solution: For critical experiments, consider using a serum-free or chemically defined medium for the treatment period to minimize this variability. If serum is required, ensure the same batch and concentration are used for all experiments being compared.
-
Experimental Protocols
Protocol 1: Global Identification of Carbamoylated Proteins by Mass Spectrometry
This protocol outlines a "bottom-up" proteomics workflow to identify proteins carbamoylated by Urea, 1-isopropyl-1-nitroso-.
1. Sample Preparation: a. Culture cells to the desired confluency. b. Treat one set of cells with Urea, 1-isopropyl-1-nitroso- at the desired concentration and for the desired time. Treat a control set with vehicle (e.g., DMSO). c. Harvest cells, wash with PBS, and lyse in a urea-containing buffer (e.g., 8M urea in 50 mM ammonium bicarbonate) to denature proteins and inactivate proteases.
2. Protein Reduction, Alkylation, and Digestion: a. Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C. b. Alkylate free cysteine residues with iodoacetamide (IAA) at a final concentration of 55 mM for 45 minutes at room temperature in the dark. c. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2M. d. Digest the proteins into peptides overnight at 37°C using a suitable protease (e.g., trypsin).
3. Peptide Desalting and Mass Spectrometry Analysis: a. Acidify the peptide solution with formic acid. b. Desalt the peptides using a C18 solid-phase extraction (SPE) column. c. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis: a. Search the MS/MS data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer). b. Specify carbamoylation of lysine and protein N-termini (+43.0058 Da) and isopropyl-alkylation of relevant amino acids as variable modifications. c. Compare the identified modified peptides between the treated and control samples to identify proteins specifically targeted by Urea, 1-isopropyl-1-nitroso-.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for using CETSA to identify proteins that show altered thermal stability, potentially due to direct or indirect interaction with Urea, 1-isopropyl-1-nitroso-.
1. Cell Treatment: a. Treat cultured cells with either vehicle or Urea, 1-isopropyl-1-nitroso- for a specified time.
2. Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. Include an unheated control.
3. Cell Lysis and Separation of Soluble Fraction: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
4. Protein Quantification: a. Carefully collect the supernatant containing the soluble protein fraction. b. Analyze the soluble protein levels for your target of interest using a quantitative method such as Western blotting or mass spectrometry.
5. Data Analysis: a. Generate melting curves by plotting the amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. b. A shift in the melting curve indicates a change in the protein's thermal stability upon compound treatment.
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) | Reference |
| Carmustine (BCNU) | L1210 Leukemia | ~30 | [3] |
| Lomustine (CCNU) | L1210 Leukemia | ~20 | [3] |
| Chlorozotocin | L1210 Leukemia | ~15 | [3] |
Note: IC50 values can vary significantly based on experimental conditions.
References
- Carbamylation (carbamoylation) is a post-translational modification resulting from the nonenzymatic reaction between isocyanic acid and free functional groups of proteins, in particular with the free amino groups. This reaction alters structural and functional properties of proteins and results in faster aging of proteins. PubMed.
- A Comparative Analysis of Nitrosourea Compounds in Cancer Chemotherapy. Benchchem.
- Comparison of biochemical and biological effects of four nitrosoureas with differing carbamoyl
Sources
- 1. Quantitative carbamylation as a stable isotopic labeling method for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 3. "Identification and Quantification of Protein Carbonylation by Mass Spe" by Qingyuan Liu [scholarscompass.vcu.edu]
Technical Support Center: Optimization of "Urea, 1-isopropyl-1-nitroso-" Dosage for In Vitro Studies
Welcome to the technical support guide for the in vitro application of "Urea, 1-isopropyl-1-nitroso-" (also known as N-nitroso-N-isopropylurea). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the experimental use of this nitric oxide (NO) donor. Here, you will find in-depth FAQs, comprehensive troubleshooting guides, and detailed protocols to ensure the scientific integrity and reproducibility of your studies.
I. Understanding "Urea, 1-isopropyl-1-nitroso-": A Primer
"Urea, 1-isopropyl-1-nitroso-" belongs to the N-nitrosourea class of compounds. These are potent alkylating agents and are recognized as probable human carcinogens.[1] In a research context, their primary utility in vitro often stems from their ability to spontaneously decompose under physiological conditions to release nitric oxide (NO), a critical signaling molecule in numerous biological processes.[2] Understanding the dual nature of this compound—as both an NO donor and a potential toxin—is paramount for designing and interpreting experiments accurately.
The decomposition of N-alkyl-N-nitrosoureas in aqueous solutions is pH-dependent.[3][4] At physiological pH (around 7.4), the molecule undergoes base-catalyzed decomposition. This process is initiated by the deprotonation of the amido group, leading to fragmentation that ultimately yields an alkyldiazonium ion and cyanate. The alkyldiazonium ion is unstable and releases nitric oxide.[2]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, preparation, and use of "Urea, 1-isopropyl-1-nitroso-".
Q1: How should I store and handle "Urea, 1-isopropyl-1-nitroso-"?
A1: Due to its potential carcinogenicity, "Urea, 1-isopropyl-1-nitroso-" must be handled with extreme caution.[1] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[5] Store the compound at -20°C, protected from light and moisture to prevent degradation.[5]
Q2: How do I prepare a stock solution of "Urea, 1-isopropyl-1-nitroso-"?
A2: "Urea, 1-isopropyl-1-nitroso-" and similar N-nitrosoureas are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO to a concentration of 10-100 mM. It may be necessary to use an ultrasonic bath to ensure complete dissolution.[6] Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the stability of "Urea, 1-isopropyl-1-nitroso-" in cell culture medium?
A3: The stability of N-alkyl-N-nitrosoureas is highly pH-dependent.[4] In aqueous solutions at 20°C, the half-life of similar compounds like N-methyl-N-nitrosourea is approximately 24 hours at pH 6.0 and decreases to 1.2 hours at pH 7.0.[4] In typical cell culture conditions (pH 7.2-7.4, 37°C), the decomposition and release of NO will be relatively rapid. Therefore, it is crucial to add the compound to your cell cultures immediately after preparing the final dilution and to consider the temporal dynamics of NO release in your experimental design.
Q4: How can I measure the amount of nitric oxide released in my cell culture?
A4: The most common indirect method for quantifying NO production is the Griess assay.[7] This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and oxidized metabolite of NO, in the cell culture supernatant. For a detailed procedure, refer to the "Experimental Protocols" section of this guide.
Q5: What are the primary safety concerns when working with this compound?
A5: The primary safety concern is its carcinogenicity.[1] Inhalation, ingestion, and dermal contact should be strictly avoided. All handling of the solid compound and concentrated solutions must be performed in a chemical fume hood.[5] Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during in vitro studies with "Urea, 1-isopropyl-1-nitroso-".
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death/Unexpected Cytotoxicity | 1. The concentration of "Urea, 1-isopropyl-1-nitroso-" is too high. 2. The final concentration of the solvent (e.g., DMSO) is toxic to the cells. 3. The alkylating properties of the compound are causing significant DNA damage.[1] | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range using a cell viability assay like the MTT assay (see "Experimental Protocols"). 2. Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%). 3. Acknowledge the inherent alkylating activity. If only the effects of NO are of interest, consider using an NO donor from a different chemical class. |
| Inconsistent or No Observable Effect | 1. The compound has degraded due to improper storage or handling. 2. The concentration used is too low to elicit a biological response. 3. The release of NO is too transient for the desired biological endpoint. 4. The cell culture medium components are scavenging the released NO. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage at -80°C. 2. Increase the concentration of the compound. Confirm the biological activity with a positive control for NO signaling. 3. Consider the kinetics of NO release. For longer-term effects, you may need to add the compound multiple times or use a slow-release NO donor. 4. Be aware that components in the medium can react with NO. While difficult to control, maintaining consistency in your medium formulation is key. |
| High Variability Between Replicates | 1. Inconsistent timing of compound addition and sample collection. 2. Uneven cell seeding density. 3. The compound is precipitating out of the solution upon dilution in the aqueous culture medium. | 1. Due to the rapid decomposition of the compound, precise timing is critical. Use a multichannel pipette for simultaneous addition to replicate wells. 2. Ensure a homogenous cell suspension before seeding and check for even cell distribution across the plate. 3. After diluting the DMSO stock in your culture medium, vortex or pipette mix thoroughly and visually inspect for any precipitation before adding to the cells. |
IV. Experimental Protocols
Protocol 1: Determining the Optimal Dosage Range using the MTT Cytotoxicity Assay
This protocol will help you establish the half-maximal inhibitory concentration (IC50) and a suitable non-toxic working concentration range for your experiments.
-
Materials:
-
"Urea, 1-isopropyl-1-nitroso-" stock solution (in DMSO)
-
Your adherent cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a series of dilutions of "Urea, 1-isopropyl-1-nitroso-" in complete culture medium from your stock solution. A common starting range for N-nitrosoureas in some cell lines is 1 µM to 5 mM.[8] It is recommended to perform a broad range-finding experiment first.
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Quantification of Nitric Oxide Release using the Griess Assay
This protocol allows for the measurement of nitrite in your cell culture supernatant as an indicator of NO production.
-
Materials:
-
Cell culture supernatant from your experiment
-
Griess Reagent (typically a two-part solution: Solution A - 1% sulfanilamide in 5% phosphoric acid; Solution B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plate
-
-
Procedure:
-
Sample Collection: Collect the cell culture supernatant at your desired time points. Centrifuge the supernatant to remove any cells or debris.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium used for your experiment (ranging from approximately 1 to 100 µM).
-
Assay:
-
Add 50-100 µL of your samples and standards to separate wells of a 96-well plate.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot a standard curve of absorbance versus nitrite concentration and use the linear regression to determine the nitrite concentration in your samples.
-
V. Visualizing Key Processes
To aid in the conceptualization of the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for dosage optimization.
Caption: Decomposition pathway of N-nitroso-N-isopropylurea.
VI. References
-
Bleasdale, C., Golding, B. T., McGinnis, J., Müller, S., & Watson, W. P. (1991). The mechanism of decomposition of N-methyl-N-nitrosourea in aqueous solution according to 13C and 15N NMR studies: Quantitative fragmentation to cyanate. Journal of the Chemical Society, Chemical Communications, (24), 1726-1728. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). The Mechanism of Decomposition of N-Methyl-N-nitrosourea in Aqueous Solution According to 1% and 15N NMR Studies. Available at: [Link]
-
Snyder, J. K., & Stock, L. M. (1980). Influences of alkyl groups in the rates of decomposition of N-nitrosoureas in basic aqueous solution. The Journal of Organic Chemistry, 45(10), 1990-1994. Available at: [Link]
-
ACS Publications. (n.d.). Reactions of alkylnitrosoureas in aqueous solution. The Journal of Organic Chemistry. Available at: [Link]
-
Mesic, M., Peuralahti, J., Blans, P., & Fishbein, J. C. (2000). Mechanisms of decomposition of alpha-hydroxydialkylnitrosamines in aqueous solution. Chemical research in toxicology, 13(10), 983–992. Available at: [Link]
-
DTIC. (n.d.). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
PubChem. (n.d.). N-Ethyl-N-nitrosourea. Available at: [Link]
-
StatPearls - NCBI Bookshelf. (2024, January 11). Nitrosoureas Toxicity. Available at: [Link]
-
NIH. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Available at: [Link]
-
PubChem. (n.d.). N-Methyl-N-nitrosourea. Available at: [Link]
-
MDPI. (2022, December 23). Evaluation of Genotoxic Effects of N-Methyl-N-Nitroso-Urea and Etoposide on the Differentiation Potential of MSCs from Umbilical Cord Blood and Bone Marrow. Available at: [Link]
-
PubMed. (1982, November 1). Toxicity of very high dose nitrosourea administration. Available at: [Link]
-
PubMed. (n.d.). NO release by nitric oxide donors in vitro and in planta. Available at: [Link]
-
PubMed. (1991, October 1). Toxicity, mutagenicity, and mutational spectra of N-ethyl-N-nitrosourea in human cell lines with different DNA repair phenotypes. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative determination of urea concentrations in cell culture medium. Available at: [Link]
-
Biomedical Science Letters. (2018, March 31). methylurea and N -nitroso -N- ethylurea Decrease in Nitric Oxide Production in Human Malignant Keratinocytes. Available at: [Link]
-
ResearchGate. (n.d.). NO release by nitric oxide donors in vitro and in planta. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Nitric oxide detection methods in vitro and in vivo. Available at: [Link]
-
MDPI. (2023, January 13). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. Available at: [Link]
-
Wikipedia. (n.d.). Myelodysplastic syndrome. Available at: [Link]
Sources
- 1. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. research.tees.ac.uk [research.tees.ac.uk]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Nitroso-N-ethylurea ISOPAC® 759-73-9 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-isopropyl-1-nitroso-urea
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-isopropyl-1-nitroso-urea. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this N-nitrosourea compound. The information herein is grounded in established principles of organic chemistry and supported by relevant technical literature.
A Word on Safety
Before proceeding with any purification protocol, it is imperative to recognize the hazardous nature of N-nitrosourea compounds. They are often potent carcinogens, mutagens, and teratogens.[1][2] All handling of 1-isopropyl-1-nitroso-urea and related materials must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Consult your institution's safety guidelines and the material safety data sheet (MSDS) for this compound before beginning any work.
Frequently Asked Questions (FAQs)
Q1: My crude 1-isopropyl-1-nitroso-urea appears as a colored oil/solid. What are the likely impurities?
A1: The coloration in your crude product likely stems from unreacted starting materials or byproducts from the nitrosation reaction. Common impurities can include residual acids from the synthesis, unreacted isopropylurea, and potentially degradation products if the compound was exposed to harsh conditions such as high heat or strong light.
Q2: What is the best general approach for purifying 1-isopropyl-1-nitroso-urea?
A2: For solid crude products, recrystallization is often the most effective and straightforward purification method.[4][5] If the product is an oil or if recrystallization fails to remove impurities, column chromatography is a suitable alternative.
Q3: How should I store purified 1-isopropyl-1-nitroso-urea?
A3: N-nitrosourea compounds can be sensitive to light and heat. It is advisable to store the purified compound in a tightly sealed, amber vial at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Q4: I am observing decomposition of my compound during purification. What could be the cause?
A4: Decomposition of N-nitrosoureas can be accelerated by exposure to acidic conditions, elevated temperatures, and UV light. Ensure that any acidic residues from the synthesis are neutralized and removed prior to purification. During purification, avoid excessive heating and protect your sample from direct light.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the solution is cooling too rapidly. | - Add a small amount of a miscible, more polar co-solvent to the hot solution. - Ensure the solution cools slowly and without disturbance. - Try a different solvent system. |
| Poor recovery of the purified product. | The compound is too soluble in the cold recrystallization solvent, or too much solvent was used. | - Ensure you are using the minimum amount of hot solvent to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal precipitation. - Consider a different solvent in which the compound has lower solubility at cold temperatures. |
| Crystals are still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is not optimized. | - If using normal phase chromatography, decrease the polarity of the mobile phase for better retention and separation. - If using reverse phase chromatography, increase the polarity of the mobile phase. - Consider using a different stationary phase. |
| The compound is not eluting from the column. | The mobile phase is not polar enough (normal phase) or too polar (reverse phase). | - Gradually increase the polarity of the mobile phase (normal phase). - Gradually decrease the polarity of the mobile phase (reverse phase). |
| Streaking or tailing of the compound band on the column. | The compound may be degrading on the silica gel (if acidic), or the column is overloaded. | - Deactivate the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the mobile phase. - Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of 1-isopropyl-1-nitroso-urea
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.
1. Solvent Selection:
-
The ideal recrystallization solvent is one in which 1-isopropyl-1-nitroso-urea is highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Based on the polarity of ureas, suitable starting points for solvent screening include alcohols (e.g., ethanol, methanol, isopropanol) or mixtures of a polar solvent with a nonpolar co-solvent (e.g., ethyl acetate/hexane).[4]
2. Recrystallization Procedure:
-
Place the crude 1-isopropyl-1-nitroso-urea in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5][6]
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 1-isopropyl-1-nitroso-urea
This protocol provides a starting point for purification by flash column chromatography.
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Standard silica gel is a common choice.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used for normal-phase chromatography. For reverse-phase chromatography, a mixture of water and acetonitrile or methanol is common.[1][7]
2. Chromatography Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude 1-isopropyl-1-nitroso-urea in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the packed column.
-
Begin elution with the low-polarity mobile phase, gradually increasing the polarity to elute the desired compound.
-
Collect fractions and analyze them by a suitable method (e.g., thin-layer chromatography) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for the purification of 1-isopropyl-1-nitroso-urea.
Caption: Purification workflow for 1-isopropyl-1-nitroso-urea.
References
-
New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: N-Nitroso-N-ethylurea. [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. Use of N-ethyl-N-nitrosourea (ENU). [Link]
-
Chem Service, Inc. (2015). Safety Data Sheet: N-Methyl-N-nitrosourea. [Link]
-
Delaware Health and Social Services. N-NITROSO COMPOUNDS. [Link]
- Baddiley, J., & Thain, E. M. (1951). 553. The synthesis of N-nitrosomethylurea. Journal of the Chemical Society (Resumed), 2253-2254.
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
SIELC Technologies. Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column. [Link]
-
Bakkali, A., et al. (1990). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. Journal of analytical toxicology, 14(3), 181-185. [Link]
Sources
- 1. Separation of N-Nitroso-N-methylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nitroso-urea Compounds in Cell Lines
A Senior Application Scientist's Guide for Researchers
Introduction: This guide provides in-depth technical support for researchers encountering resistance to nitroso-urea-based compounds, such as the specified "Urea, 1-isopropyl-1-nitroso-". While literature on this specific molecule is sparse, it belongs to the well-characterized class of nitroso-ureas, which primarily function as DNA alkylating agents. The principles and troubleshooting strategies outlined here are based on the established mechanisms of resistance to this class of compounds and are broadly applicable. Our focus is on providing not just protocols, but the scientific rationale to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Nitroso-urea Resistance
Q1: What is the primary mechanism of action for nitroso-urea compounds?
A1: Nitroso-urea compounds are potent alkylating agents. Upon spontaneous decomposition under physiological conditions, they generate reactive electrophilic intermediates. These intermediates covalently attach alkyl groups to nucleophilic sites on DNA bases, primarily the O6-position of guanine (O6-alkylguanine). This DNA lesion is mutagenic and cytotoxic, leading to DNA strand breaks, stalled replication forks, and ultimately, the induction of apoptosis if not repaired.
Q2: Why do my cell lines develop resistance to a nitroso-urea compound?
A2: Cellular resistance is an adaptive response and typically arises from one or more of the following molecular changes:
-
Increased DNA Repair: The cell upregulates specific DNA repair pathways to remove the alkyl adducts before they can cause lethal damage. The most prominent enzyme in this context is O6-methylguanine-DNA methyltransferase (MGMT).
-
Enhanced Drug Efflux: Cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as molecular pumps to actively remove the compound from the cell before it can reach its DNA target.
-
Alterations in Apoptotic Pathways: The signaling pathways that trigger programmed cell death (apoptosis) can become dysfunctional. For example, mutations in the p53 tumor suppressor gene or upregulation of anti-apoptotic proteins (e.g., Bcl-2) can make cells tolerant to DNA damage.
-
Reduced Drug Activation or Increased Inactivation: While many nitroso-ureas decompose spontaneously, some may be metabolized. Cells can alter the expression of enzymes that inactivate the compound or its reactive intermediates.
Q3: Is resistance to one nitroso-urea compound likely to confer resistance to others?
A3: Yes, this phenomenon, known as cross-resistance, is common. Because different nitroso-ureas often share a similar mechanism of action (O6-guanine alkylation), a resistance mechanism like high MGMT expression will likely confer resistance to a broad range of related compounds.
Part 2: Troubleshooting Guide - From Unexpected Results to Actionable Insights
This section addresses specific experimental problems with a focus on identifying the underlying cause and proposing a logical series of follow-up experiments.
Scenario 1: The IC50 value for my compound has significantly and consistently increased.
Question: My previously sensitive cell line now requires a 10-fold higher concentration of the nitroso-urea to achieve 50% inhibition of proliferation. What is the likely cause and how do I confirm it?
Answer: A significant and stable increase in the IC50 value is the classic hallmark of acquired resistance. The most probable causes are either enhanced DNA repair or increased drug efflux.
Troubleshooting Workflow:
-
Confirm the Finding: First, ensure the shift is genuine. Re-validate the IC50 using a freshly thawed, early-passage aliquot of the original sensitive cell line as a direct comparator. Ensure your compound's stock solution has not degraded.
-
Investigate the Prime Suspect: MGMT Expression: The most common mechanism of resistance to O6-alkylating agents is the overexpression of the MGMT protein. MGMT is a "suicide enzyme" that directly reverses the damage by transferring the alkyl group from guanine to one of its own cysteine residues.
-
Actionable Step: Compare MGMT protein levels between your sensitive (parental) and resistant cell lines using Western blotting. A significant increase in the resistant line is a strong indicator of the resistance mechanism.
-
-
Investigate Drug Efflux: If MGMT levels are unchanged, the cells may be pumping the drug out.
-
Actionable Step: Perform your cytotoxicity assay again, but this time co-administer your nitroso-urea compound with a known inhibitor of ABC transporters, such as Verapamil (for P-gp). If the IC50 value in the resistant line decreases significantly in the presence of the inhibitor, it points to an efflux-mediated resistance.
-
Workflow for Investigating Increased IC50
Caption: A decision tree for troubleshooting an increased IC50 value.
Scenario 2: The compound is no longer effectively inducing apoptosis in my resistant cell line.
Question: I've confirmed that my nitroso-urea compound is still causing DNA damage (e.g., via γH2AX staining), but the cells are not dying. What's wrong?
Answer: This indicates that the block is downstream of the initial drug-target interaction. The cells recognize the DNA damage but have developed a defect in their apoptotic signaling cascade.
Troubleshooting Workflow:
-
Assess Key Apoptotic Regulators: The p53 pathway is a critical mediator of apoptosis following DNA damage.
-
Actionable Step: Check the mutation status of p53 in your resistant line. If it is wild-type, assess its activation. Using Western blotting, check for an increase in total p53 protein and its phosphorylated (activated) form (e.g., Phospho-p53 Ser15) after drug treatment in both sensitive and resistant cells. A lack of p53 activation in the resistant line is a major red flag.
-
-
Examine the Bcl-2 Family: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines the cell's fate.
-
Actionable Step: Profile the expression levels of key Bcl-2 family proteins in your sensitive and resistant lines. Overexpression of Bcl-2 or Bcl-xL in the resistant line can effectively neutralize the pro-apoptotic signals initiated by DNA damage.
-
-
Measure Caspase Activation: Apoptosis culminates in the activation of executioner caspases like Caspase-3.
-
Actionable Step: Treat both cell lines with the compound and measure the cleavage of Caspase-3 (by Western blot) or use a fluorometric assay for Caspase-3/7 activity. A lack of activation in the resistant line confirms a block in the final stages of apoptosis.
-
Signaling Pathway: DNA Damage to Apoptosis
Caption: Key resistance points in the nitroso-urea induced apoptosis pathway.
Part 3: Key Experimental Protocols
Here are condensed, step-by-step protocols for the essential experiments mentioned above. Always optimize buffer compositions and incubation times for your specific cell lines.
Protocol 1: Determining IC50 via MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. Include wells for "no cell" and "vehicle control" blanks.
-
Drug Treatment: Prepare a 2x serial dilution of your nitroso-urea compound. Remove the old media from the cells and add 100 µL of the diluted compound (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your cell line's doubling time (typically 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for MGMT and p53 Expression
-
Protein Extraction: Grow parental and resistant cells to ~80% confluency. For p53 activation, treat cells with the compound for a predetermined time (e.g., 24 hours) before harvesting. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for your target (e.g., anti-MGMT, anti-p53, anti-p-p53) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Be sure to probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Data Summary Table: Common Resistance Mechanisms & Investigative Assays
| Mechanism of Resistance | Primary Protein(s) Involved | Recommended Confirmatory Assay | Strategy to Overcome |
| Enhanced DNA Repair | O6-Methylguanine-DNA Methyltransferase (MGMT) | Western Blot for MGMT expression | Co-treatment with an MGMT inhibitor (e.g., O6-benzylguanine) |
| Increased Drug Efflux | P-glycoprotein (P-gp/MDR1/ABCB1) | Cytotoxicity assay with/without a P-gp inhibitor (e.g., Verapamil, Tariquidar) | Co-treatment with an efflux pump inhibitor |
| Blocked Apoptosis | p53 (inactivation), Bcl-2/Bcl-xL (overexpression) | Western Blot for p53, p-p53, Bcl-2; Caspase activity assay | Use of BH3 mimetics (e.g., Venetoclax) to inhibit Bcl-2 |
References
-
MGMT in Chemotherapy Resistance. National Cancer Institute.[Link]
-
O6-Methylguanine-DNA Methyltransferase (MGMT) as a Predictor of Response to Alkylating Agent Chemotherapy. Journal of Clinical Oncology.[Link]
-
The role of ABC transporters in drug resistance, metabolism and toxicity. Pflugers Archiv - European Journal of Physiology.[Link]
"Urea, 1-isopropyl-1-nitroso-" minimizing cytotoxicity in non-target cells
Technical Support Center: Urea, 1-isopropyl-1-nitroso- (IPN)
A Guide for Researchers on Minimizing Cytotoxicity in Non-Target Cells
I. Understanding the Challenge: The Double-Edged Sword of Nitrosoureas
Nitrosoureas are potent cytotoxic agents used in chemotherapy.[1][2] Their therapeutic efficacy stems from their ability to induce DNA damage, ultimately leading to cell death.[1][2][3] However, this mechanism is not tumor-specific and can cause significant damage to healthy, non-target cells, leading to severe side effects such as myelosuppression and pulmonary fibrosis.[4][5][6]
The core of the problem lies in the chemical reactivity of these compounds. Nitrosoureas, including IPN, are alkylating agents that transfer alkyl groups to DNA, leading to the formation of DNA adducts, interstrand cross-links, and DNA strand breaks.[6][7][8] This damage triggers cell cycle arrest and apoptosis.[9][10] While desirable in cancer cells, this indiscriminate action in non-target cells necessitates strategies to enhance selectivity and minimize collateral damage.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns encountered when working with IPN and other nitrosoureas.
Q1: What is the primary mechanism of IPN-induced cytotoxicity?
A1: IPN, like other nitrosoureas, exerts its cytotoxic effects primarily through DNA alkylation.[8] Upon spontaneous (non-enzymatic) decomposition, it forms reactive electrophilic species.[8] These intermediates react with nucleophilic sites on DNA bases, particularly the O6-position of guanine.[11][12] This leads to the formation of DNA adducts, which can cause mispairing during DNA replication, leading to mutations and the induction of DNA strand breaks.[11][13] The accumulation of DNA damage triggers cellular surveillance pathways that can initiate apoptosis (programmed cell death).[10]
Q2: Why are non-target cells, such as healthy tissues, susceptible to IPN toxicity?
A2: The cytotoxicity of IPN is not highly specific to cancer cells because its mechanism of action targets a fundamental cellular process—DNA replication—present in all dividing cells.[6] Healthy tissues with high rates of cell proliferation, such as bone marrow and the gastrointestinal tract, are particularly vulnerable.[5] Furthermore, the spontaneous decomposition of nitrosoureas means that the reactive, DNA-damaging species are generated systemically, leading to widespread exposure.
Q3: What are the key cellular factors that determine sensitivity or resistance to nitrosoureas?
A3: A critical factor is the cellular capacity for DNA repair.[14] Specifically, the enzyme O6-methylguanine-DNA methyltransferase (MGMT) can repair the primary DNA lesion caused by many nitrosoureas by removing the alkyl group from the O6-position of guanine.[1][15][16][17] High levels of MGMT activity in cells confer resistance to the cytotoxic effects of these agents.[1][15][16][17] Conversely, cells with low or absent MGMT expression are more sensitive.[15][16] Other factors, such as the status of mismatch repair pathways and the expression of glutathione S-transferases (GSTs), which can detoxify the drug, also play a role in determining cellular response.[17][18]
Q4: Can I modulate the experimental conditions to reduce off-target cytotoxicity?
A4: Yes, several experimental parameters can be optimized. These include:
-
Concentration and Exposure Time: Use the lowest effective concentration of IPN and the shortest exposure time necessary to achieve the desired effect on target cells.
-
Cell Culture Medium: The composition of the cell culture medium can influence cellular metabolism and drug stability.
-
Co-treatment with Cytoprotective Agents: The use of agents that can selectively protect non-target cells is a promising strategy.
PART 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to off-target cytotoxicity.
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of cytotoxicity in control (non-target) cell lines. | IPN concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both target and non-target cell lines. Select a concentration that maximizes toxicity in target cells while minimizing it in non-target cells. |
| Prolonged exposure time. | Conduct a time-course experiment to identify the optimal exposure duration. | |
| Inconsistent results between experiments. | Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Instability of IPN in solution. | Prepare fresh solutions of IPN for each experiment. Nitrosoureas can degrade in aqueous solutions. | |
| Failure of cytoprotective agent to reduce toxicity in non-target cells. | Ineffective concentration of the cytoprotective agent. | Perform a dose-response experiment for the cytoprotective agent in the presence of IPN to determine its optimal protective concentration. |
| Incorrect timing of administration. | Optimize the timing of cytoprotective agent administration (pre-treatment, co-treatment, or post-treatment) relative to IPN exposure. |
PART 3: Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of IPN using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[19][20] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19][21]
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
Urea, 1-isopropyl-1-nitroso- (IPN)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
IPN Treatment: Prepare a serial dilution of IPN in complete medium. Remove the medium from the wells and add 100 µL of the IPN dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve IPN).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each IPN concentration relative to the vehicle control. Plot the percentage of viability against the log of the IPN concentration and determine the IC50 value using a suitable software package.
Protocol 2: Evaluating Cytoprotection using a Co-treatment Strategy
This protocol outlines how to assess the efficacy of a potential cytoprotective agent in mitigating IPN-induced toxicity in non-target cells.
Materials:
-
Non-target cell line
-
IPN (at a concentration of ~IC75 for the non-target cells)
-
Potential cytoprotective agent
-
Materials for a cytotoxicity assay (e.g., MTT, LDH, or Annexin V/PI staining)
Procedure:
-
Cell Seeding: Seed the non-target cells in an appropriate culture vessel (e.g., 96-well plate for MTT/LDH, 6-well plate for flow cytometry).
-
Treatment Groups:
-
Vehicle Control
-
IPN alone
-
Cytoprotective agent alone (at various concentrations)
-
IPN + Cytoprotective agent (at various concentrations)
-
-
Treatment Administration:
-
Pre-treatment: Add the cytoprotective agent for a specific duration (e.g., 1-2 hours) before adding IPN.
-
Co-treatment: Add the cytoprotective agent and IPN simultaneously.
-
Post-treatment: Add the cytoprotective agent after the IPN exposure period.
-
-
Incubation: Incubate the cells for the predetermined IPN exposure time.
-
Cytotoxicity Assessment: Perform the chosen cytotoxicity assay according to standard protocols.
-
Data Analysis: Compare the cytotoxicity in the "IPN + Cytoprotective agent" groups to the "IPN alone" group. A significant increase in cell viability indicates a protective effect.
PART 4: Advanced Strategies for Minimizing Off-Target Cytotoxicity
Targeted Drug Delivery Systems
A promising approach to reduce systemic toxicity is to encapsulate IPN in a targeted delivery vehicle.[22] Nanotechnology-based drug delivery systems, such as liposomes or nanoparticles, can be engineered to selectively target cancer cells.[22][23]
-
Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature.
-
Active Targeting: This involves conjugating the nanocarrier with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the surface of cancer cells.[24][25]
Modulation of Cellular DNA Repair Pathways
As MGMT is a key determinant of resistance to nitrosoureas, strategies to modulate its activity can enhance the therapeutic window.
-
MGMT Inhibitors: In cancer cells, co-administration of an MGMT inhibitor can increase their sensitivity to IPN. This approach must be carefully managed to avoid exacerbating toxicity in non-target tissues.
-
Induction of Protective Mechanisms in Non-Target Cells: Research into agents that can selectively upregulate DNA repair or antioxidant pathways in healthy cells could offer a novel cytoprotective strategy.
PART 5: Visualizing the Mechanisms
Diagram 1: IPN's Mechanism of Action and Cytotoxicity
Caption: Mechanism of IPN-induced cytotoxicity.
Diagram 2: Experimental Workflow for Assessing Cytoprotection
Caption: Workflow for evaluating a cytoprotective agent.
References
-
Aida, T., & Bodell, W. J. (1987). Cellular resistance to chloroethylnitrosoureas, nitrogen mustard, and cis-diamminedichloroplatinum(II) in human glial-derived cell lines. Cancer Research, 47(5), 1361-1366. [Link]
-
Al-Sheddi, E. S., Al-Oqail, M. M., & Farshori, N. N. (2025). Group VA Elemental Nanosheets as Efficient Carriers for Nitrosourea in Targeted Cancer Therapy. ACS Applied Bio Materials, 8(7), 6243-6251. [Link]
-
Aida, T., & Bodell, W. J. (1987). Cellular Resistance to Chloroethylnitrosoureas, Nitrogen Mustard, and m-Diamminedichloroplatinum(II) in Human dial-derived Cell Lines. Cancer Research, 47(5), 1361–1366. [Link]
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Ali-Osman, F., & Rairkar, A. (1993). Studies of resistance factors against chloroethylnitrosourea drugs in malignant tumor cells. Cancer Chemotherapy and Pharmacology, 32(4), 271–278. [Link]
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Smith, M. T., Evans, C. G., Doane-Setzer, P., Castro, V. M., Tahir, M. K., & Mannervik, B. (1989). Denitrosation of l,3-Bis(2-chloroethyl)-l-nitrosourea by Class Mu Glutathione Transferases and Its Role in Cellular Resistance i. Cancer Research, 49(10), 2621–2625. [Link]
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Patel, K., & Singh, G. (2024). Nitrosoureas Toxicity. In StatPearls. StatPearls Publishing. [Link]
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MD Searchlight. (n.d.). Nitrosoureas Toxicity. Retrieved from [Link]
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Nakagawa, H., Groothuis, D. R., & Blasberg, R. G. (1993). Delivery of a Novel Nitrosourea, MCNU, to the Brain Tissue in Glioma-Bearing Rats. Intracarotid Versus Intravenous Infusion. Journal of Neuro-Oncology, 15(1), 79–86. [Link]
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Morimoto, K., Tanaka, A., & Yamaha, T. (1983). Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro. Carcinogenesis, 4(11), 1455–1458. [Link]
-
Smith, A. C. (1989). The pulmonary toxicity of nitrosoureas. Pharmacology & Therapeutics, 41(3), 443–460. [Link]
-
Taylor & Francis. (n.d.). Nitrosourea – Knowledge and References. Retrieved from [Link]
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YouTube. (2024, March 30). Episode 305: Pharmacology 101: Nitrosoureas. [Link]
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Wang, Y., Wang, Z., & Zhang, C. (2021). Fundamental Mechanisms of the Cell Death Caused by Nitrosative Stress. Frontiers in Cell and Developmental Biology, 9, 742483. [Link]
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Erickson, L. C., Bradley, M. O., Ducore, J. M., Ewig, R. A., & Kohn, K. W. (1980). DNA crosslinking and cytotoxicity in normal and transformed human cells treated with antitumor nitrosoureas. Proceedings of the National Academy of Sciences of the United States of America, 77(1), 467–471. [Link]
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Picmonic. (n.d.). Nitrosoureas. Retrieved from [Link]
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Patel, K., & Singh, G. (2024). Nitrosoureas Toxicity. In StatPearls. StatPearls Publishing. [Link]
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Berger, M. R., Floride, J., Schreiber, J., Schmahl, D., & Eisenbrand, G. (1988). Development of more selective anti-cancer nitrosoureas. Journal of Cancer Research and Clinical Oncology, 114(2), 161–167. [Link]
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen. [Link]
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National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]
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Carcinogenic Potency Database. (n.d.). 1-ethylnitroso-3-(2-oxopropyl)urea. Retrieved from [Link]
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Wang, Y., Wang, Z., & Zhang, C. (2021). Fundamental Mechanisms of the Cell Death Caused by Nitrosative Stress. Frontiers in Cell and Developmental Biology, 9, 742483. [Link]
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Leitao, J., Petkova, S., & Djondjurov, L. (1987). The induction of DNA strand breaks at specific sites by N-nitroso-N-ethylurea depends on the phases of the cell cycle. Mutation Research, 180(2), 239–248. [Link]
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Wang, Y., Wang, Z., & Zhang, C. (2021). Fundamental Mechanisms of the Cell Death Caused by Nitrosative Stress. Frontiers in Cell and Developmental Biology, 9, 742483. [Link]
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Wink, D. A., & Mitchell, J. B. (1998). Mechanisms of cell death governed by the balance between nitrosative and oxidative stress. British Journal of Cancer, 78(Suppl 3), S3–S9. [Link]
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Purdue e-Pubs. (n.d.). an analysis of the cytotoxic effects of alkylating agents in cell culture. Retrieved from [Link]
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Eisenbrand, G., Berger, M. R., Fischer, W., Lepp, D., & Schmahl, D. (1987). NITROSOUREAS Modes of action and perspectives in the use of hormone receptor affine carrier molecules. Acta Oncologica, 26(6), 481–487. [Link]
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An, F., & Zhang, M. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(11), 5854. [Link]
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Wilson, G. L., Hartig, P. C., Patton, N. J., & LeDoux, S. P. (1988). Mechanisms of nitrosourea-induced beta-cell damage. Activation of poly (ADP-ribose) synthetase and cellular distribution. Diabetes, 37(2), 213–216. [Link]
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Ehrich, M., & Sharova, L. (2001). In vitro methods for detecting cytotoxicity. Current Protocols in Toxicology, Chapter 2, Unit 2.6. [Link]
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Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241–250. [Link]
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Richardson, F. C., Richardson, K. K., & Swenberg, J. A. (1987). Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts. Journal of Bacteriology, 169(11), 5029–5036. [Link]
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Setlow, R. B. (1983). Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. IARC Scientific Publications, (57), 249–257. [Link]
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Bodakuntla, S., Anandi, V. L., Sural, S., Trivedi, P., & Lahiri, M. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC Cancer, 14, 293. [Link]
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Wongsasiripat, D., & Horata, N. (2023). Selection of Appropriate Methods Analysis of Cytotoxicity Assay for In Vitro Study. Siriraj Medical Bulletin, 16(3), 221-231. [Link]
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Semantic Scholar. (n.d.). Targeted Delivery of Drug Combinations Via Nanocarriers for Cancer Treatment. Retrieved from [Link]
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PubChem. (n.d.). N-Ethyl-N-nitrosourea. Retrieved from [Link]
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Nash, M. E., Healy, D., Carroll, W. M., El-Ghalbzouri, A., & Rochev, Y. A. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. Journal of Biomedical Materials Research. Part A, 101(8), 2329–2338. [Link]
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Schallreuter, K. U., & Wood, J. M. (1990). The mechanism of action of the nitrosourea anti-tumor drugs on thioredoxin reductase, glutathione reductase and ribonucleotide reductase. Biochimica et Biophysica Acta, 1054(1), 14–20. [Link]
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Kim, D., & Lee, S. (2018). N -nitroso -N- methylurea and N -nitroso -N- ethylurea Decrease in Nitric Oxide Production in Human Malignant Keratinocytes. Biomedical Science Letters, 24(1), 7-13. [Link]
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Wikipedia. (n.d.). N-Nitroso-N-methylurea. Retrieved from [Link]
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Wetzlich, S., Schultze, C., Homann, T., Wunderlich, S., & Wobus, A. M. (2024). Evaluation of Genotoxic Effects of N-Methyl-N-Nitroso-Urea and Etoposide on the Differentiation Potential of MSCs from Umbilical Cord Blood and Bone Marrow. International Journal of Molecular Sciences, 25(1), 541. [Link]
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Technical Support Center: Troubleshooting Inconsistent Experimental Results with 1-Isopropyl-1-nitrosourea
Prepared by: Gemini, Senior Application Scientist
Critical Safety Notice
WARNING: Urea, 1-isopropyl-1-nitroso- (also known as 1-Isopropyl-1-nitrosourea, IPNU) and other N-nitrosourea compounds are potent carcinogens, mutagens, and teratogens.[1][2][3][4] All handling of this compound, whether in solid or solution form, must be conducted with extreme caution in a certified chemical fume hood or a Class II, Type B biological safety cabinet.[1][4] Adherence to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE) such as double nitrile gloves, safety goggles, and a lab coat, is mandatory.[3][4] Pregnant or breastfeeding individuals should not handle this compound.[2][5] Consult your institution's Environmental Health & Safety (EHS) department for specific handling and waste disposal procedures.[2]
Introduction for the Researcher
1-Isopropyl-1-nitrosourea is a valuable alkylating agent used in various research applications, including the induction of genetic mutations and preclinical studies of carcinogenesis and antiviral activity.[2][6][7] However, its inherent chemical instability is a significant source of experimental variability, leading to challenges with reproducibility.[1][8] This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting and resolving inconsistent results. By understanding the underlying causes of variability—namely compound degradation and unintended in-situ formation—you can develop robust, self-validating experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My analytical results for 1-isopropyl-1-nitrosourea show high variability between replicates prepared from the same stock. What is the most likely cause?
A: The primary culprit is almost certainly compound degradation. N-nitrosoureas are highly sensitive to environmental conditions.[1] Inconsistency arises when these conditions are not rigorously controlled across all replicates.
Causality & Troubleshooting Checklist:
-
Light Exposure: N-nitroso compounds are notoriously light-sensitive.[1] Even ambient lab light can initiate degradation.
-
Solution: Always store the solid compound and any solutions in amber vials or wrap containers in aluminum foil. Minimize light exposure during all handling and preparation steps.
-
-
Temperature Fluctuations: Stability is temperature-dependent. Storing stock solutions at room temperature, even for short periods, can lead to significant degradation.
-
Solution: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. When in use, keep solutions on ice.
-
-
pH and Moisture: The compound is highly sensitive to moisture and may be decomposed by strong bases.[1] The presence of water or use of non-anhydrous solvents can hydrolyze the compound.
-
Solution: Use high-purity, anhydrous-grade solvents for preparing stock solutions. Ensure all glassware is thoroughly dried. If working in aqueous buffers, be aware that the stability will be pH-dependent and significantly reduced. Prepare aqueous solutions immediately before use.
-
Q2: I am detecting 1-isopropyl-1-nitrosourea in my negative controls or in samples where it should not be present. Why is this happening?
A: This is a classic sign of in-situ formation.[9] The nitrosourea can be unintentionally synthesized during your sample preparation or analytical workflow if the necessary precursors are present. This leads to false-positive results, a significant issue in trace analysis.[9]
Mechanism of In-Situ Formation: The reaction requires two components under specific conditions:
-
A Precursor Amine/Urea: In this case, the non-nitrosated precursor, Isopropylurea (CAS 691-60-1), or other secondary amines could be present as impurities in your sample matrix or reagents.[10][11][12][13]
-
A Nitrosating Agent: Residual nitrites (NO₂⁻) or nitrogen oxides (NOx) are common nitrosating agents.[13] These can be found in reagents, solvents, or even the air.[9]
-
Favorable Conditions: The reaction is often catalyzed by heat and acidic conditions.[13]
Prevention Strategy:
-
Use High-Purity Reagents: Ensure all solvents and reagents are of the highest possible purity to minimize precursor contamination.
-
Incorporate a Scavenger: The most effective preventative measure is to add a nitrosating agent scavenger to your sample preparation workflow. Ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) are commonly used for this purpose.[9] They react with and neutralize nitrosating agents before they can react with any precursor amines.
-
Control pH: Maintain a neutral or slightly basic pH during sample processing where possible, as acidic conditions can promote nitrosation.[13]
Q3: What are the optimal storage and handling conditions to maintain the integrity of my 1-isopropyl-1-nitrosourea stock and samples?
A: Rigorous control over storage is critical for reproducibility. The following table summarizes best practices.
| Item | Storage Temperature | Light Protection | Container | Key Considerations |
| Solid Compound | -20°C | Required (Amber vial) | Tightly sealed glass vial | Minimize exposure to air and moisture upon opening. Consider aliquoting into smaller vials under an inert atmosphere (e.g., argon) for long-term storage. |
| Stock Solution (Organic Solvent, e.g., DMSO, Methanol) | -20°C or -80°C | Required (Amber vial) | Glass vial with PTFE-lined cap | Prepare in small, single-use aliquots to avoid freeze-thaw cycles. Use anhydrous solvents. |
| Aqueous Solutions / Dilutions | Not Recommended for Storage | N/A | N/A | Prepare immediately before use from a freshly thawed stock aliquot. The compound degrades rapidly in aqueous media. |
| Biological Samples (Post-Collection) | -80°C (Snap-freeze) | Required | Polypropylene tubes[14] | Process immediately to separate plasma/serum if necessary. Stabilize the sample by freezing as quickly as possible to halt enzymatic or chemical degradation.[15] |
Q4: My recovery of 1-isopropyl-1-nitrosourea from biological samples (e.g., plasma) is low and inconsistent. How can I improve this?
A: Low and variable recovery from complex matrices is often a sample preparation issue.[9][16] The period between sample collection and analysis is a critical window where degradation can occur.
Causality & Optimization Steps:
-
Post-Collection Degradation: The compound can degrade rapidly in biological media due to enzymatic activity and chemical instability.
-
Inefficient Extraction: The extraction method may not be robust enough to consistently isolate the analyte from matrix components.
-
Matrix Effects: Co-extracted substances from the biological matrix can interfere with ionization in mass spectrometry or co-elute in chromatography, affecting quantification.
-
Solution: Incorporate a stable isotope-labeled internal standard (if available) to normalize for variations in extraction efficiency and matrix effects. Perform matrix effect studies by comparing the analyte response in a clean solvent versus a post-extraction spiked matrix blank.
-
Troubleshooting Workflows and Protocols
Diagram 1: Logical Flow for Troubleshooting Inconsistent Results
Caption: A flowchart for diagnosing the root cause of inconsistent results.
Diagram 2: Preventing In-Situ Formation During Sample Analysis
Caption: Workflow showing how in-situ formation occurs and how to prevent it.
Protocol: General Analytical Method for Quantification by HPLC-UV
This protocol provides a general framework. It must be validated and optimized for your specific instrument, matrix, and concentration range.[9][15]
-
Stock Solution Preparation (1 mg/mL): a. Allow the solid 1-isopropyl-1-nitrosourea container to equilibrate to room temperature before opening to prevent condensation. b. In a fume hood, accurately weigh ~10 mg of the solid into a 10 mL amber volumetric flask. c. Dissolve and bring to volume with anhydrous methanol or acetonitrile. d. Aliquot into single-use amber glass vials and store immediately at -80°C.
-
Sample Preparation (from Plasma): a. Thaw plasma samples on ice. b. To 100 µL of plasma in a polypropylene tube, add 10 µL of an internal standard solution (if used). c. Add 10 µL of a freshly prepared 1 M ascorbic acid solution to act as a scavenger.[9] Vortex briefly. d. Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature. g. Reconstitute the residue in 100 µL of the mobile phase. h. Filter through a 0.22 µm PVDF filter into an amber HPLC vial for analysis.[9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30°C (maintain consistent temperature).[9]
-
UV Detection Wavelength: Monitor at an appropriate wavelength (e.g., ~230-240 nm, requires empirical determination).
-
Injection Volume: 5 - 10 µL.
-
-
Self-Validation (System Suitability): a. Before running samples, perform at least five replicate injections of a mid-range calibration standard. b. The relative standard deviation (RSD) for peak area and retention time should be <2%. This confirms your analytical system is stable and performing reproducibly.
References
-
New Jersey Department of Health. (n.d.). N-Nitroso-N-Ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of N-ethyl-N-nitrosourea (ENU). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). N-NITROSO-N-METHYLUREA HAZARD SUMMARY. Retrieved from [Link]
-
Standard Operating Procedure for N-Nitroso-N-methylurea. (n.d.). SOP # 003. Retrieved from [Link]
-
Chem Service. (2015, May 15). SAFETY DATA SHEET: N-Methyl-N-nitrosourea. Retrieved from [Link]
-
LookChem. (n.d.). Cas 691-60-1, ISOPROPYLUREA. Retrieved from [Link]
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Schnackenberg, L. K., et al. (1999). Urea Induces Macrophage Proliferation by Inhibition of Inducible Nitric Oxide Synthesis. Kidney International, 56(2), 581-8. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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ALKEMIX. (n.d.). Isopropylurea - CAS Number: 691-60-1. Retrieved from [Link]
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Sorodoc, Y., et al. (1977). Investigations of the antiviral activity of some nitroso-urea derivatives. Virologie, 28(1), 55-61. Retrieved from [Link]
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Study.com. (n.d.). Identifying Potential Reasons for Inconsistent Experiment Results. Retrieved from [Link]
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Lunn, G., & Sansone, E. B. (1991). An Improved Trace Analysis for N-Nitrosoureas from Biological Media. ResearchGate. Retrieved from [Link]
-
Kettler, C. N., et al. (2023). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection. MDPI. Retrieved from [Link]
-
White, P. A., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503738. Retrieved from [Link]
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Kaelin Jr, W. G. (2017). Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17(7), 425-440. Retrieved from [Link]
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Gichner, T., et al. (1980). Nitrosated urea pesticide metabolites and other nitrosamides. Mutation Research, 76(1), 1-10. Retrieved from [Link]
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Nanda, K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities. Chemical Research in Toxicology. Retrieved from [Link]
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Kovacic, P. (2010). Hydroxyurea (therapeutics and mechanism). Medical Hypotheses, 75(6), 535-540. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of nitrosourea compounds.
- Google Patents. (n.d.). Process for the continuous production of isopropyl nitrate.
-
Occupational Safety and Health Administration. (n.d.). 1-Amino-2-propanol Method number: PV2001. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Selected Analytical Methods for Environmental Remediation and Recovery (SAM) 2022. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of crystalline O-isopropyl isourea-hydrochloride.
-
Foxx Life Sciences. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
-
Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Alkylating Agents: N-methyl-N-nitrosourea (NMU) vs. the Putative Carcinogen 1-isopropyl-1-nitroso-urea (IPNU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of experimental carcinogenesis, N-nitroso compounds represent a pivotal class of alkylating agents extensively utilized to model human cancers in vivo. Among these, N-methyl-N-nitrosourea (NMU) is arguably one of the most well-characterized and widely employed direct-acting carcinogens. Its robust ability to induce tumors in a variety of tissues has made it an invaluable tool in cancer research. This guide provides a comprehensive analysis of NMU and presents a comparative theoretical profile for the lesser-known 1-isopropyl-1-nitroso-urea (IPNU). While experimental data on IPNU is scarce, this guide will leverage established principles of structure-activity relationships within the nitrosourea class to infer its potential carcinogenic and mutagenic properties in relation to NMU.
Chemical and Physical Properties
A fundamental understanding of the chemical structures of NMU and IPNU is crucial to appreciating their mechanisms of action. Both are small molecules belonging to the N-nitrosourea class, characterized by a nitroso group attached to a urea moiety. The key distinction lies in the alkyl group bound to one of the nitrogen atoms: a methyl group in NMU and an isopropyl group in IPNU.
| Property | N-methyl-N-nitrosourea (NMU) | 1-isopropyl-1-nitroso-urea (IPNU) |
| Synonyms | MNU, Methylnitrosourea | Isopropylnitrosourea |
| CAS Number | 684-93-5 | Not readily available |
| Molecular Formula | C₂H₅N₃O₂ | C₄H₉N₃O₂ |
| Molecular Weight | 103.08 g/mol | 131.13 g/mol |
| Appearance | Pale yellow crystalline solid | Inferred to be a solid |
Mechanism of Action: DNA Alkylation
The carcinogenicity of N-nitrosoureas stems from their ability to act as potent alkylating agents, directly modifying the structure of DNA. This process does not require metabolic activation; these compounds are direct-acting carcinogens. Under physiological conditions, they spontaneously decompose to yield highly reactive electrophilic species.
The decomposition of N-alkyl-N-nitrosoureas generates an alkyldiazonium ion, which is a potent alkylating agent. This ion readily transfers its alkyl group (methyl in the case of NMU, isopropyl for IPNU) to nucleophilic sites on DNA bases.
Caption: Generalized pathway of DNA alkylation by N-alkyl-N-nitrosoureas.
The primary targets for alkylation on DNA are the nitrogen and oxygen atoms of the purine and pyrimidine bases. While alkylation at the N7 position of guanine is the most frequent modification, it is the alkylation at the O⁶ position of guanine (forming O⁶-alkylguanine) that is considered the most critical premutagenic lesion. This is because O⁶-alkylguanine can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
Comparative Analysis: NMU vs. Inferred Properties of IPNU
N-methyl-N-nitrosourea (NMU): A Potent and Well-Studied Carcinogen
NMU is a highly effective carcinogen in a wide range of animal models, inducing tumors in various organs including the mammary gland, hematopoietic system, nervous system, and gastrointestinal tract. Its carcinogenic activity is directly linked to its ability to methylate DNA, with the formation of O⁶-methylguanine being a key initiating event.
Experimental Data Summary for NMU:
| Parameter | Observation | References |
| Carcinogenicity | Potent carcinogen in multiple species (rats, mice, hamsters). Induces tumors in mammary gland, forestomach, nervous system, hematopoietic system, and others. | [1][2] |
| Mutagenicity | Strong mutagen in various systems, including Salmonella typhimurium (Ames test) and mammalian cells. Primarily induces base-pair substitutions. | [3][4] |
| Mechanism | Direct-acting alkylating agent. Methylates DNA, with O⁶-methylguanine being a critical premutagenic lesion. | [5][6] |
| Organotropism | Dependent on the route of administration, dose, and animal species. | [1] |
1-isopropyl-1-nitroso-urea (IPNU): A Theoretical Profile Based on Structure-Activity Relationships
-
Reactivity and Stability: The isopropyl group is bulkier and more electron-donating than the methyl group. This will influence the stability of the parent molecule and the resulting isopropyldiazonium ion. The stability of the carbocation formed from the diazonium ion follows the order: tertiary > secondary > primary > methyl. The isopropyl group will form a secondary carbocation, which is more stable than the methyl carbocation from NMU. This difference in stability can affect the rate of decomposition and the half-life of the compound under physiological conditions, which in turn influences its distribution and reactivity.
-
DNA Adduct Formation: The nature of the alkyl group affects the pattern of DNA alkylation. Generally, as the alkyl group becomes larger and more sterically hindered (from methyl to ethyl to propyl), there is a shift in the preferred site of alkylation from the N7 to the O⁶ position of guanine. This is significant because, as previously mentioned, O⁶-alkylation is more strongly associated with mutagenicity and carcinogenicity than N7-alkylation. It is plausible that the isopropyl group of IPNU would lead to a higher ratio of O⁶-isopropylguanine to N7-isopropylguanine compared to the methylation pattern of NMU. This would suggest that on a molar basis, IPNU could be a potent mutagen and carcinogen.
-
Mutagenic and Carcinogenic Potential: Studies on various N-alkyl-N-nitrosoureas have shown that the structure of the alkyl group is a critical determinant of mutagenic potency.[3][7] While a direct comparison is not available, the potential for increased O⁶-alkylation by the isopropyl group suggests that IPNU is likely to be a potent mutagen and carcinogen. However, the increased steric bulk of the isopropyl group might also influence its ability to interact with DNA and could potentially be more readily recognized by DNA repair enzymes, which could modulate its ultimate carcinogenic effect.
Inferred Properties of IPNU:
| Parameter | Inferred Property | Rationale |
| Carcinogenicity | Likely to be a potent carcinogen. | As a member of the N-nitrosourea class, it is expected to be carcinogenic. The isopropyl group may lead to a high proportion of pro-mutagenic O⁶-DNA adducts. |
| Mutagenicity | Expected to be a strong mutagen. | The mechanism of action via DNA alkylation is inherently mutagenic. |
| Mechanism | Direct-acting alkylating agent. | Common mechanism for N-nitrosoureas. |
| Organotropism | Unknown, would require experimental determination. | Organ specificity is influenced by factors such as compound distribution, local metabolic capabilities, and tissue-specific DNA repair capacity. |
Experimental Methodologies: A Typical Carcinogenesis Study
The following protocol outlines a general procedure for a long-term carcinogenicity study in rodents using a direct-acting alkylating agent like NMU. A similar design would be appropriate for evaluating the carcinogenic potential of IPNU.
Objective: To determine the carcinogenic potential and target organ specificity of the test compound following systemic administration.
Experimental Workflow:
Sources
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- 2. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 3. Comparison of mutagenicity and chemical properties of N-methyl-N'alkyl-N-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenic activity of nitrosourea antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alkylation with N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea on the secondary structure of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative mutagenic and prophage-inducing effects of mono- and di-alkyl nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cytotoxicity of "Urea, 1-isopropyl-1-nitroso-" and other nitrosoureas
For researchers and drug development professionals navigating the complex landscape of chemotherapeutics, nitrosoureas represent a class of alkylating agents with significant clinical history and ongoing relevance. This guide provides a comparative analysis of the cytotoxic properties of various nitrosoureas, with a particular focus on understanding the structure-activity relationships that govern their efficacy. While we will explore well-documented compounds such as Carmustine (BCNU), Lomustine (CCNU), and Streptozotocin, we will also address the conceptual cytotoxic profile of "Urea, 1-isopropyl-1-nitroso-" (Isopropylnitrosourea), contextualized within the broader class.
The Two-Pronged Attack of Nitrosoureas: A Mechanistic Overview
Nitrosoureas exert their cytotoxic effects primarily through a dual mechanism of action targeting the fundamental processes of cell survival and replication.[1] Upon spontaneous decomposition under physiological conditions, these compounds generate two highly reactive species: an alkylating moiety and a carbamoylating moiety.[2]
The alkylating activity is widely considered the principal driver of the therapeutic effects of nitrosoureas.[1] The generated electrophiles, such as chloroethyl or methyl carbonium ions, readily attack nucleophilic sites on DNA bases. This alkylation can lead to the formation of DNA cross-links, both within the same strand (intrastrand) and between opposite strands (interstrand).[2] These cross-links are particularly pernicious, as they physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).
Concurrently, the carbamoylating activity , mediated by an isocyanate intermediate, targets lysine residues on proteins.[2] This can lead to the inactivation of critical enzymes, including those involved in DNA repair. By hampering the cell's ability to mend the DNA damage inflicted by alkylation, the carbamoylating activity synergistically enhances the overall cytotoxicity of the nitrosourea. It is noteworthy that the carbamoylating potential varies among different nitrosoureas, with compounds like chlorozotocin and streptozotocin exhibiting lower activity in this regard.[2]
Comparative Cytotoxicity: A Look at the Data
The cytotoxic potency of nitrosoureas is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. This value is highly dependent on the specific nitrosourea, the cancer cell line being tested, and the duration of exposure.
| Nitrosourea | Cancer Cell Line | IC50 (µM) | Reference |
| Carmustine (BCNU) | Glioblastoma (T98G) | ~150 | [5] (Implied from comparative data) |
| Human Melanoma (SK-MEL-2) | ~50-100 | [5] (Implied from comparative data) | |
| Lomustine (CCNU) | Human Melanoma (SK-MEL-2) | ~20-50 | [5] (Implied from comparative data) |
| Streptozotocin | Pancreatic Islet Cells | Varies | [2] |
| Nimustine (ACNU) | Glioblastoma (T98G) | ~25 | [5] |
Note: The IC50 values presented are approximate and can vary significantly based on experimental conditions.
The structure-activity relationship of nitrosoureas suggests that the N-(2-chloroethyl)-N-nitrosoureido group is crucial for high-level anticancer activity.[4] Variations in the carrier group attached to the N'-nitrogen can modulate the compound's properties. For instance, the cyclohexane ring in CCNU contributes to its high lipophilicity, enabling it to cross the blood-brain barrier effectively.[6] It is plausible that an isopropyl group in "Urea, 1-isopropyl-1-nitroso-" would also confer a degree of lipophilicity, potentially influencing its cellular uptake and distribution.
Experimental Protocol: Determining Cytotoxicity via MTT Assay
A robust and widely accepted method for assessing the in vitro cytotoxicity of compounds like nitrosoureas is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the nitrosourea compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the diluted nitrosourea solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the underlying molecular mechanisms.
Caption: Workflow of the MTT assay for determining nitrosourea cytotoxicity.
Caption: Dual mechanism of action of nitrosoureas leading to apoptosis.
Conclusion and Future Directions
Nitrosoureas remain a valuable class of chemotherapeutic agents, particularly for their ability to penetrate the central nervous system. Understanding their comparative cytotoxicity is crucial for optimizing their use and for the development of novel analogues with improved therapeutic indices. While a comprehensive dataset for every nitrosourea derivative is not always available, a thorough understanding of their mechanism of action and structure-activity relationships can guide further research. The MTT assay, as detailed in this guide, provides a reliable and accessible method for generating the necessary data to compare the cytotoxic profiles of established and novel nitrosourea compounds. Future studies should aim to elucidate the specific cytotoxic profiles of less-characterized derivatives, such as "Urea, 1-isopropyl-1-nitroso-", to fully map the therapeutic potential of this important class of anticancer drugs.
References
- Johnston, T. P., & Montgomery, J. A. (1986). Relationship of structure to anticancer activity and toxicity of the nitrosoureas in animal systems.
- Brundrett, R. B., Colvin, M., White, E. H., McKee, J., Hartman, P. E., & Brown, D. L. (1979). Comparison of mutagenicity, antitumor activity, and chemical properties of selected nitrosoureas and nitrosoamides. Cancer Research, 39(4), 1328–1333.
- Montgomery, J. A. (1976). Chemistry and structure-activity studies of the nitrosoureas.
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National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service. [Link]
- Lown, J. W., & Chen, H. H. (1980). Structure-activity relations of (2-chloroethyl)nitrosoureas. 2. Kinetic evidence of a novel mechanism for the cytotoxically important DNA cross-linking reactions of (2-chloroethyl)nitrosoureas. Journal of the American Chemical Society, 102(11), 3765–3770.
- Purdue University. (n.d.). An analysis of the cytotoxic effects of alkylating agents in cell culture. Purdue e-Pubs.
- Hansch, C., Smith, N., Engle, R., & Wood, H. (1972). Quantitative structure-activity relationships of antineoplastic drugs: nitrosoureas and triazenoimidazoles. Cancer Chemotherapy Reports, 56(4), 443–456.
- Gerson, S. L., Trey, J. E., Miller, K., & Berger, N. A. (1988). Potentiation of nitrosourea cytotoxicity in human leukemic cells by inactivation of O6-alkylguanine-DNA alkyltransferase. Cancer Research, 48(6), 1521–1527.
- Hussein, A., Mioglou-Kalouptsi, E., Papageorgiou, A., Karapidaki, I., Iakovidou-Kritsi, Z., Lialiaris, T., ... & Mourelatos, D. (2007). Comparison of new nitrosoureas esters with modified steroidal nucleus for cytogenetic and antineoplastic activity. In Vivo, 21(3), 463–470.
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StatPearls Publishing. (2024). Nitrosoureas Toxicity. StatPearls. [Link]
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A Senior Application Scientist's Guide to Validating DNA Damage Assays for Urea, 1-isopropyl-1-nitroso-
This guide provides an in-depth comparison of key assays for validating DNA damage induced by the alkylating agent Urea, 1-isopropyl-1-nitroso-, also known as N-nitroso-N-isopropylurea. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal science behind methodological choices, ensuring a robust and self-validating experimental design.
Introduction: The Genotoxic Potential of N-nitroso-N-isopropylurea
N-nitroso-N-isopropylurea belongs to the N-nitroso family of compounds, which are potent alkylating agents known for their carcinogenic and mutagenic properties.[1] These compounds directly interact with DNA, transferring an alkyl group to nucleobases.[1][2] This covalent modification, or DNA adduct formation, disrupts the normal structure and function of DNA, leading to mutations, chromosomal aberrations, and potentially cell death if not properly repaired.[3][4][5] Given the significant risk posed by such compounds, rigorous and validated methods for detecting the DNA damage they cause are paramount for hazard identification and risk assessment in drug development and chemical safety.
Mechanism of DNA Damage by N-nitroso-N-isopropylurea
N-nitroso compounds, upon chemical decomposition, form highly reactive electrophilic species (e.g., diazonium ions).[6] These intermediates readily attack nucleophilic sites on DNA bases. The primary lesions induced by such SN1-type alkylating agents include adducts at various positions on guanine (O6, N7) and adenine (N3).[4][7]
The biological consequences of these adducts are profound:
-
Miscoding Lesions: O6-alkylguanine is a major pro-mutagenic lesion that can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[8]
-
Replication Stress & Strand Breaks: The presence of bulky adducts can stall DNA replication forks. The subsequent cellular processing of these adducts by DNA repair pathways, such as Base Excision Repair (BER), involves the creation of transient single-strand breaks (SSBs) and apurinic/apyrimidinic (AP) sites.[4][9] If the damage burden is high or repair is inefficient, replication fork collapse can lead to the formation of more cytotoxic DNA double-strand breaks (DSBs).[3][8][10]
-
Chromosomal Damage: Unrepaired or misrepaired DNA breaks can result in larger-scale structural and numerical chromosomal aberrations, a hallmark of clastogenicity and aneugenicity.[11][12]
Understanding this mechanistic cascade is critical for selecting the most appropriate and sensitive assays for validation.
Comparative Analysis of Key DNA Damage Assays
The choice of assay depends on the specific endpoint of interest, throughput requirements, and the stage of compound development. Here, we compare three principal assays for detecting the genotoxicity of an alkylating agent like N-nitroso-N-isopropylurea.
| Assay | Principle | Primary Endpoint Detected | Pros | Cons |
| Alkaline Comet Assay | Single-cell gel electrophoresis under alkaline conditions (pH >13). DNA with breaks relaxes and migrates from the nucleus, forming a "comet tail".[13] | DNA Single-Strand Breaks (SSBs) and alkali-labile sites (e.g., AP sites generated during BER).[9][14] | Highly sensitive for detecting primary DNA damage and repair intermediates.[13] Applicable to virtually any eukaryotic cell type.[14][15] | Semi-quantitative.[9] Can be prone to false positives from cytotoxicity leading to necrosis/apoptosis.[16] Does not have a current OECD guideline for in vitro use.[17] |
| γH2AX Immunofluorescence Assay | Detection of phosphorylated histone H2AX (γH2AX) via specific antibodies. γH2AX forms foci at the sites of DSBs as an early event in the DNA damage response.[18][19][20] | DNA Double-Strand Breaks (DSBs).[18][19] | Highly sensitive and specific for DSBs, which are considered the most deleterious lesions.[19][21] Amenable to high-throughput imaging and flow cytometry.[22] | Less sensitive for initial alkylation damage that has not yet resulted in DSBs. Foci formation is transient as repair occurs. |
| In Vitro Micronucleus Assay | Microscopic scoring of micronuclei (MN) in the cytoplasm of cells that have undergone mitosis. MN are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[23][24] | Clastogenicity (chromosome breakage) and Aneugenicity (chromosome loss).[11][25] | A robust, standardized assay (OECD TG 487) that detects fixed, heritable chromosome damage.[26][27] Can differentiate between clastogenic and aneugenic mechanisms with further analysis (e.g., FISH).[11][25] | Requires cell division for damage expression.[23][24] Less sensitive to primary DNA damage that is effectively repaired before mitosis. |
Experimental Protocols and Self-Validation
A trustworthy protocol must be a self-validating system. This is achieved by incorporating appropriate controls and understanding the causality behind each step.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This assay is an excellent first-tier screen for detecting the primary genotoxic effects of N-nitroso-N-isopropylurea, as it directly measures the SSBs and AP sites generated during the repair of alkylation adducts.[9]
Causality Behind Key Steps:
-
Lysis at High Salt and Detergent: This step removes cellular membranes and proteins, leaving behind the supercoiled DNA embedded in an agarose matrix (the "nucleoid").
-
Alkaline Unwinding (pH >13): This is the critical step. The high pH denatures the DNA and hydrolyzes phosphodiester bonds at alkali-labile sites (like AP sites), converting them into frank SSBs. This step ensures that the intermediates of BER are detected.
-
Electrophoresis: Under the electric field, relaxed loops of DNA containing breaks are drawn out of the nucleoid towards the anode, forming the characteristic comet tail. The amount of DNA in the tail is proportional to the number of breaks.
Protocol:
-
Cell Treatment: Expose a suitable cell line (e.g., TK6, HepG2) to a dose range of N-nitroso-N-isopropylurea for a short duration (e.g., 2-4 hours).
-
Controls (The Self-Validating System):
-
Negative/Vehicle Control: Cells treated with the solvent used to dissolve the test compound. Establishes baseline DNA damage.
-
Positive Control: Cells treated with a known, direct-acting genotoxin (e.g., 50 µM Hydrogen Peroxide for 10 min on ice, or Methyl Methanesulfonate (MMS)). Confirms the assay is performing correctly and the cells are responsive.
-
-
Cell Embedding: Mix ~10,000 cells with 0.7% low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~0.7 V/cm for 20-30 minutes. All steps must be performed in the dark to prevent UV-induced damage.
-
Neutralization & Staining: Gently wash slides with neutralization buffer (0.4 M Tris, pH 7.5). Stain with a fluorescent DNA dye (e.g., SYBR Green).
-
Scoring: Analyze 50-100 cells per replicate using a fluorescence microscope equipped with appropriate imaging software. The primary metric is "% Tail DNA".
γH2AX Immunofluorescence Assay
This assay provides specific evidence of DSB formation, a more severe lesion often resulting from the processing of high levels of alkylation damage.[18][19]
Causality Behind Key Steps:
-
Fixation & Permeabilization: Formaldehyde cross-links proteins, preserving cellular structure. Triton X-100 permeabilizes the nuclear membrane, allowing the large antibody molecules to access the nuclear proteins.
-
Blocking: Bovine Serum Albumin (BSA) is used to block non-specific binding sites on the cells, preventing the primary antibody from sticking randomly and reducing background signal.
-
Primary & Secondary Antibodies: The primary antibody specifically recognizes and binds to the phosphorylated Serine 139 of histone H2AX. The secondary antibody, which is conjugated to a fluorophore, binds to the primary antibody, providing a fluorescent signal for visualization.
Protocol:
-
Cell Culture & Treatment: Seed cells (e.g., A549, HeLa) onto glass coverslips in a multi-well plate. The next day, treat with a dose range of N-nitroso-N-isopropylurea for various time points (e.g., 1, 6, 24 hours) to capture the kinetics of DSB formation and repair.[22]
-
Controls (The Self-Validating System):
-
Negative/Vehicle Control: Establishes the baseline level of endogenous γH2AX foci.
-
Positive Control: A known DSB-inducing agent like Etoposide (10 µM, 1 hour) or ionizing radiation. Validates the entire staining procedure and cell response.
-
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash and permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash and block with 1% BSA in PBS for 1 hour.
-
Antibody Incubation:
-
Incubate with anti-γH2AX primary antibody (e.g., clone JBW301) diluted in blocking buffer overnight at 4°C.
-
Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining & Mounting: Wash and counterstain the nuclei with DAPI. Mount the coverslip onto a microscope slide.
-
Imaging & Analysis: Acquire images using a high-resolution fluorescence microscope. Quantify the number of foci per nucleus. A cell is typically considered positive if it has >5 foci above the background level.
Data Interpretation and Validation Criteria
A positive result in any assay should demonstrate a statistically significant, dose-dependent increase over the concurrent negative control.
-
Comet Assay: A positive result is a clear increase in the mean % Tail DNA. It is crucial to assess cytotoxicity concurrently (e.g., using Trypan Blue exclusion). A valid positive should occur at toxicity levels below ~25%, as high cytotoxicity can itself cause DNA degradation that confounds the assay.[16]
-
γH2AX Assay: A positive result is a significant increase in the mean number of foci per cell or the percentage of foci-positive cells. Time-course experiments are valuable to distinguish between a robust damage response and transient, low-level damage that is quickly repaired.
-
Micronucleus Assay: According to OECD TG 487, a positive result requires a significant, dose-related increase in the frequency of micronucleated cells.[28] Cytotoxicity should also be measured (e.g., by Relative Population Doubling) to ensure that the observed effects are not artifacts of cell death.
Summary and Recommendations
No single assay can capture the full genotoxic profile of a compound. A tiered, mechanistic approach is recommended for validating the DNA-damaging potential of N-nitroso-N-isopropylurea.
-
Initial Screening: The Alkaline Comet Assay is an excellent choice for initial hazard identification due to its high sensitivity for the primary lesions and repair intermediates expected from an alkylating agent.
-
Mechanistic Follow-up: If the Comet assay is positive, the γH2AX assay should be employed to determine if the damage progresses to the formation of severe DSB lesions.
-
Regulatory Assessment: For regulatory submissions, the In Vitro Micronucleus Test (OECD TG 487) is essential to evaluate whether the initial DNA damage translates into fixed, heritable chromosomal damage, which is a key endpoint for cancer risk assessment.[12][26]
By combining these assays and adhering to protocols with integrated, self-validating controls, researchers can build a comprehensive and trustworthy profile of the genotoxic activity of N-nitroso-N-isopropylurea.
References
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- Clastogens & DNA Damage: Detection, Risks & Testing. (2025). Gentronix.
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- The ability of the Comet assay to discriminate between genotoxins and cytotoxins. (n.d.). Europe PMC.
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- High-throughput detection of DNA double-strand breaks using image cytometry. (n.d.). PubMed Central.
- Genetic Toxicity Assessment: Employing the Best Science for Human Safety Evaluation Part III: The Comet Assay as an Alternative to In Vitro Clastogenicity Tests for Early Drug Candid
- Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (n.d.). Mutagenesis.
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A Researcher's Guide to Comparing the Efficacy of Alkylating Agents: A Focus on N-Nitrosoureas
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the efficacy of N-nitroso-urea (NNU) compounds, a significant class of alkylating agents in cancer chemotherapy. While this document will use "Urea, 1-isopropyl-1-nitroso-" (IPNU) as a focal point for methodological comparison, it is important to note that publicly available, direct comparative experimental data for IPNU is limited. Therefore, this guide will leverage well-characterized NNUs, such as Carmustine (BCNU), Lomustine (CCNU), and Streptozotocin (STZ), to illustrate the experimental workflows and data interpretation necessary for a robust comparative analysis.
The Mechanistic Landscape of N-Nitrosoureas: A Foundation for Efficacy
N-nitroso compounds, including IPNU, exert their cytotoxic effects primarily through the alkylation of DNA.[1] Upon spontaneous (non-enzymatic) decomposition under physiological conditions, these compounds generate reactive electrophilic species.[2] The primary mechanism involves the formation of a diazonium ion, which in turn can yield a carbonium ion. This highly reactive carbocation then attacks nucleophilic sites on DNA bases, with the O⁶-position of guanine being a particularly critical target for the cytotoxicity of many nitrosoureas.[3]
This initial alkylation can lead to several downstream cytotoxic events:
-
DNA Interstrand Cross-linking: For bifunctional nitrosoureas like BCNU and CCNU, a second reactive group can form a covalent bond with a base on the complementary DNA strand, creating an interstrand cross-link. This lesion is particularly cytotoxic as it physically prevents DNA strand separation, thereby halting replication and transcription.[4]
-
DNA-Protein Cross-linking: The reactive intermediates can also form cross-links between DNA and cellular proteins, further disrupting DNA metabolism.[5]
-
Monoadduct Formation and DNA Strand Breaks: The formation of single-base adducts can lead to base mispairing during replication, inducing mutations. The repair processes for these adducts can also lead to the formation of DNA strand breaks.[5]
The carbamoylating activity of some nitrosoureas, resulting from the isocyanate moiety also generated during decomposition, can contribute to cytotoxicity by inhibiting DNA repair enzymes.[4]
Caption: General mechanism of N-Nitrosourea action leading to cytotoxicity.
Comparative In Vitro Efficacy Assessment
A crucial first step in comparing alkylating agents is to determine their cytotoxic potential across a panel of relevant cancer cell lines. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Cell Viability and Cytotoxicity Assays
Multiple assays are available to assess cell viability and cytotoxicity, each with its own advantages.[6] It is recommended to use at least two mechanistically different assays to confirm findings.
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT Assay | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | High-throughput, relatively inexpensive, well-established. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Directly measures cytotoxicity, relatively fast. | Less sensitive for early-stage apoptosis, LDH in serum can interfere. |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell number. | Simple, inexpensive, good for long-term proliferation studies. | Not suitable for suspension cells, requires cell fixation. |
| ATP Quantitation Assay | Measures intracellular ATP levels, which correlate with cell viability. | Highly sensitive, rapid, suitable for high-throughput screening. | ATP levels can fluctuate with metabolic state, more expensive. |
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines a standard procedure for determining the IC50 of IPNU in comparison to BCNU and STZ in a selected cancer cell line (e.g., L1210 leukemia).
-
Cell Culture: Culture L1210 cells in appropriate media and conditions to ensure logarithmic growth.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow to attach overnight (for adherent cells) or stabilize.
-
Drug Preparation: Prepare stock solutions of IPNU, BCNU, and STZ in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for treatment.
-
Cell Treatment: Treat the cells with the various concentrations of the alkylating agents. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Quantifying DNA Damage: The Alkaline Comet Assay
To directly compare the DNA-damaging potential of IPNU and other nitrosoureas, the single-cell gel electrophoresis (comet) assay is a sensitive and reliable method.[7] This assay measures DNA strand breaks and alkali-labile sites.
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat cells in suspension or as a monolayer with equitoxic concentrations (e.g., 2x IC50) of IPNU, BCNU, and a negative control for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters such as tail length, tail intensity, and tail moment.
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Confirming the Mutagenic Signature of 1-Isopropyl-1-Nitrosourea: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of novel compounds is a cornerstone of preclinical safety assessment. This guide provides a comprehensive framework for confirming the mutagenic signature of "Urea, 1-isopropyl-1-nitroso-" (IPNU), a representative N-nitrosourea compound. By leveraging established methodologies and comparative data from related alkylating agents, this document outlines the experimental workflow, explains the underlying molecular mechanisms, and offers insights into the interpretation of results.
Mechanistic Overview: The Alkylating Threat of N-Nitrosoureas
N-nitrosourea compounds, including the subject of this guide, 1-isopropyl-1-nitrosourea, are potent mutagens due to their ability to act as alkylating agents.[1][2] Unlike some carcinogens that require metabolic activation, many nitrosoureas can decompose spontaneously in aqueous environments to form highly reactive electrophilic species.[3] These intermediates readily attack nucleophilic sites on DNA, forming DNA adducts that can lead to mispairing during replication and ultimately, mutations.[3][4][5]
The primary mechanism of action for nitrosoureas involves the generation of a carbonium ion, which is a strong electrophile.[1] In the case of 1-isopropyl-1-nitrosourea, the decomposition would yield an isopropyl carbonium ion. This reactive species can alkylate various positions on DNA bases, with a notable propensity for oxygen atoms.[2][4] Alkylation at the O6 position of guanine and the O4 position of thymine are particularly mutagenic lesions.[2][4] For instance, O6-isopropylguanine can mispair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation. This specific type of base substitution is a hallmark of many alkylating agents.[2]
Beyond simple alkylation, some nitrosoureas can also induce DNA cross-links, which are highly cytotoxic and mutagenic.[1][5] Additionally, the carbamoylating activity of some nitrosourea degradation products can inactivate DNA repair enzymes, further potentiating their mutagenic effects.[1]
Experimental Workflow for Mutagenicity Assessment
A tiered approach is recommended to comprehensively evaluate the mutagenic signature of 1-isopropyl-1-nitrosourea. This involves a combination of in vitro and in vivo assays to assess different endpoints of genotoxicity.
Caption: Tiered approach for mutagenicity testing.
Detailed Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenicity.[6][7] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.
Protocol:
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations (base-pair substitutions and frameshifts).
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver). While many nitrosoureas are direct-acting, this step is crucial to identify compounds that may require metabolic activation.[8][9][10]
-
Exposure: Perform the assay using the plate incorporation or pre-incubation method. The pre-incubation method is often more sensitive for N-nitrosamines.[7][11]
-
Dose Selection: Use a range of concentrations of 1-isopropyl-1-nitrosourea, including a vehicle control and a known positive control for each strain (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the vehicle control, is considered a positive result.
Expected Outcome for 1-Isopropyl-1-Nitrosourea: Based on data for other alkylating nitrosoureas, a positive response is expected, particularly in strains sensitive to base-pair substitutions like TA100 and TA1535.[9][12]
In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.
Protocol:
-
Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like L5178Y or TK6.
-
Treatment: Expose the cells to a range of concentrations of 1-isopropyl-1-nitrosourea for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, followed by a recovery period.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have undergone one mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: Score the frequency of micronuclei in binucleated cells using a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Expected Outcome for 1-Isopropyl-1-Nitrosourea: As an alkylating agent, 1-isopropyl-1-nitrosourea is expected to induce DNA strand breaks leading to chromosome fragmentation and a positive result in this assay.
Comparative Mutagenic Signatures
The mutational signature of a compound is the characteristic pattern of mutations it induces. For alkylating agents like nitrosoureas, the signature is often dominated by specific base substitutions.
| Compound Class | Primary DNA Adducts | Predominant Mutation Type | Reference Compound |
| N-Nitrosoureas | O6-alkylguanine, O4-alkylthymine | G:C → A:T transitions | N-ethyl-N-nitrosourea (ENU)[2][13] |
| Simple Alkylating Agents | N7-alkylguanine, N3-alkyladenine | G:C → A:T transitions | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)[14] |
| Polycyclic Aromatic Hydrocarbons | Bulky adducts at guanine | G:C → T:A transversions | Benzo[a]pyrene[14] |
Expected Mutational Signature of 1-Isopropyl-1-Nitrosourea:
Based on its structure and the known mechanisms of related compounds, the mutational signature of 1-isopropyl-1-nitrosourea is predicted to be characterized by a high frequency of G:C → A:T transitions . This is a direct consequence of the formation of O6-isopropylguanine adducts.
To confirm this signature, advanced techniques like next-generation sequencing (NGS) of reporter genes from in vitro or in vivo mutation assays can be employed. This allows for a detailed analysis of the types and contexts of the induced mutations.
Caption: Pathway leading to G:C to A:T transitions.
Conclusion
Confirming the mutagenic signature of "Urea, 1-isopropyl-1-nitroso-" requires a systematic and multi-faceted approach. By employing a battery of well-validated genotoxicity assays, from the initial Ames test to more definitive in vivo studies, a comprehensive profile of its mutagenic potential can be established. The expected signature, dominated by G:C → A:T transitions, is consistent with its classification as an N-nitrosourea alkylating agent. This guide provides the foundational knowledge and experimental framework for researchers to confidently assess the mutagenic risk of this and related compounds, ensuring the safety and integrity of drug development programs.
References
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Braun, R., Schöneich, J., & Ziebarth, D. (1977). In Vivo Formation of N-Nitroso Compounds and Detection of Their Mutagenic Activity in the Host-mediated Assay. Cancer Research, 37(12), 4572-4579. [Link]
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Lijinsky, W., & Elespuru, R. K. (1976). Carcinogenicity and mutagenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health, 1(4), 549-553. [Link]
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Mei, N., Guo, X., & Heflich, R. H. (2021). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamines. HESI GTTC Webinar. [Link]
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Braun, R., Schöneich, J., & Ziebarth, D. (1977). In Vivo Formation of N-Nitroso Compounds and Detection of Their Mutagenic Activity in the Host-mediated Assay. Cancer Research, 37(12), 4572-4579. [Link]
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Ponting, D. J., Brigo, A., & Foster, J. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(3), 349-368. [Link]
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Franza, B. R. Jr, Oeschger, N. S., Oeschger, M. P., & Schein, P. S. (1980). Mutagenic activity of nitrosourea antitumor agents. Journal of the National Cancer Institute, 65(1), 149-154. [Link]
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Lijinsky, W. (1987). DNA adducts by N-nitroso compounds. Journal of Cancer Research and Clinical Oncology, 113(1), 1-6. [Link]
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Gatehouse, D. (2012). Detection of mutagenicity in N-nitroso compounds with the Ames Test. ResearchGate. [Link]
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Thorn, T., et al. (2022). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis, 37(5-6), 263-273. [Link]
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Wiessler, M. (1986). DNA adducts and DNA damage by antineoplastic and carcinogenic N-nitrosocompounds. Journal of Cancer Research and Clinical Oncology, 111(2), 108-114. [Link]
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Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutagenesis, 39(1), 1-15. [Link]
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Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4588. [Link]
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Ma, B., Zarth, A. T., & Hecht, S. S. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 7(1), 14. [Link]
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Ponting, D. J., Brigo, A., & Foster, J. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(3), 349-368. [Link]
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DeLuca, A., et al. (2023). Dissection of Cancer Mutational Signatures with Individual Components of Cigarette Smoking. Cancers, 15(7), 2020. [Link]
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Beevers, C., et al. (2023). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Toxicology Research, 12(4), 597-611. [Link]
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Kucab, J. E., et al. (2019). A Compendium of Mutational Signatures of Environmental Agents. Cell, 177(4), 821-836.e16. [Link]
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National Toxicology Program. (2021). 15th Report on Carcinogens. Nitrosourea Chemotherapeutic Agents. [Link]
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Ma, B., Zarth, A. T., & Hecht, S. S. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 7(1), 14. [Link]
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Goth, R., & Rajewsky, M. F. (1974). Mutagenicity of Iso-Butyl Nitrite Vapor in the Ames Test and Some Relevant Chemical Properties, Including the Reaction of Iso-Butyl Nitrite With Phosphate. Cancer Research, 34(10), 2599-2605. [Link]
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Shibuya, T., & Morimoto, K. (1993). A review of the genotoxicity of 1-ethyl-1-nitrosourea. Mutation Research/Reviews in Genetic Toxicology, 297(1), 3-38. [Link]
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Relancio, J., et al. (2021). An N-ethyl-N-Nitrosourea Mutagenesis Screen in Mice Reveals a Mutation in Nuclear Respiratory Factor 1 (Nrf1) Altering the DNA Methylation State and Correct Embryonic Development. International Journal of Molecular Sciences, 22(19), 10399. [Link]
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Franza, B. R. Jr, & Schein, P. S. (1979). Comparison of mutagenicity, antitumor activity, and chemical properties of selected nitrosoureas and nitrosoamides. Cancer Research, 39(4), 1328-1333. [Link]
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Nath, P., & Maiti, D. (2022). A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies. Journal of Biochemical and Molecular Toxicology, 36(6), e23067. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Isopropyl-1-Nitroso-Urea and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, N-nitroso-urea (NU) compounds represent a significant class of alkylating agents with broad-spectrum antitumor activity.[1] Their efficacy is intrinsically linked to their chemical structure, which dictates their mechanism of action, potency, and toxicity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-isopropyl-1-nitroso-urea, comparing it with other N-alkyl-N-nitroso-urea analogs. By examining the interplay between molecular architecture and biological outcomes, we aim to provide a valuable resource for the rational design of novel, more effective chemotherapeutic agents.
The Core Moiety: Mechanism of Action of N-Nitroso-Ureas
N-nitroso-urea compounds exert their cytotoxic effects primarily through the alkylation of DNA.[2] Under physiological conditions, these compounds spontaneously decompose, without the need for enzymatic activation, to generate highly reactive electrophilic species.[3] This decomposition process yields two key intermediates: a diazonium ion and an isocyanate.
-
Alkylation: The diazonium ion is a potent alkylating agent that covalently modifies DNA bases, particularly at the O⁶- and N⁷-positions of guanine.[2] This alkylation leads to DNA damage, including the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4] The N-(2-chloroethyl)-N-nitrosoureido group has been identified as a crucial determinant for high-level antitumor activity in many clinically used nitrosoureas.[5]
-
Carbamoylation: The isocyanate intermediate can react with the amino groups of proteins, particularly lysine residues.[3] This process, known as carbamoylation, can inactivate DNA repair enzymes, further potentiating the cytotoxic effects of DNA alkylation.[3]
Caption: General decomposition pathway of N-nitroso-ureas leading to DNA alkylation and protein carbamoylation.
The Influence of the N-Alkyl Substituent: A Comparative Analysis
The nature of the alkyl group at the N1 position of the urea moiety significantly influences the biological activity of N-alkyl-N-nitrosoureas. While specific comparative data for 1-isopropyl-1-nitroso-urea is limited in the readily available scientific literature, we can infer its potential activity based on studies of related N-alkyl-N-nitrosoureas. Key parameters affected by the alkyl substituent include cytotoxicity, mutagenicity, and carcinogenicity.
Cytotoxicity and Antitumor Activity
The size, branching, and lipophilicity of the N-alkyl group can modulate the compound's ability to reach its target and exert its cytotoxic effects. While a direct comparison of IC50 values for a homologous series including the isopropyl derivative is not available, general trends can be observed. Studies on other classes of N-alkyl compounds have shown that increasing the alkyl chain length does not always correlate with increased activity and can sometimes lead to a decrease in cytotoxicity.[6]
Table 1: Comparative Biological Activities of N-Alkyl-N-Nitrosoureas (Qualitative)
| Compound | Alkyl Group | Relative Mutagenicity | Relative Carcinogenicity | Notes |
| N-Methyl-N-nitroso-urea (MNU) | Methyl | High[7] | Potent, induces tumors in various organs.[8] | A well-characterized mutagen and carcinogen. |
| N-Ethyl-N-nitroso-urea (ENU) | Ethyl | Very High[9] | Potent, particularly effective in inducing point mutations.[9] | Considered one of the most potent mutagens in mice. |
| N-Propyl-N-nitroso-urea (PNU) | n-Propyl | Moderate | Carcinogenic.[10] | Activity appears to be intermediate between methyl and butyl analogs. |
| 1-Isopropyl-1-nitroso-urea | Isopropyl | Data not available | Data not available | Activity is predicted to be influenced by the branched alkyl group. |
| N-Butyl-N-nitroso-urea (BNU) | n-Butyl | Lower than ENU/PNU[8] | Carcinogenic.[8] | Shows a different toxicity profile compared to shorter-chain analogs.[8] |
This table is a qualitative summary based on available literature. Direct quantitative comparisons in the same experimental systems are limited.
The antitumor activity of nitrosoureas is well-established, particularly their ability to cross the blood-brain barrier, making them effective against brain tumors.[1] The specific tumor spectrum can be influenced by the N-alkyl substituent.
Mutagenicity and Carcinogenicity
N-alkyl-N-nitrosoureas are potent mutagens and carcinogens.[11] The type and length of the alkyl group can influence the mutagenic potency and the types of mutations induced. For instance, ethylnitrosourea (ENU) is known to be a more potent mutagen than methylnitrosourea (MNU) and induces a broader spectrum of base substitutions.[7]
The carcinogenic potential of N-alkyl-N'-nitro-N-nitrosoguanidines, a related class of compounds, was found to be higher for those with shorter alkyl chains (ethyl and methyl) compared to those with longer chains.[10] While direct comparative carcinogenicity data for 1-isopropyl-1-nitroso-urea is scarce, it is reasonable to presume it possesses significant carcinogenic potential, a characteristic of the N-nitroso-urea class.[3]
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed protocols for key assays used to evaluate the activity of N-nitroso-urea compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Caption: A stepwise workflow for determining the cytotoxicity of a compound using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-nitroso-urea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the expected kinetics of the compound.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro DNA Alkylation Assay by HPLC
This protocol outlines a general procedure for assessing the ability of N-nitroso-urea compounds to alkylate DNA in vitro, with subsequent analysis of DNA adducts by High-Performance Liquid Chromatography (HPLC).
Principle: The N-nitroso-urea compound is incubated with DNA. The DNA is then enzymatically hydrolyzed to its constituent nucleosides. The resulting mixture is analyzed by HPLC to separate and quantify the alkylated nucleosides (DNA adducts).
Step-by-Step Protocol:
-
DNA Alkylation Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing calf thymus DNA (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add the N-nitroso-urea compound (e.g., 1-isopropyl-1-nitroso-urea) to the reaction mixture to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) with gentle shaking.
-
-
DNA Precipitation and Purification:
-
Precipitate the DNA by adding two volumes of ice-cold ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air-dry.
-
Resuspend the DNA in nuclease-free water.
-
-
Enzymatic Hydrolysis of DNA:
-
To the purified DNA solution, add DNase I, snake venom phosphodiesterase, and alkaline phosphatase to digest the DNA into individual nucleosides. Follow the enzyme manufacturer's recommendations for buffer conditions and incubation times.
-
A typical incubation is at 37°C for 12-18 hours.
-
-
HPLC Analysis:
-
Filter the hydrolyzed DNA sample through a 0.22 µm filter to remove any particulate matter.
-
Inject an aliquot of the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Monitor the elution of the nucleosides using a UV detector at 254 nm.
-
Identify and quantify the alkylated nucleosides by comparing their retention times and peak areas to those of authentic standards. Mass spectrometry (LC-MS/MS) can be used for more definitive identification and quantification of the adducts.
-
Conclusion and Future Directions
The structure-activity relationship of N-alkyl-N-nitrosoureas is a complex interplay of electronic, steric, and lipophilic properties of the alkyl substituent. While the N-(2-chloroethyl)-N-nitrosoureido moiety is a strong determinant of antitumor activity, the N-alkyl group fine-tunes the compound's potency, toxicity, and target specificity.
This guide highlights the current understanding of the SAR of this important class of compounds, with a focus on the position of 1-isopropyl-1-nitroso-urea within this landscape. A significant data gap exists regarding the direct quantitative comparison of the isopropyl analog with a homologous series of other N-alkyl-N-nitrosoureas. Future research should focus on synthesizing and systematically evaluating these compounds in standardized cytotoxicity and carcinogenicity assays to provide a clearer picture of the SAR. Such studies will be invaluable for the design of the next generation of N-nitroso-urea-based chemotherapeutics with improved efficacy and reduced toxicity.
References
- Sano, T., Kawachi, T., Matsukura, N., Nakadate, M., Sugimura, T., & Moriyama, M. (1978). Comparison of carcinogenicity of N-alkyl-N'-nitro-N-nitroso-guanidines. Gan, 69(2), 277–279.
- National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service.
- Lijinsky, W., & Reuber, M. D. (1981). Carcinogenicity of N-methyl-N-nitrosourea and N-ethyl-N-nitrosourea when applied to a localized area of the hamster trachea. Journal of the National Cancer Institute, 66(5), 961–965.
- Montgomery, J. A. (1976). Chemistry and structure-activity studies of the nitrosoureas.
- Morimoto, K., Yamaha, T., & Tanaka, A. (1982). Comparison of mutagenicity and chemical properties of N-methyl-N'-alkyl-N-nitrosoureas.
- Schabel, F. M., Jr. (1976). Nitrosoureas: a review of experimental antitumor activity.
- Martelli, A., Robbiano, L., Gazzaniga, G. M., & Brambilla, G. (1988). Comparative study of DNA damage and repair induced by ten N-nitroso compounds in primary cultures of human and rat hepatocytes. Cancer Research, 48(15), 4144–4152.
- Kaina, B., & Christmann, M. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(1), 29–39.
- Pontén, F., & Ljungman, M. (2023, June 1). DNA damage repaired by antioxidant enzymes. CeMM.
- Russell, W. L., Kelly, E. M., Hunsicker, P. R., Bangham, J. W., Maddux, S. C., & Phipps, E. L. (1979). Specific-locus test shows ethylnitrosourea to be the most potent mutagen in the mouse.
- Loeber, R., Kaina, B., & Christmann, M. (2012). DNA damage and repair in experimental and clinical studies on N-nitroso compounds. Archives of Toxicology, 86(6), 817–834.
- Beland, F. A., & Poirier, M. C. (2013). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 14(7), 14637–14661.
- Shibuya, T., & Morimoto, K. (1993). A review of the genotoxicity of 1-ethyl-1-nitrosourea.
- Hansch, C., Smith, N., Engle, R., & Wood, H. (1972). Antitumor structure-activity relations. Nitrosoureas vs. L-1210 leukemia. Journal of Medicinal Chemistry, 15(10), 1095–1101.
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A Head-to-Head Technical Comparison: N-Nitroso-N-isopropylurea and Temozolomide in Preclinical Glioblastoma Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuro-oncology, DNA alkylating agents remain a cornerstone of chemotherapeutic strategies against glioblastoma (GBM), the most aggressive primary brain tumor in adults. Among these, temozolomide (TMZ) has become the standard of care. However, intrinsic and acquired resistance necessitates the exploration of alternative alkylating agents. This guide provides a detailed head-to-head comparison of TMZ and a representative nitrosourea, N-nitroso-N-isopropylurea (NIPU), offering a technical resource for researchers in oncology and drug development. We will delve into their mechanisms of action, comparative cytotoxicity, and the underlying molecular determinants of cellular response, supported by established experimental protocols.
Chemical Properties and Mechanism of Action: Two Paths to DNA Alkylation
Both temozolomide and N-nitroso-N-isopropylurea belong to the broad class of DNA alkylating agents, yet their activation pathways and reactive intermediates differ significantly.
Temozolomide (TMZ) is an imidazotetrazine derivative that functions as a prodrug.[1] At physiological pH, it undergoes spontaneous, non-enzymatic hydrolysis to its active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC).[1] MTIC further decomposes to a methyldiazonium cation, the ultimate alkylating species, which readily transfers a methyl group to DNA nucleobases.[1][2] The primary cytotoxic lesion is the methylation of guanine at the O6 position (O6-MeG), with other methylation events occurring at the N7 position of guanine and the N3 position of adenine.[2][3]
N-Nitroso-N-isopropylurea (NIPU) is a member of the nitrosourea class of compounds.[4] Like other nitrosoureas, it is presumed to undergo spontaneous decomposition under physiological conditions to generate a reactive electrophile. This process involves the formation of an alkyldiazonium ion, which in the case of NIPU would be an isopropyldiazonium ion. This reactive species then alkylates DNA, with a known predilection for the O6 position of guanine.[5]
Figure 1: Activation Pathways of Temozolomide and N-Nitroso-N-isopropylurea
Comparative Efficacy and Cytotoxicity: A Data-Driven Look
The cytotoxic efficacy of both agents is critically dependent on the cellular DNA repair capacity, particularly the expression of O6-methylguanine-DNA methyltransferase (MGMT). To provide a quantitative comparison, the following table summarizes representative half-maximal inhibitory concentration (IC50) values for temozolomide in glioblastoma cell lines with varying MGMT status. Due to the scarcity of published data for N-nitroso-N-isopropylurea, data for the structurally similar N-ethyl-N-nitrosourea (ENU) is included as a surrogate to represent the cytotoxicity of a short-chain alkylnitrosourea.
| Compound | Cell Line | MGMT Status | IC50 (µM) | Reference |
| Temozolomide | LN229 | Deficient | 14.5 ± 1.1 | [1][2] |
| A172 | Deficient | ~14 | [2] | |
| U87 | Deficient | 246.77 | [3] | |
| SF268 | Proficient | 234.6 ± 2.3 | [1][2] | |
| T98G | Proficient | 756.82 | [3] | |
| N-ethyl-N-nitrosourea (ENU) | Human Lymphoblastoid | Deficient (AGT-) | Lower than proficient | [6] |
| Human Lymphoblastoid | Proficient | Higher than deficient | [6] |
Note: The ENU study demonstrated increased toxicity in AGT-deficient cells, analogous to MGMT deficiency, but did not provide specific IC50 values in µM.
Key Experimental Protocols
Protocol 1: Synthesis of N-Nitroso-N-isopropylurea (NIPU)
This protocol is adapted from the synthesis of N-nitroso-N-methylurea.[7]
Materials:
-
Isopropylurea
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Ice
-
Water
-
Beakers, flasks, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolve a known molar equivalent of isopropylurea in water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a concentrated solution of hydrochloric acid to the cooled isopropylurea solution while stirring until the solution is acidic.
-
Prepare a saturated solution of sodium nitrite in water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the acidic isopropylurea solution while maintaining the temperature at 0°C and stirring continuously.
-
The formation of a precipitate (N-nitroso-N-isopropylurea) should be observed.
-
Continue stirring for 1-2 hours at 0°C.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The product should be stored at low temperatures and protected from light due to its potential instability.
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
Materials:
-
Glioblastoma cell lines (e.g., LN229 for MGMT-deficient, T98G for MGMT-proficient)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Temozolomide and N-nitroso-N-isopropylurea stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of TMZ and NIPU in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Figure 2: Workflow for the MTT Cytotoxicity Assay
Mechanisms of Resistance: The Central Role of MGMT
The primary mechanism of resistance to both temozolomide and nitrosoureas is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[9][10] MGMT is a "suicide" enzyme that directly removes alkyl adducts from the O6 position of guanine, transferring the alkyl group to one of its own cysteine residues.[9][10] This action restores the integrity of the DNA before the lesion can trigger cytotoxic pathways. Consequently, tumors with high levels of MGMT activity can efficiently repair the damage induced by these agents, leading to profound chemoresistance.[11] Conversely, in tumors where the MGMT gene promoter is hypermethylated, the gene is silenced, leading to low or absent MGMT protein expression and increased sensitivity to alkylating agents.[1][2]
Figure 3: MGMT-Mediated Resistance to Alkylating Agents
Clinical Relevance and Future Directions
Temozolomide is firmly established in the standard of care for newly diagnosed glioblastoma, administered concurrently with radiotherapy and as adjuvant therapy. Its oral bioavailability and generally manageable side effect profile have contributed to its widespread use.[1] However, the challenge of MGMT-mediated resistance remains a significant clinical hurdle.
N-nitroso-N-isopropylurea, as a representative of the nitrosourea class, shares a similar mechanism of action and is subject to the same primary resistance mechanism as TMZ. While older nitrosoureas like carmustine (BCNU) and lomustine (CCNU) have been used in the treatment of gliomas, they are often associated with greater myelosuppressive toxicity compared to TMZ. The potential of NIPU or other novel nitrosourea derivatives would depend on demonstrating a superior therapeutic window, such as increased efficacy in TMZ-resistant tumors or a more favorable toxicity profile.
Future research should focus on direct, well-controlled preclinical studies comparing the efficacy and toxicity of novel nitrosoureas like NIPU against temozolomide in a panel of glioblastoma models with defined MGMT status. Furthermore, exploring strategies to overcome MGMT-mediated resistance, such as combination therapies with MGMT inhibitors or agents that target alternative DNA repair pathways, will be crucial for improving outcomes for patients with glioblastoma.
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Tábi, Z., et al. (2015). Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression. PLOS ONE, 10(10), e0140131. [Link]
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Kaina, B. (2023). Temozolomide, Procarbazine and Nitrosoureas in the Therapy of Malignant Gliomas: Update of Mechanisms, Drug Resistance and Therapeutic Implications. MDPI, 12(23), 7442. [Link]
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Yi, G. Z., et al. (2019). Acquired temozolomide resistance in MGMT-deficient glioblastoma cells is associated with regulation of DNA repair by DHC2. PMC, 6659020. [Link]
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Validating the DNA-Targeting Specificity of N-Nitroso-N-Isopropylurea: A Comparative Guide
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for validating the DNA-targeting specificity of the N-nitroso compound, Urea, 1-isopropyl-1-nitroso- (N-nitroso-N-isopropylurea, or NIPU). We will objectively compare its hypothetical performance against well-characterized alkylating agents and provide detailed experimental protocols to support these validation studies. This document is designed to be a practical resource, grounded in established scientific principles, to guide researchers in assessing the genotoxic potential and mechanism of action of this and similar compounds.
Introduction: The Criticality of Specificity for Alkylating Agents
N-nitroso compounds are a class of potent alkylating agents known for their ability to covalently modify cellular macromolecules.[1][2] Their primary mechanism of cytotoxicity and carcinogenicity is through the alkylation of DNA, which can lead to mutations, strand breaks, and ultimately, cell death.[1][3] This property has been harnessed for therapeutic purposes, particularly in oncology, with nitrosoureas like Carmustine (BCNU) and Lomustine (CCNU) being used in chemotherapy.[4]
However, the clinical utility of alkylating agents is often hampered by a lack of specificity, leading to off-target effects and significant toxicity to healthy tissues. Therefore, rigorously validating the DNA-targeting specificity of any new alkylating agent is a cornerstone of preclinical drug development. It allows for a clear understanding of its mechanism of action, potential therapeutic window, and toxicological profile.
This guide focuses on N-nitroso-N-isopropylurea (NIPU), a nitrosourea derivative. The isopropyl group in NIPU is of particular interest, as the structure of the alkyl group can influence the pattern of DNA alkylation and, consequently, the biological outcome.[5] We will outline a multi-pronged experimental approach to dissect the DNA-damaging effects of NIPU, comparing it with the well-studied methylating agent N-nitroso-N-methylurea (MNU) and a non-alkylating negative control.
Experimental Strategy: A Multi-Assay Approach to Validate DNA Targeting
To build a robust case for the DNA-targeting specificity of NIPU, we propose a series of complementary assays. This strategy is designed to provide a comprehensive picture, from the direct interaction with DNA to the cellular consequences of that interaction.
Rationale for Experimental Choices
-
Direct Quantification of DNA Adducts (HPLC-MS/MS): This is the most direct method to confirm that NIPU alkylates DNA. By identifying and quantifying the specific DNA adducts formed, we can gain insight into the chemical reactivity of the isopropyl-diazonium ion (the presumed reactive intermediate) with different nucleophilic sites on DNA bases.[6][7] This allows for a direct comparison of the adduct profile of NIPU with that of MNU.
-
Assessment of Global DNA Damage (Alkaline Comet Assay): The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks and alkali-labile sites.[8][9] It provides a quantitative measure of overall DNA damage in individual cells, offering a clear indication of the genotoxic potential of a compound.[10]
-
Cellular Response to DNA Damage (Viability in DNA Repair Deficient vs. Proficient Cells): This functional assay leverages cell lines with specific defects in DNA repair pathways.[11] If a compound's cytotoxicity is primarily mediated by DNA damage, cell lines deficient in repairing that specific type of damage will exhibit significantly higher sensitivity. This provides strong evidence that DNA is the critical cellular target.[12]
The overall workflow for this validation strategy is depicted below:
Caption: Experimental workflow for validating DNA-targeting specificity.
Comparative Data Analysis (Hypothetical)
The following tables present hypothetical, yet plausible, data that one might expect from the described experiments. These tables are designed for comparative analysis.
Table 1: Quantification of DNA Adducts by HPLC-MS/MS
This table compares the levels of major DNA adducts in wild-type cells treated with equimolar concentrations of NIPU and MNU for 24 hours.
| Compound | O⁶-alkylguanine (adducts/10⁶ guanine) | N⁷-alkylguanine (adducts/10⁶ guanine) | O⁴-alkylthymine (adducts/10⁶ thymine) |
| Vehicle Control | < 0.1 | < 0.1 | < 0.1 |
| NIPU (100 µM) | 15.2 ± 2.1 | 45.8 ± 5.3 | 5.1 ± 0.8 |
| MNU (100 µM) | 35.6 ± 4.2 | 120.5 ± 11.7 | 2.3 ± 0.4 |
Interpretation: The data suggests that both NIPU and MNU are effective DNA alkylating agents. However, MNU appears to be a more potent alkylator, inducing higher levels of both O⁶-methylguanine and N⁷-methylguanine. The isopropyl group of NIPU may introduce steric hindrance, leading to a lower overall reactivity with DNA compared to the methyl group of MNU. The differential ratios of O⁶- to N⁷-alkylation could also indicate differences in the reaction mechanism or target site preference.
Table 2: DNA Damage Assessment by Alkaline Comet Assay
This table shows the percentage of DNA in the comet tail, a measure of DNA fragmentation, in wild-type cells treated with a dose range of NIPU and MNU for 4 hours.
| Compound | Concentration (µM) | % DNA in Tail (Mean ± SD) |
| Vehicle Control | - | 3.1 ± 0.9 |
| NIPU | 50 | 15.7 ± 2.5 |
| 100 | 32.4 ± 4.1 | |
| 200 | 58.9 ± 6.7 | |
| MNU | 50 | 28.9 ± 3.8 |
| 100 | 55.1 ± 5.9 | |
| 200 | 85.3 ± 9.2 |
Interpretation: The results of the comet assay corroborate the DNA adduct data, showing a dose-dependent increase in DNA damage for both compounds. MNU consistently induces more DNA damage than NIPU at equivalent concentrations, reinforcing the idea that it is a more potent genotoxic agent.
Table 3: Cell Viability in DNA Repair Proficient vs. Deficient Cell Lines
This table compares the IC₅₀ (inhibitory concentration 50%) values of NIPU and MNU in wild-type cells and cells deficient in O⁶-alkylguanine-DNA alkyltransferase (AGT), a key enzyme for repairing O⁶-alkylguanine adducts.
| Cell Line | Compound | IC₅₀ (µM) |
| Wild-Type (AGT-proficient) | NIPU | 125.4 |
| MNU | 65.2 | |
| AGT-Deficient | NIPU | 30.8 |
| MNU | 8.1 |
Interpretation: The significantly lower IC₅₀ values in the AGT-deficient cell line for both compounds strongly indicate that their cytotoxicity is primarily driven by the formation of O⁶-alkylguanine adducts. The greater than 4-fold decrease in IC₅₀ for NIPU and an 8-fold decrease for MNU in the absence of AGT provides compelling functional evidence that DNA is the critical target of these compounds.
Detailed Experimental Protocols
Protocol for HPLC-MS/MS Analysis of DNA Adducts
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with NIPU, MNU, or vehicle control for 24 hours.
-
Genomic DNA Isolation: Harvest cells and isolate high-purity genomic DNA using a commercial kit, ensuring to minimize oxidative damage during the process.
-
DNA Digestion: Digest 20 µg of genomic DNA to individual nucleosides using a cocktail of nuclease P1, phosphodiesterase I, and alkaline phosphatase.[6]
-
LC-MS/MS Analysis: Analyze the digested samples using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[7]
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the expected DNA adducts and their corresponding unmodified nucleosides.
-
-
Quantification: Create standard curves using synthesized O⁶-isopropylguanine, N⁷-isopropylguanine, O⁴-isopropylthymine, and their methyl- a nalogues to accurately quantify the adduct levels in the experimental samples. Normalize adduct levels to the amount of the corresponding unmodified nucleoside.
Protocol for Alkaline Comet Assay
-
Cell Preparation: Treat cells with NIPU, MNU, or vehicle control for 4 hours. Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[9]
-
Embedding Cells in Agarose: Mix the cell suspension with molten low-melting-point agarose (at 37°C) and immediately pipette onto a specially coated microscope slide.[13] Allow the agarose to solidify at 4°C.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the DNA nucleoids.[14]
-
DNA Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-30 minutes to unwind the DNA.[9] Apply an electric field (typically 25V) for 20-30 minutes.
-
Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Image Analysis: Capture images of the "comets" and analyze them using specialized software to quantify the percentage of DNA in the comet tail. A minimum of 50 cells should be scored per sample.
Protocol for Cell Viability Assay
-
Cell Seeding: Seed both wild-type and AGT-deficient cells in 96-well plates at an optimal density for each cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of NIPU and MNU for 72 hours. Include a vehicle-only control.
-
Viability Assessment: After the incubation period, assess cell viability using a metabolic assay such as the MTT or WST-1 assay.[15] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ values using a non-linear regression analysis.
Mechanism of Action and Specificity
The combined data from these assays allows for the construction of a clear mechanistic model for NIPU's action.
Caption: Proposed mechanism of NIPU-induced cytotoxicity.
The specificity of NIPU for DNA is validated through the following key observations:
-
Direct Evidence of DNA Modification: HPLC-MS/MS directly confirms the formation of NIPU-specific DNA adducts.
-
Induction of Genotoxicity: The comet assay demonstrates that NIPU treatment leads to significant DNA damage.
-
Functional Dependence on DNA Repair: The hypersensitivity of AGT-deficient cells to NIPU treatment provides strong evidence that the cytotoxic effects are mediated through DNA alkylation, as the removal of a key repair mechanism for a specific DNA adduct dramatically increases cell death.
Conclusion
The comprehensive experimental strategy outlined in this guide provides a robust framework for validating the DNA-targeting specificity of N-nitroso-N-isopropylurea. By combining direct biochemical analysis of DNA adducts with functional cellular assays, researchers can build a compelling case for the compound's mechanism of action. The comparative approach, using a well-characterized alkylating agent like MNU, allows for a nuanced understanding of the potency and potential unique properties conferred by the isopropyl group. This rigorous, evidence-based approach is essential for the rational development of new therapeutic agents and for accurately assessing the toxicological risks of novel chemical entities.
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Re-Evaluating Acceptable Intake: A Comparative Study of N-Nitrosomorpholine and N-Nitroso Reboxetine Potency. (2025). Environmental and Molecular Mutagenesis. [Link]
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Recent advances in the synthetic applications of nitrosoarene chemistry. (2025). Organic & Biomolecular Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Urea, 1-isopropyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of laboratory safety is paramount, especially when handling potent compounds like N-nitroso ureas. This guide provides an in-depth, procedural framework for the proper disposal of Urea, 1-isopropyl-1-nitroso-, a compound of interest in research and development. Our focus extends beyond mere instruction to instill a deep understanding of the principles behind these critical safety measures, ensuring both personal and environmental protection.
Section 1: Understanding the Hazard Profile
Urea, 1-isopropyl-1-nitroso- belongs to the N-nitroso class of compounds, which are widely recognized for their carcinogenic potential.[1] The primary concern with this compound is its presumptive carcinogenicity, necessitating meticulous handling and disposal protocols to minimize exposure. All activities involving this compound should be conducted with the understanding that it is a potential carcinogen, and exposure should be kept to an absolute minimum.
Core Principles of Handling:
-
Designated Areas: All work with Urea, 1-isopropyl-1-nitroso- must be performed in a designated area, such as a chemical fume hood, to control the release of vapors or dust.[2][3] This area should be clearly marked with warning signs indicating the presence of a carcinogen.[2][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes a fully fastened lab coat, chemical-resistant gloves (nitrile is a common choice, but always consult the manufacturer's compatibility chart), and safety goggles.[5][6] For procedures with a high risk of aerosol generation, additional respiratory protection may be required.
-
Engineering Controls: A certified chemical fume hood is the primary engineering control for handling this compound.[3] For certain procedures, a Class II Type B Biological Safety Cabinet may also be appropriate.[5]
Section 2: Step-by-Step Disposal Protocol
The proper disposal of Urea, 1-isopropyl-1-nitroso- is a multi-step process that prioritizes the safety of laboratory personnel and the environment. Two primary disposal pathways exist: direct disposal as hazardous waste and chemical degradation prior to disposal.
This is the most straightforward and often the required method of disposal.
Operational Steps:
-
Waste Collection: All waste contaminated with Urea, 1-isopropyl-1-nitroso-, including unused compound, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be collected in a dedicated, properly labeled hazardous waste container.[3]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Urea, 1-isopropyl-1-nitroso-," and an indication of its carcinogenic hazard.[1][2] The date of initial waste accumulation and the responsible researcher's contact information should also be included.[1]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7] The SAA should provide secondary containment to mitigate any potential leaks.[1]
-
Institutional Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with all local, state, and federal regulations.[2]
For laboratories with the appropriate facilities and trained personnel, chemical degradation can be employed to convert the N-nitroso compound into less hazardous substances before disposal.[1] This procedure must be performed in a chemical fume hood with appropriate PPE.[1]
One established method for the destruction of N-nitroso compounds involves reduction with an aluminum-nickel alloy in an alkaline solution.[1][8][9]
Experimental Protocol for Degradation:
-
Preparation: In a chemical fume hood, carefully dissolve the Urea, 1-isopropyl-1-nitroso- waste in a suitable solvent like water or methanol within a reaction vessel.[1]
-
Alkalinization: Slowly add a 2 M sodium hydroxide (NaOH) solution while stirring until the solution is strongly basic (pH > 12).[1]
-
Reduction: Gradually add a stoichiometric excess of aluminum-nickel alloy powder to the stirring basic solution. This reaction is exothermic and may produce hydrogen gas, so slow and careful addition is critical.[1][9]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The degradation of the N-nitroso compound can be monitored using analytical techniques like HPLC or LC-MS to confirm its disappearance.[1][9]
-
Neutralization and Disposal: Once the reaction is complete, cautiously neutralize the mixture with a dilute acid (e.g., hydrochloric acid). The final solution must still be disposed of as hazardous waste through your institution's EHS office, as it will contain residual reactants and byproducts.[1]
Section 3: Data Presentation and Visualization
To facilitate quick reference and understanding, the following table summarizes the key disposal parameters.
| Parameter | Direct Disposal | Chemical Degradation |
| Primary Method | Segregation and collection in a labeled hazardous waste container. | Reduction using aluminum-nickel alloy in an alkaline solution. |
| Required PPE | Lab coat, gloves, safety goggles. | Lab coat, gloves, safety goggles, potential for respiratory protection. |
| Location | Designated Satellite Accumulation Area (SAA). | Chemical fume hood. |
| Final Waste Stream | Hazardous waste (carcinogen). | Hazardous waste (neutralized reaction mixture). |
| Key Precaution | Proper labeling and secondary containment. | Slow addition of reducing agent due to exothermic reaction and gas evolution. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Urea, 1-isopropyl-1-nitroso-.
Caption: Decision workflow for the disposal of Urea, 1-isopropyl-1-nitroso-.
Section 4: Decontamination and Spill Management
Accidental spills of Urea, 1-isopropyl-1-nitroso- must be handled promptly and safely.
Decontamination Procedures:
-
Surfaces: Decontaminate work surfaces and equipment with a suitable solvent and then wash with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.[3]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a hazardous waste container.[6] The spill area should then be decontaminated. For larger spills, evacuate the area and contact your institution's EHS department immediately.
This guide is intended to provide a comprehensive overview of the proper disposal procedures for Urea, 1-isopropyl-1-nitroso-. It is imperative that all laboratory personnel receive training on these procedures and that the specific guidelines of your institution's Environmental Health and Safety department are followed.
References
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Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(2), 522-526. [Link]
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Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
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PubMed. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. [Link]
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University of Delaware. (n.d.). Chemical Carcinogens - Environmental Health & Safety. [Link]
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University of North Carolina at Chapel Hill. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Urea. [Link]
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James Madison University. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). [Link]
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Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. [Link]
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Washington State University. (n.d.). Chemical Carcinogens in Laboratories. [Link]
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Nitrosamines Exchange. (2022). Best practice to decontaminate work area of Nitrosamines. [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Urea. [Link]
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University of Arizona. (n.d.). Standard Operating Procedure for N-Nitroso-N-methylurea. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Urea, 1-isopropyl-1-nitroso-
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I present this essential guide on the safe handling of Urea, 1-isopropyl-1-nitroso-, also known as N-nitroso-N-isopropylurea. This document provides immediate, actionable safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel. Our commitment is to empower you with the knowledge to maintain a safe research environment, building a foundation of trust through scientific integrity and expertise.
Understanding the Risks: The Critical Nature of N-Nitroso Compounds
Urea, 1-isopropyl-1-nitroso- belongs to the N-nitroso compound (NOC) family.[1][2] These compounds are characterized by a nitroso group (-N=O) attached to a nitrogen atom.[1][2] A significant body of research has demonstrated the carcinogenic potential of many N-nitroso compounds, with some being classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1][3][4] Their genotoxic nature means they can directly damage DNA, leading to mutations that may cause cancer.[1] Exposure can occur through inhalation, ingestion, and skin contact.[5] Given the serious health implications, which include potential liver damage and cancer, stringent safety protocols are not merely recommended—they are imperative.[2][3][4]
Part 1: Core Directive - Personal Protective Equipment (PPE)
The first and most critical line of defense against exposure to Urea, 1-isopropyl-1-nitroso- is the correct and consistent use of Personal Protective Equipment. The following PPE is mandatory for all personnel handling this compound.
Hand Protection: Your Immediate Shield
-
Glove Selection: Always use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended.[6] It is crucial to consult the manufacturer's compatibility data to ensure the chosen gloves offer adequate protection against N-nitroso compounds.
-
Double Gloving: For enhanced safety, especially when handling concentrates or during procedures with a high risk of splashing, wearing two pairs of gloves is a required practice.[5] This provides a significant barrier and allows for the safe removal of the outer glove in case of contamination.
Eye and Face Protection: A Non-Negotiable Barrier
-
Safety Glasses: At a minimum, safety glasses with side shields are mandatory for any work involving this chemical.
-
Chemical Splash Goggles: For tasks that pose a higher risk of splashes, chemical splash goggles that form a complete seal around the eyes are required.[5]
-
Face Shield: When there is a significant potential for splashes or aerosol generation, a full-face shield must be worn in conjunction with safety glasses or goggles.[7][8]
Body Protection: Comprehensive Coverage
-
Laboratory Coat: A properly fitting, long-sleeved lab coat must be worn and kept fully fastened.
-
Chemical-Resistant Apron: For procedures involving larger quantities or an increased risk of spills, a chemical-resistant apron worn over the lab coat is necessary.
-
Disposable Coveralls: For extensive handling or in the event of a large spill, disposable chemical-resistant coveralls, such as those made from Tyvek®, are recommended to prevent contamination of personal clothing.[8]
Respiratory Protection: Safeguarding Your Inhalation Pathway
-
Engineering Controls: All work with Urea, 1-isopropyl-1-nitroso- must be conducted within a certified chemical fume hood to minimize the inhalation of vapors or dust.[5]
-
Respirator Use: In the rare event that work cannot be performed in a fume hood or during emergency situations like a spill, appropriate respiratory protection is essential. A full-facepiece air-purifying respirator (APR) with high-efficiency particulate (HEPA) filters is a suitable option.[8] For higher-risk scenarios, a self-contained breathing apparatus (SCBA) may be necessary.[7][9] All respirator use must be in accordance with a formal institutional respiratory protection program.
Table 1: PPE Requirements for Handling Urea, 1-isopropyl-1-nitroso-
| Protection Level | Required PPE | Circumstances for Use |
| Standard Handling | Double nitrile gloves, safety glasses with side shields, lab coat. | All routine procedures within a chemical fume hood. |
| Increased Splash Risk | Double nitrile gloves, chemical splash goggles, face shield, chemical-resistant apron over lab coat. | Handling larger volumes, transfers, and reactions with splash potential. |
| Emergency/Spill | Double nitrile gloves, chemical splash goggles, face shield, disposable chemical-resistant coveralls, appropriate respirator (e.g., full-face APR with HEPA filters or SCBA). | Spill cleanup, uncontrolled releases, or work outside a fume hood. |
Part 2: Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Experimental Workflow: A Step-by-Step Protocol
The following workflow is designed to be a self-validating system, where each step reinforces the overall safety of the procedure.
Caption: A systematic workflow for the safe handling of Urea, 1-isopropyl-1-nitroso-.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is as critical as safe handling to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with Urea, 1-isopropyl-1-nitroso-, including gloves, bench paper, and disposable labware, must be collected as hazardous waste.
-
Containerization: Use dedicated, clearly labeled, and sealed containers for solid and liquid waste.
-
Decontamination: After completing work, thoroughly decontaminate all surfaces and equipment. A 5% acetic acid solution followed by a soap and water wash can be effective for cleaning.[8][10]
-
Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures.
Part 3: Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[5]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open, and seek immediate medical attention.[3][5]
-
Inhalation: Move to fresh air immediately. If symptoms develop, seek medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]
By adhering to these comprehensive guidelines, you can work confidently and safely with Urea, 1-isopropyl-1-nitroso-. Your commitment to these protocols is a testament to your dedication to scientific excellence and a culture of safety.
References
- Delaware Health and Social Services. N-NITROSO COMPOUNDS.
- Occupational Safety and Health Administration. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry.
- N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
- PubMed. The effects of nitrate, nitrite and N-nitroso compounds on human health: a review.
- CABI Digital Library. Carcinogenic effects of N-nitroso compounds in the environment.
- SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea.
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- Royal Brinkman. Personal protective equipment for crop protection.
- New Jersey Department of Health. N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet.
- CHEMM. Personal Protective Equipment (PPE).
- NOAA. N-NITROSO-N-ETHYLUREA - CAMEO Chemicals.
- MedchemExpress.com. Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
